Technical Documentation Center

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone
  • CAS: 898783-59-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. This compound, a derivative of the versatile benzophenone...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. This compound, a derivative of the versatile benzophenone scaffold, incorporates a brominated phenyl ring and a methylpiperazine moiety, making it a valuable intermediate in medicinal chemistry and materials science.[1][2] The benzophenone core is prevalent in numerous biologically active molecules, while the piperazine group is a common pharmacophore known to enhance solubility and receptor binding.[1][3] This document details a logical, multi-step synthesis beginning from commercially available starting materials. The narrative emphasizes the rationale behind procedural choices, providing field-proven insights for researchers, scientists, and drug development professionals. The synthesis is broken down into two primary stages: the construction of a key brominated benzophenone intermediate via Friedel-Crafts acylation and subsequent benzylic bromination, followed by a nucleophilic substitution with N-methylpiperazine to yield the final product. Each stage is presented with a detailed, step-by-step experimental protocol, supported by mechanistic principles and data summarized for clarity.

Introduction

Chemical Identity and Significance

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (CAS No: 898783-59-0) is a complex organic molecule with the IUPAC name (4-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone.[][5] Its structure is characterized by a central diaryl ketone (benzophenone) framework. One aryl ring is substituted at the para-position with a bromine atom, a key functional group for subsequent cross-coupling reactions like the Sonogashira or Suzuki couplings.[6][7] The second aryl ring features a methylpiperazinomethyl group at its para-position, a moiety frequently employed in drug design to modulate pharmacokinetic properties.

The convergence of the benzophenone scaffold, known for its photochemical properties and presence in anti-inflammatory and anticancer agents, with the N-methylpiperazine group, a staple in neuroleptic and antihistaminic drugs, makes this molecule a highly attractive building block for the synthesis of novel therapeutic agents and functional materials.[1][3][8][9]

Strategic Approach to Synthesis

The synthesis of a multi-functional molecule like 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone requires a carefully planned route that builds complexity in a controlled manner. A logical retrosynthetic analysis points to the final carbon-nitrogen bond formation as the key disconnection point. This approach simplifies the synthesis into two manageable stages:

  • Formation of a Reactive Benzophenone Intermediate: The synthesis of a benzophenone core bearing a reactive handle at the 4'-position, specifically 4-Bromo-4'-(bromomethyl)benzophenone.

  • Nucleophilic Substitution: The introduction of the N-methylpiperazine moiety onto the benzophenone core.

This strategy is advantageous as it utilizes common and well-understood reaction classes, ensuring high yields and predictable outcomes.

G target Target Molecule 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone intermediate1 Key Intermediate 4-Bromo-4'-(bromomethyl) benzophenone target->intermediate1 C-N Bond Formation (Nucleophilic Substitution) reagent1 N-Methylpiperazine intermediate2 Precursor 4-Bromo-4'-methylbenzophenone intermediate1->intermediate2 Benzylic Bromination reagent2 N-Bromosuccinimide (NBS) start1 Starting Material 4-Bromobenzoyl Chloride intermediate2->start1 Friedel-Crafts Acylation start2 Starting Material Toluene

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of the Benzophenone Core

This stage is executed in two steps: a Friedel-Crafts acylation to form the methyl-substituted benzophenone, followed by a selective benzylic bromination.

Step 1A: Friedel-Crafts Acylation to yield 4-Bromo-4'-methylbenzophenone

The foundational benzophenone structure is assembled using the classic Friedel-Crafts acylation.[10] This electrophilic aromatic substitution reaction involves the acylation of toluene with 4-bromobenzoyl chloride using a strong Lewis acid catalyst.

Reaction Principle: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the 4-bromobenzoyl chloride, which strongly polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich toluene ring. The para-directing effect of the methyl group on toluene favors the formation of the desired 4,4'-disubstituted product.

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add toluene (100 mL). Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). The addition of this highly reactive Lewis acid is exothermic and must be controlled.

  • Reagent Addition: Slowly add 4-bromobenzoyl chloride (1.0 equivalent) to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of ice and 20 mL of concentrated HCl. This step quenches the catalyst and hydrolyzes any remaining acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from ethanol to yield 4-bromo-4'-methylbenzophenone as a white powder.[11]

Step 1B: Benzylic Bromination to yield 4-Bromo-4'-(bromomethyl)benzophenone

With the methylbenzophenone precursor in hand, the next step is to functionalize the methyl group to make it a reactive site for nucleophilic attack. This is achieved through a free-radical benzylic bromination using N-bromosuccinimide (NBS).

Reaction Principle: NBS is the preferred reagent for benzylic bromination over elemental bromine as it maintains a low, constant concentration of Br₂ in the reaction mixture, which suppresses competing electrophilic addition to the aromatic rings.[12] The reaction is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide), which generates a bromine radical. This radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with Br₂ to form the product and a new bromine radical, propagating the chain reaction.

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-4'-methylbenzophenone (1.0 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate radical initiation. The reaction is typically complete within 2-4 hours, which can be monitored by TLC. The completion is often indicated by the succinimide byproduct floating to the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with water and then with a saturated solution of sodium thiosulfate to remove any remaining traces of bromine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-bromo-4'-(bromomethyl)benzophenone can be purified by recrystallization from a solvent mixture like hexane/ethyl acetate to yield the product, which should be used promptly due to its lachrymatory nature and reactivity.

Stage 2: Final Synthesis via Nucleophilic Substitution

The final step involves coupling the reactive 4-bromo-4'-(bromomethyl)benzophenone intermediate with 1-methylpiperazine to form the target molecule.

Reaction Principle: This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine nitrogen in 1-methylpiperazine acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group. This concerted attack displaces the bromide leaving group, forming the new carbon-nitrogen bond. A mild, non-nucleophilic base is typically added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

  • Setup: To a solution of 4-bromo-4'-(bromomethyl)benzophenone (1.0 equivalent) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 1.5 equivalents) as an acid scavenger.

  • Nucleophile Addition: Add 1-methylpiperazine (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the disappearance of the starting material by TLC. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, filter off the inorganic salts (e.g., K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash with water to remove any remaining salts and excess piperazine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane/methanol) to afford the final product, 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone, as a solid.[5]

Overall Synthesis Workflow and Data

The complete synthetic pathway is a robust sequence of well-established organic transformations.

G cluster_0 Stage 1A: Friedel-Crafts Acylation cluster_1 Stage 1B: Benzylic Bromination cluster_2 Stage 2: Nucleophilic Substitution start1 4-Bromobenzoyl Chloride int1 4-Bromo-4'-methyl- benzophenone start1->int1 AlCl₃, 0°C to RT start2 Toluene start2->int1 AlCl₃, 0°C to RT int2 4-Bromo-4'-(bromomethyl)- benzophenone int1->int2 NBS, AIBN, CCl₄, Reflux product Final Product 4-Bromo-4'-(4-methylpiperazino- methyl)benzophenone int2->product K₂CO₃, THF, RT reagent1 1-Methylpiperazine reagent1->product K₂CO₃, THF, RT

Caption: Forward synthesis workflow diagram.
Quantitative Data Summary
StepProduct NameStarting MaterialsTypical YieldPurity Analysis
1A4-Bromo-4'-methylbenzophenone4-Bromobenzoyl chloride, Toluene80-90%¹H NMR, ¹³C NMR, GC-MS
1B4-Bromo-4'-(bromomethyl)benzophenone4-Bromo-4'-methylbenzophenone75-85%¹H NMR (Note: benzylic CH₂ peak)
24-Bromo-4'-(4-methylpiperazinomethyl) benzophenone4-Bromo-4'-(bromomethyl)benzophenone, 1-Methylpiperazine85-95%¹H NMR, ¹³C NMR, LC-MS, HRMS

Conclusion

The synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone can be reliably achieved through a three-step sequence involving Friedel-Crafts acylation, free-radical benzylic bromination, and nucleophilic substitution. This guide outlines a logical and efficient pathway that relies on fundamental, high-yielding reactions, making it suitable for both academic research and process development settings. The strategic placement of the bromine atom and the methylpiperazine moiety provides a versatile molecular scaffold, poised for further chemical elaboration in the pursuit of novel pharmaceuticals and advanced materials. Adherence to the detailed protocols and understanding the rationale behind the experimental choices will ensure a successful and reproducible synthesis.

References

  • Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Hydroxybenzophenone synthesis. ChemicalBook.
  • Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com.
  • Synthesis of benzophenone derivatives. ResearchGate.
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Publishing.
  • CAS 898783-59-0 4-BROMO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE. BOC Sciences.
  • Sonogashira coupling. Wikipedia.
  • 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone | 898783-59-0. Sigma-Aldrich.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.
  • 4-BROMO-4'-METHYLBENZOPHENONE 76693-57-7 wiki. Guidechem.
  • Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7. Smolecule.
  • 4'-bromo-3-(4-methylpiperazinomethyl) benzophenone | 898788-60-8. Sigma-Aldrich.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH).
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • Synthesis and antitumor activity of benzophenone compound. PubMed.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem.

Sources

Exploratory

"4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" molecular structure

An In-depth Technical Guide to 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone: A Privileged Scaffold for Drug Discovery Introduction The benzophenone framework is a ubiquitous and highly valued scaffold in the field...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone: A Privileged Scaffold for Drug Discovery

Introduction

The benzophenone framework is a ubiquitous and highly valued scaffold in the field of medicinal chemistry.[1] Found in numerous natural products and synthetic molecules, this diarylketone motif is associated with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The versatility of the benzophenone core allows for extensive functionalization of its two phenyl rings, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone , a compound that strategically combines three key structural features: the rigid benzophenone backbone, a bromine substituent, and a basic methylpiperazinomethyl moiety. The thoughtful integration of these groups suggests a molecule designed for specific interactions with biological targets, offering potential as a lead compound in modern drug development. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, and potential therapeutic applications.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to any drug discovery program, influencing its solubility, stability, and pharmacokinetic behavior. The key identifiers and predicted properties of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone are summarized below.

PropertyValueSource(s)
CAS Number 898783-59-0[4]
Molecular Formula C19H21BrN2O[4]
Molecular Weight 373.29 g/mol [4]
IUPAC Name (4-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone[5][]
Appearance Light yellow solid[7]
InChI Key AHRXUUDKCQDICA-UHFFFAOYSA-N[][7]
Boiling Point 470.6 ± 40.0 °C (Predicted)[4]
Density 1.327 ± 0.06 g/cm³ (Predicted)[4]

The presence of the basic piperazine nitrogen is expected to enhance aqueous solubility at physiological pH, a desirable trait for bioavailability. The bromo-substituent increases the molecule's lipophilicity, which can facilitate membrane permeability. The predicted high boiling point and solid-state nature are indicative of a stable compound under standard laboratory conditions.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis can be approached as a three-step process, starting from commercially available materials. The strategy involves the initial formation of a substituted benzophenone core, followed by functionalization to introduce the piperazine moiety.

  • Step 1: Friedel-Crafts Acylation. The benzophenone core can be constructed via a Friedel-Crafts acylation reaction.[8] Specifically, 4-bromobenzoyl chloride is reacted with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-Bromo-4'-methylbenzophenone .[9] This reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.

  • Step 2: Radical Bromination. The methyl group of the intermediate is then selectively functionalized. A free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) converts the methyl group into a reactive bromomethyl group, yielding 4-Bromo-4'-(bromomethyl)benzophenone .[10] This step creates an electrophilic site essential for the final substitution.

  • Step 3: Nucleophilic Substitution. The final step involves the nucleophilic substitution of the benzylic bromide with 1-methylpiperazine . The nitrogen of the piperazine acts as a nucleophile, displacing the bromide to form the target compound, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone .

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution 4_bromobenzoyl_chloride 4-Bromobenzoyl Chloride product1 4-Bromo-4'-methylbenzophenone 4_bromobenzoyl_chloride->product1 AlCl₃ toluene Toluene toluene->product1 AlCl₃ product2 4-Bromo-4'-(bromomethyl)benzophenone product1->product2 NBS, Initiator final_product 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone product2->final_product Base, Solvent methylpiperazine 1-Methylpiperazine methylpiperazine->final_product Base, Solvent

Proposed synthetic workflow for the target compound.
Structural Elucidation Protocol

Confirmation of the final product's structure is critical. A standard suite of spectroscopic methods would be employed for this self-validating system:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms. Key expected signals in ¹H NMR include aromatic protons in the 7-8 ppm range, a singlet for the benzylic methylene bridge (~3.5 ppm), and signals for the piperazine and methyl protons.

  • Mass Spectrometry (MS): To verify the molecular weight (373.29 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[11][12]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the prominent carbonyl (C=O) stretch of the ketone, typically observed around 1640-1660 cm⁻¹.[12]

Potential Applications in Drug Development

The molecular architecture of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone makes it a compelling candidate for investigation against several therapeutic targets.

Rationale Based on Constituent Moieties
  • Benzophenone Core: As a privileged scaffold, it provides a rigid orientation for the pendant functional groups to interact with protein binding sites. Its derivatives are known to possess a wide array of biological activities.[1][2]

  • Piperazine Ring: The piperazine heterocycle is a cornerstone of modern drug design, found in numerous approved drugs.[13] It often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier. Analogs of piperazinyl acetophenone have shown promise as anticancer agents and enzyme inhibitors.[13]

  • Bromo Substituent: The halogen atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein. It also increases lipophilicity, potentially improving cell membrane penetration.

Potential Therapeutic Targets

Given the known activities of related benzophenone and piperazine-containing compounds, several therapeutic areas warrant investigation:

  • Oncology: Many kinase inhibitors incorporate structures similar to the target molecule. The compound could potentially inhibit signaling pathways critical for cancer cell proliferation, such as the PI3K/AKT or MAPK pathways.[2][13]

  • Anti-inflammatory: Benzophenone derivatives have been reported as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6, and as inhibitors of p38 MAPK, a key player in inflammatory responses.[2]

  • Infectious Diseases: The benzophenone scaffold has been identified in compounds with antileishmanial, antifungal, and antibacterial activities.[11]

Potential_Mechanism Molecule 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Kinase Protein Kinase (e.g., MAPK, PI3K) Molecule->Kinase Binds to ATP Pocket Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phospho_Substrate Cell_Proliferation Cell Proliferation / Inflammation Phospho_Substrate->Cell_Proliferation Activates Pathway Inhibition->Kinase Inhibition

Hypothetical inhibition of a protein kinase signaling pathway.

Exemplary Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of the title compound, a standard cell viability assay, such as the MTT assay, would be a primary screening method.

MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

  • Cell Culture:

    • Culture human cancer cells (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer.

    • Seed 5,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the test compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone represents a strategically designed molecule with significant potential in medicinal chemistry. Its hybrid structure, featuring the versatile benzophenone scaffold, a binding-enhancing bromo-substituent, and a pharmacokinetically favorable methylpiperazine group, makes it a prime candidate for screening in various therapeutic areas, particularly oncology and inflammatory diseases.

Future work should focus on the efficient synthesis and purification of the compound, followed by comprehensive in vitro screening against a diverse panel of biological targets. Promising initial results should be followed by structure-activity relationship (SAR) studies, where modifications to each part of the molecule are systematically explored to optimize potency and selectivity. This technical guide provides the foundational knowledge and experimental framework necessary to unlock the therapeutic potential of this promising chemical entity.

References

  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Taylor & Francis Online. Available at: [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. Available at: [Link]

  • Benzophenone: Essential Intermediate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing. Available at: [Link]

  • A convenient preparation of novel benzophenone derivatives. (2010). ResearchGate. Available at: [Link]

  • Process for the preparation of benzophenone derivatives. (1999). Google Patents.
  • Benzophenone. (n.d.). Wikipedia. Available at: [Link]

  • Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of 4-bromo-4'-fluorobenzophenone. (n.d.). PrepChem.com. Available at: [Link]

Sources

Foundational

Spectral data for "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Introduction In the landscape of modern drug discovery and materials science, the unambiguous structural...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is a multi-functional molecule incorporating a halogenated benzophenone core, a common pharmacophore, and a piperazine moiety, which is frequently used to improve solubility and pharmacokinetic properties. This guide provides a detailed, predictive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data expected for this compound.

As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to construct a reliable spectral profile. The methodologies and interpretations herein are designed to equip researchers with the knowledge to identify, characterize, and validate the synthesis of this and structurally related compounds.

Molecular Structure and Functional Group Analysis

To accurately predict the spectral output, we must first deconstruct the molecule into its constituent functional groups. The structure consists of three primary domains: the 4-bromophenyl ring, the benzoyl carbonyl linker, and the 4'-(4-methylpiperazinomethyl)phenyl moiety. Each domain will generate a distinct and identifiable signature in the various spectra.

cluster_0 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone cluster_1 Domain A: 4-Bromophenyl cluster_2 Domain B: Linker cluster_3 Domain C: Substituted Phenyl & Piperazine M Core Molecule A p-Substituted Aromatic Ring (4 Protons, 6 Carbons) M->A Provides Signals in Aromatic Region B Benzoyl Carbonyl (C=O) (1 Carbon) M->B Key IR & 13C Signal C1 p-Substituted Aromatic Ring (4 Protons, 6 Carbons) M->C1 Provides Signals in Aromatic Region Br C-Br Bond A->Br Halogenation C2 Benzylic Methylene (-CH2-) (2 Protons, 1 Carbon) C1->C2 Alkyl Linker C3 4-Methylpiperazine (8 Protons, 5 Carbons) C2->C3 Connects to Heterocycle

Caption: Key functional domains of the target molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition and for providing structural clues through fragmentation analysis.

Predicted Mass and Isotopic Pattern

The molecular formula for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is C₁₉H₂₁BrN₂O. The presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are in nearly a 1:1 ratio. This will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

PropertyPredicted Value
Molecular Formula C₁₉H₂₁BrN₂O
Monoisotopic Mass 372.0837 g/mol
Average Mass 373.29 g/mol
[M+H]⁺ (ESI) m/z 373.0915 (for ⁷⁹Br), 375.0895 (for ⁸¹Br)
M•⁺ (EI) m/z 372.0837 (for ⁷⁹Br), 374.0817 (for ⁸¹Br)
Predicted Fragmentation Pathways

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule is expected to fragment at its weakest bonds and form stable charged species. The primary fragmentation pathways involve cleavages around the carbonyl group and benzylic C-N bond cleavage.[1][2][3]

parent Molecular Ion [M]⁺ m/z 372/374 f1 Benzoyl Cation (Brominated) m/z 183/185 parent->f1 α-cleavage f3 4-(4-methylpiperazinomethyl) benzoyl Cation m/z 219 parent->f3 α-cleavage f4 Benzylic Cleavage Product m/z 273/275 parent->f4 Benzylic C-N Cleavage f2 Phenyl Cation (Brominated) m/z 155/157 f1->f2 - CO f6 Tropylium-like Ion m/z 119 f3->f6 - C7H7N2 f5 N-Methylpiperazine Fragment m/z 99 f4->f5 Forms stable ion

Caption: Predicted major fragmentation pathways in MS.

Table of Predicted Fragment Ions:

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaFragmentation Pathway Description
372/374[C₁₉H₂₁BrN₂O]⁺Molecular Ion (M⁺)
273/275[C₁₄H₁₀BrO]⁺Loss of the methylpiperazine radical via benzylic C-N bond cleavage. This is a common pathway for piperazine derivatives.[2][4]
183/185[C₇H₄BrO]⁺α-cleavage at the carbonyl group to form the stable 4-bromobenzoyl cation. This is characteristic of benzophenones.[3]
155/157[C₆H₄Br]⁺Loss of neutral CO from the 4-bromobenzoyl cation (m/z 183/185).
99[C₅H₁₁N₂]⁺Formation of the 1-methylpiperazin-1-ium ion, a very common and stable fragment in piperazine-containing compounds.[4]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: Set the mass scan range from m/z 50 to 500.

    • MS/MS Analysis: For structural confirmation, perform product ion scans on the precursor ions (m/z 373.1 and 375.1) to observe the characteristic fragment ions.[5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Characteristic Absorption Bands

The IR spectrum will be dominated by a strong carbonyl stretch, with additional key signals from the aromatic rings and C-N/C-H bonds.[6][7][8]

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
3100–3000Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds on the two phenyl rings.[9]
2950–2800Aliphatic C-H StretchMediumFrom the methylene and methyl groups of the piperazine ring and the benzylic linker.
~1660C=O Stretch (Aryl Ketone)StrongThis is a highly diagnostic, strong, sharp peak. Conjugation with two aromatic rings lowers the frequency from ~1715 cm⁻¹.[10]
1600 & 1475Aromatic C=C StretchMediumTwo distinct bands are characteristic of the benzene rings.[8]
~1220C-N Stretch (Aliphatic Amine)MediumArises from the piperazine C-N bonds.
~1010C-Br StretchMediumCharacteristic absorption for an aryl bromide.
850-810C-H Out-of-Plane BendStrongIndicative of 1,4-disubstitution (para) on the aromatic rings.
Experimental Protocol: ATR-FTIR
  • Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct regions for aromatic and aliphatic protons. Chemical shifts are predicted based on the electronic environment of each proton.[11][12] (Predicted for CDCl₃ solvent).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.75Doublet2HAromatic H (ortho to C=O, bromo-ring)Protons ortho to the electron-withdrawing carbonyl group are deshielded.
~7.65Doublet2HAromatic H (meta to C=O, bromo-ring)Protons on the brominated ring, coupled to the ortho protons.
~7.50Doublet2HAromatic H (ortho to C=O, piperazine-ring)Deshielded by the adjacent carbonyl group.
~7.35Doublet2HAromatic H (meta to C=O, piperazine-ring)Least deshielded aromatic protons, ortho to the electron-donating alkyl group.
~3.55Singlet2HBenzylic -CH₂-Methylene group between the aromatic ring and the piperazine nitrogen. A singlet is expected due to the absence of adjacent protons.
~2.50Broad Multiplet8HPiperazine -CH₂-The eight protons on the piperazine ring carbons will likely appear as a complex, overlapping multiplet due to restricted rotation and similar chemical environments.
~2.30Singlet3HMethyl -CH₃The methyl group attached to the piperazine nitrogen is in an aliphatic environment, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the number of unique carbon environments and provide key information about the carbonyl and substituted aromatic carbons.[13][14] (Predicted for CDCl₃ solvent).

Chemical Shift (δ, ppm)AssignmentRationale
~195Carbonyl C=OKetone carbonyls typically appear in this downfield region.
~142Quaternary C (piperazine-ring, C-CH₂)Aromatic carbon attached to the benzylic methylene group.
~137Quaternary C (bromo-ring, C-C=O)Aromatic carbon attached to the carbonyl group.
~132Aromatic CH (meta to Br)
~131Aromatic CH (ortho to C=O, bromo-ring)
~130Aromatic CH (ortho to C=O, piperazine-ring)
~129Aromatic CH (meta to C=O, piperazine-ring)
~128Quaternary C (bromo-ring, C-Br)The "heavy atom effect" of bromine can cause a shift that is not strictly intuitive based on electronegativity alone.[15]
~62Benzylic -CH₂-Carbon of the methylene linker.
~55Piperazine -CH₂- (adjacent to N-CH₃)Carbons on the piperazine ring.
~53Piperazine -CH₂- (adjacent to N-benzyl)
~46Methyl -CH₃Carbon of the N-methyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[16]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE). A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal.

Integrated Analytical Workflow

The confirmation of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone relies on the synergistic use of all three analytical techniques. This workflow ensures a self-validating system for structural elucidation.

start Synthesized Compound ms LC-MS Analysis start->ms ir FTIR Analysis start->ir nmr 1H & 13C NMR Analysis start->nmr ms_check Confirm Molecular Weight (m/z 373/375) & Fragmentation Pattern ms->ms_check ir_check Confirm Functional Groups (C=O, C-Br, C-N) ir->ir_check nmr_check Confirm C-H Framework & Connectivity nmr->nmr_check final Structure Confirmed ms_check->final ir_check->final nmr_check->final

Caption: Integrated workflow for structural validation.

Conclusion

This guide provides a comprehensive, predictive framework for the spectral analysis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. By understanding the expected outcomes from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers can efficiently and accurately confirm the identity, purity, and structure of this compound. The key diagnostic features—the bromine isotopic pattern in MS, the strong carbonyl absorption in IR, and the distinct aromatic and aliphatic regions in NMR—serve as a multi-faceted fingerprint for this molecule, ensuring high confidence in its characterization for subsequent applications in research and development.

References

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... [Diagram]. Retrieved from ResearchGate. [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. Retrieved from Oregon State University Chemistry. [Link]

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

  • Gloede, J., & Gloede, A. (2005). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of Mass Spectrometry, 40(10), 1345-1353. [Link]

  • Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Kostiainen, R., & Ketola, R. A. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(5), 539-548. [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Diagram]. Retrieved from ResearchGate. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac. [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS... [Diagram]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from LibreTexts. [Link]

  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from LibreTexts. [Link]

  • Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Monatshefte für Chemie / Chemical Monthly, 137(10), 1269-1279. [Link]

  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the... [Diagram]. Retrieved from ResearchGate. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from LibreTexts. [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from University of Potsdam. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder. [Link]

  • Chaitanya, K. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 159-173. [Link]

  • International Journal of ChemTech Research. (2014). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research, 6(1), 444-449. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzophenone. PubChem Compound Database. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Wisconsin-La Crosse. [Link]

  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate... [Diagram]. Retrieved from ResearchGate. [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzophenone. Retrieved from SpectraBase. [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum. Retrieved from SpectraBase. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-4'-methylbenzophenone. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). [Diagram]. Retrieved from ResearchGate. [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzophenone - Optional[FTIR] - Spectrum. Retrieved from SpectraBase. [Link]

  • Joseph-Nathan, P., & Burgueño-Tapia, E. (1989). 1H and13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900. [Link]

Sources

Exploratory

A Technical Guide to 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone: A Strategic Intermediate in Modern Drug Discovery

This guide provides an in-depth examination of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, a key chemical intermediate whose structural features are pivotal in the synthesis of complex therapeutic agents. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, a key chemical intermediate whose structural features are pivotal in the synthesis of complex therapeutic agents. We will explore its synthesis, physicochemical properties, and critical role in constructing pharmacologically active molecules, with a particular focus on its application in developing kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Benzophenones in Medicinal Chemistry

The benzophenone scaffold is a prevalent structural motif in medicinal chemistry, recognized for its role in numerous bioactive compounds, including those with anti-inflammatory properties.[1] Its diaryl ketone structure provides a rigid, yet conformationally adaptable, framework that can be functionalized to interact with various biological targets. 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, in particular, has emerged as a high-value intermediate. Its design is a prime example of strategic molecular architecture: the bromo group serves as a versatile handle for cross-coupling reactions, while the methylpiperazinomethyl moiety often enhances solubility and provides a key interaction point for binding to target proteins.

This guide will deconstruct the synthesis and application of this intermediate, demonstrating its utility as a foundational building block in the development of targeted therapies, such as PIM kinase inhibitors, which are implicated in various cancers.[2][3]

Physicochemical & Structural Properties

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in multi-step synthesis. The key identifiers and physical characteristics of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone are summarized below.

PropertyValueSource
CAS Number 898783-59-0[]
Molecular Formula C19H21BrN2O[5]
Molecular Weight 373.29 g/mol [5]
IUPAC Name (4-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone[]
Physical Form Light yellow solid
Boiling Point 470.6 ± 40.0 °C (Predicted)[5][6]
Density 1.327 ± 0.06 g/cm³ (Predicted)[5][6]
InChI Key AHRXUUDKCQDICA-UHFFFAOYSA-N[]

Synthesis and Mechanistic Rationale

The synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is a multi-step process that relies on well-established, robust chemical transformations. The primary route involves a Friedel-Crafts acylation followed by functionalization.

Core Synthesis via Friedel-Crafts Acylation

The foundational step is the formation of the benzophenone core. This is typically achieved through a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[7][8]

Mechanism:

  • Generation of the Electrophile: 4-Bromobenzoyl chloride is treated with a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[7][9][10]

  • Electrophilic Attack: The electron-rich aromatic ring (in a precursor to the piperazine-containing ring) acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[7]

  • Rearomatization: A base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]

This method is highly reliable for creating ketones and avoids the carbocation rearrangements often seen in Friedel-Crafts alkylations.[7] A representative synthesis of a related compound, 4-bromo-4'-fluorobenzophenone, illustrates this process where 4-bromobenzoyl chloride reacts with fluorobenzene in the presence of AlCl₃.[11]

Introduction of the Methylpiperazinomethyl Moiety

Following the creation of a suitable benzophenone precursor (e.g., 4-bromo-4'-methylbenzophenone), the methylpiperazinomethyl side chain is installed. This is often accomplished via a radical bromination of the methyl group to form a benzylic bromide, followed by nucleophilic substitution with N-methylpiperazine.

Experimental Protocol: Synthesis of 4-Bromo-4'-methylbenzophenone (Precursor)

This protocol is adapted from established Friedel-Crafts acylation procedures.[11]

  • Reaction Setup: To a flask equipped with a nitrogen inlet and stirring mechanism, add toluene (as the reactant) and 4-bromobenzoyl chloride.

  • Catalyst Addition: Cool the mixture to 0°C and slowly add aluminum chloride (AlCl₃) in portions to control the initial exothermic reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it into an acidic aqueous solution (e.g., dilute HCl) to quench the catalyst.

  • Extraction & Purification: Extract the organic product with a suitable solvent like methylene chloride, dry the organic layer over magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield 4-bromo-4'-methylbenzophenone as a solid.[11][12]

Application as a Strategic Intermediate: The Suzuki-Miyaura Coupling

The true value of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone lies in the differential reactivity of its aryl bromide. The C-Br bond serves as an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form a new C-C bond.[13][14] This reaction is a cornerstone of modern organic synthesis due to its versatility and tolerance of various functional groups.[13][15]

Core Utility: In the synthesis of kinase inhibitors, the bromo-benzophenone intermediate is coupled with a heterocyclic boronic acid or boronate ester.[16][17] This step constructs the final, complex molecular architecture required for biological activity.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism is a well-defined catalytic cycle involving a palladium catalyst.[18][19]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzophenone intermediate. This is often the rate-determining step and forms a Pd(II) complex.[13][19][20] Aryl bromides are excellent substrates for this step, reacting more readily than chlorides but being more cost-effective than iodides.[13]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base (like K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate complex.[15][18] This complex then transfers its organic group to the palladium center, displacing the halide.[19]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product with a new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13][18]

Suzuki_Miyaura_Coupling

Analytical Characterization and Quality Control

Ensuring the identity and purity of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is critical before its use in subsequent reactions. A suite of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons in distinct regions, as well as signals for the piperazine and methyl groups.[21]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight (373.29 g/mol ) and fragmentation pattern, verifying the compound's identity.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the intermediate. A high-purity standard (typically >97%) is required for pharmaceutical applications to avoid the introduction of impurities into the final active pharmaceutical ingredient (API).[23]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed to prevent moisture absorption and degradation.

  • Safety Data Sheet (SDS): Always consult the SDS for detailed information on hazards, first-aid measures, and disposal procedures before handling the compound.

Conclusion

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is more than a mere precursor; it is a strategically designed intermediate that embodies key principles of modern medicinal chemistry. Its synthesis via robust reactions like Friedel-Crafts acylation and its subsequent functionalization through powerful tools like the Suzuki-Miyaura coupling make it an invaluable asset in drug discovery.[14] The presence of both a reactive handle (the bromo group) and a pharmaceutically relevant moiety (the methylpiperazine group) allows for the efficient and modular construction of complex and potent therapeutic agents, particularly in the competitive field of kinase inhibitor development.[2][3]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Online] Available at: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Online] Available at: [Link]

  • PubMed. The design, synthesis, and biological evaluation of PIM kinase inhibitors. [Online] Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Online] Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Online] Available at: [Link]

  • LookChem. The design, synthesis, and biological evaluation of PIM kinase inhibitors. [Online] Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Online] Available at: [Link]

  • PubMed. PIM kinase inhibitors: Structural and pharmacological perspectives. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone. [Online] Available at: [Link]

  • PubChem. 4-Bromo-4'-methylbenzophenone. [Online] Available at: [Link]

  • PMC - NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Online] Available at: [Link]

  • PubMed. Structure-based design of low-nanomolar PIM kinase inhibitors. [Online] Available at: [Link]

  • PMC - NIH. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Online] Available at: [Link]

  • SpectraBase. 4-Bromo-benzophenone. [Online] Available at: [Link]

  • ScienceDirect. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. [Online] Available at: [Link]

  • AutechCorp. The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. [Online] Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Online] Available at: [Link]

  • Drug Discovery Chemistry. Drug Discovery Chemistry Brochure. [Online] Available at: [Link]

  • SpectraBase. 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

  • PubMed. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). [Online] Available at: [Link]

Sources

Foundational

The Benzophenone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The benzophenone motif, a diaryl ketone structure, repres...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzophenone motif, a diaryl ketone structure, represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance in drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of novel benzophenone derivatives, delving into their synthesis, mechanisms of action, and therapeutic applications. We will examine the causal relationships behind synthetic strategies and elucidate the structure-activity relationships that govern their biological effects. This guide is intended to be a valuable resource for researchers and professionals engaged in the pursuit of innovative drug candidates.

Historical Perspective and Emergence as a "Privileged Structure"

The journey of benzophenone derivatives in medicinal chemistry is a testament to the power of natural product inspiration and the ingenuity of synthetic chemistry. Initially recognized for their utility as photoinitiators and in perfumes, the intrinsic biological activities of naturally occurring benzophenones, particularly from fungal and plant sources, spurred deeper investigation into their therapeutic potential. Compounds isolated from the Clusiaceae family, for instance, showcased a remarkable spectrum of bioactivities, including antifungal, anti-HIV, and antioxidant properties. This natural precedent laid the groundwork for the concept of the benzophenone core as a "privileged structure" – a molecular framework capable of interacting with a variety of biological targets through strategic functionalization.

Synthetic Strategies: Building the Benzophenone Core and its Derivatives

The versatility of the benzophenone scaffold is matched by the array of synthetic methodologies developed for its construction and modification. Understanding these techniques is paramount for the rational design of novel derivatives with tailored pharmacological profiles.

Core Synthesis: Friedel-Crafts Acylation and Fries Rearrangement

Two classical yet enduringly relevant reactions form the bedrock of benzophenone synthesis:

  • Friedel-Crafts Acylation: This powerful electrophilic aromatic substitution reaction allows for the direct acylation of an aromatic ring with a benzoyl group, typically using a benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). This method is fundamental for creating the diaryl ketone core.

  • Fries Rearrangement: This reaction transforms a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid. It is particularly useful for introducing hydroxyl groups onto the benzophenone scaffold, which can serve as crucial handles for further derivatization or as key pharmacophoric features. The regioselectivity (ortho- vs. para-substitution) can often be controlled by reaction temperature.

Experimental Protocol: Synthesis of a Novel Benzophenone-Thiazole Hybrid

This protocol details a representative multi-step synthesis of a novel benzophenone derivative incorporating a thiazole moiety, a common heterocyclic pharmacophore known to enhance anti-inflammatory and anticancer activities.

Step 1: Synthesis of 4-Hydroxybenzophenone via Fries Rearrangement

  • Esterification: Phenyl benzoate is synthesized by reacting phenol with benzoyl chloride in the presence of a base.

  • Rearrangement:

    • To a flask containing phenyl benzoate (1.0 eq), add a suitable solvent (e.g., nitrobenzene).

    • Carefully add anhydrous aluminum chloride (AlCl₃) (2.5 eq) in portions while cooling the mixture in an ice bath.

    • Heat the reaction mixture to 120-160°C and reflux for 1.5-3 hours.

    • After cooling, quench the reaction by slowly adding dilute hydrochloric acid.

    • The product, a mixture of ortho- and para-hydroxybenzophenone, can be isolated by filtration and purified by recrystallization or chromatography.

Step 2: Synthesis of the Benzophenone-Thiazole Derivative

  • Thiosemicarbazone Formation:

    • Dissolve 4-hydroxybenzophenone (1.0 eq) and thiosemicarbazide (1.1 eq) in methanol.

    • Add a catalytic amount of p-toluenesulfonic acid (TsOH).

    • Reflux the mixture at 70°C for 10 hours.

    • Cool the reaction to obtain the benzophenone thiosemicarbazone intermediate.

  • Cyclization to Thiazole:

    • Suspend the thiosemicarbazone intermediate (1.0 eq) in isopropyl alcohol.

    • Add 2-bromoacetophenone (1.0 eq) and stir the mixture at room temperature for 4 hours.

    • The resulting solid is the desired benzophenone-thiazole derivative, which can be collected by filtration and recrystallized.

Therapeutic Applications and Mechanisms of Action

The structural plasticity of the benzophenone core has enabled its application across a diverse range of therapeutic areas. This section will explore key examples, elucidating the underlying mechanisms of action.

Anticancer Activity: Targeting Tubulin Polymerization

A significant number of benzophenone derivatives have emerged as potent anticancer agents, with a primary mechanism involving the disruption of microtubule dynamics.[1][2] Microtubules, essential components of the cytoskeleton, are crucial for cell division, motility, and intracellular transport.

  • Mechanism of Action: Certain benzophenone derivatives, such as phenstatin, act as tubulin polymerization inhibitors.[1] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2]

Caption: Inhibition of tubulin polymerization by benzophenone derivatives.

Anti-Inflammatory Effects: Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for prostaglandin synthesis. Several benzophenone derivatives, including the well-known NSAID ketoprofen, exhibit potent anti-inflammatory activity by inhibiting these enzymes.[3]

  • Mechanism of Action: These derivatives act as competitive inhibitors of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins.[3] The development of selective COX-2 inhibitors is a major focus, as this isoform is primarily induced during inflammation, and its selective inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]

COX_Inhibition_Pathway cluster_Prostaglandin_Synthesis Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates Benzophenone_Derivative Benzophenone Derivative (e.g., Ketoprofen) Benzophenone_Derivative->COX_Enzymes Inhibits

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Neuroprotective Potential: Targeting Acetylcholinesterase in Alzheimer's Disease

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. One therapeutic strategy involves inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Benzophenone-based derivatives have been designed as potent AChE inhibitors.

  • Mechanism of Action: By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function. Some advanced derivatives are designed as dual-binding inhibitors, interacting with both the catalytic and peripheral anionic sites of AChE, which may also help in preventing the AChE-induced aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease.

Antiviral Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV

The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, a crucial step in its replication cycle. Benzophenone derivatives have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Mechanism of Action: Unlike nucleoside analogues, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity. This prevents the conversion of viral RNA to DNA, thereby halting viral replication. The development of benzophenone-based NNRTIs with high potency against drug-resistant HIV strains is an active area of research.

Quantitative Structure-Activity Relationship (SAR) and Data Analysis

The biological activity of benzophenone derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic rings. A systematic analysis of these structure-activity relationships is crucial for lead optimization.

Table 1: Anticancer Activity of Representative Benzophenone Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
Phenstatin Various0.03 - 0.2Tubulin Polymerization Inhibitor[1]
Compound 10a A549 (Lung)0.035Tubulin Polymerization Inhibitor[2]
Compound 4u MCF-7 (Breast)1.47Tubulin Polymerization Inhibitor

Table 2: Anti-Inflammatory and Neuroprotective Activity of Benzophenone Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Therapeutic AreaReference
Ketoprofen COX-1/COX-2VariesAnti-inflammatory[3]
Glucoside 4 COX-2Selective InhibitionAnti-inflammatory
Compound 6 BuChE0.172Anti-Alzheimer's

Table 3: Anti-HIV Activity of Benzophenone-Based NNRTIs

Compound IDTargetEC₅₀ (nM)Viral StrainReference
GW678248 Reverse Transcriptase<1Wild-type & Mutant
Compound 10i Reverse Transcriptase4.8Wild-type
Compound 13d Reverse Transcriptase4.9Wild-type

Future Directions and Conclusion

The benzophenone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Hybrid Molecules: The design of hybrid molecules that incorporate the benzophenone core with other pharmacophores to achieve multi-target activity.

  • Targeted Delivery: The development of drug delivery systems to enhance the bioavailability and reduce the off-target effects of potent benzophenone derivatives.

  • Combating Drug Resistance: The rational design of new derivatives that can overcome existing drug resistance mechanisms, particularly in the fields of oncology and infectious diseases.

References

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed Central (PMC). Available at: [Link]

  • Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2016). Sci Forschen. Available at: [Link]

  • Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. (2011). PubMed. Available at: [Link]

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022). PubMed. Available at: [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2022). SciELO. Available at: [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2016). RSC Publishing. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. (2020). PubMed. Available at: [Link]

  • Benzophenones as inhibitors of reverse transcriptase. (1998).
  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Oudce. Available at: [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2022). SciELO. Available at: [Link]

  • [The anti-HIV-1 activities of benzophenones non-nucleoside reverse transcriptase inhibitors in vitro]. (2012). PubMed. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. (2020). ResearchGate. Available at: [Link]

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. (2021). PubMed Central (PMC). Available at: [Link]

  • Synthesis and Biological Activity of Naphthyl-Substituted (B-ring) Benzophenone Derivatives as Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2011). PubMed. Available at: [Link]

  • Synthesis of new benzophenone derivatives with potential antiinflammatory activity. (1979). PubMed. Available at: [Link]

  • Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. (2022). ResearchGate. Available at: [Link]

  • Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. (2022). PLOS One. Available at: [Link]

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2021). MDPI. Available at: [Link]

  • Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. (2022). PubMed. Available at: [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). PubMed Central (PMC). Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

This guide provides an in-depth overview of the safety and handling protocols for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, a compound of interest for researchers, scientists, and professionals in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the safety and handling protocols for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, a compound of interest for researchers, scientists, and professionals in the field of drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including benzophenone and its brominated derivatives, to establish a robust framework for safe laboratory practices. The recommendations herein are grounded in the principles of chemical reactivity, established toxicological data of analogous compounds, and best practices in laboratory safety.

Section 1: Chemical and Physical Identity

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is a substituted benzophenone derivative. Understanding its fundamental properties is the first step in ensuring its safe handling.

PropertyValueSource
Chemical Name (4-bromophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone[1]
CAS Number 898783-59-0[1]
Molecular Formula C19H21BrN2O[1][2]
Molecular Weight 373.29 g/mol [1][2]
Physical Form Light yellow solid[1]
Purity Typically ≥97%[1]
Boiling Point 470.6±40.0 °C (Predicted)[2]
Density 1.327±0.06 g/cm3 (Predicted)[2]

Section 2: Hazard Identification and Toxicological Profile (Inferred)

2.1. General Hazards of Benzophenone Derivatives:

Benzophenone and its derivatives are known to possess several hazardous properties. The parent compound, benzophenone, is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects[3]. Some benzophenone derivatives are recognized as endocrine disruptors[4]. They can also cause allergic contact dermatitis[5].

2.2. Potential Hazards of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone:

Based on its chemical structure, the following hazards should be considered:

  • Skin and Eye Irritation: Aromatic ketones can be irritating to the skin and eyes. Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.

  • Carcinogenicity: Benzophenone is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Due to the structural similarity, this compound should be handled as a potential carcinogen.

  • Aquatic Toxicity: Many benzophenone derivatives are toxic to aquatic life[3]. Therefore, release into the environment must be prevented.

2.3. Reactivity Profile:

Ketones, such as benzophenone, can be reactive with various substances. They are incompatible with strong oxidizing agents, acids, and bases, which can lead to the liberation of heat and flammable gases[4][6]. Upon decomposition, brominated organic compounds can produce toxic gases like hydrogen bromide[6].

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, a stringent set of exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

3.1. Engineering Controls:

  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

3.2. Personal Protective Equipment (PPE):

The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and airborne particles[6][7].

  • Hand Protection: Chemical-resistant gloves are essential. Given the aromatic ketone structure, gloves made of materials like butyl rubber or Viton™ are recommended[8]. Nitrile gloves may offer limited protection for short-term handling, but their breakthrough time should be verified with the manufacturer's data[9]. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical[6].

  • Skin and Body Protection: A lab coat, buttoned to its full length, is required. For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn[7][10].

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used[9].

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection A Identify Hazards: - Skin/Eye Irritation - Inhalation Risk - Potential Carcinogen B Minimum PPE: - Lab Coat - Safety Glasses - Chemical-Resistant Gloves A->B Low to Moderate Risk C Enhanced PPE (High Risk): - Face Shield - Chemical-Resistant Apron - Respirator A->C High Risk (e.g., large quantities, dust generation)

Caption: PPE Selection Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to prevent accidental exposure and maintain the integrity of the compound.

4.1. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust[3][6].

  • Grounding: For transfers of large quantities of the powder, use spark-proof tools and ensure equipment is properly grounded to prevent static discharge[3].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[3]. Contaminated clothing should be removed immediately and washed before reuse[11].

  • Spill Response: In case of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material to clean up the spill and place it in a sealed container for disposal[3]. Do not allow the chemical to enter drains[6].

4.2. Storage:

  • Container: Store in a tightly closed, properly labeled container[6][12].

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][12].

  • Security: Store in a locked cabinet or a restricted-access area to prevent unauthorized access[11].

Handling_Storage_Flowchart Handling Handling Procedures - Work in fume hood - Avoid dust generation - Use appropriate PPE - Practice good hygiene Storage Storage Requirements - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles - Secure location Handling->Storage Spill Spill Response - Evacuate area - Contain spill - Use absorbent material - Dispose as hazardous waste Handling->Spill If spill occurs

Caption: Handling and Storage Workflow.

Section 5: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[3][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Section 6: Disposal Considerations

The disposal of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone and its contaminated waste must be handled in accordance with all local, state, and federal regulations for hazardous waste.

6.1. Waste Characterization:

Due to its bromine content and the potential for aquatic toxicity, this compound should be classified as a hazardous waste.

6.2. Disposal Methods:

  • Incineration: The preferred method for the disposal of brominated organic compounds is incineration in a licensed hazardous waste facility equipped with scrubbers to control emissions of hydrogen bromide[14].

  • Chemical Treatment: Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a method for treating small quantities of bromine-containing waste, but this should be performed by trained personnel[14].

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The containers can then be disposed of according to institutional guidelines.

Section 7: Conclusion

While 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone presents potential hazards, a thorough understanding of its chemical nature, coupled with stringent adherence to the safety protocols outlined in this guide, will enable researchers and scientists to handle this compound safely and effectively. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always have a specific Safety Data Sheet for any chemical before use whenever possible.

References

  • 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone | 898783-59-0 - Sigma-Aldrich.

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets - GlovesnStuff.

  • Benzophenone | C6H5COC6H5 | CID 3102 - PubChem - NIH.

  • Photochemical reactions of benzophenone derivatives under microfluidic conditions.

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.

  • 4-BROMO BEZNOPHENONE (P-BROMO BENZOPHENONE) - Suvchem Laboratory Chemicals.

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis.

  • Personal Protective Equipment (PPE).

  • Benzophenone - Safety Data Sheet.

  • Allergy to benzophenones - DermNet.

  • 4-BROMO-4'-METHYLBENZOPHENONE 76693-57-7 wiki - Guidechem.

  • Personal Protective Equipment (PPE) - CHEMM.

  • Chemical Safety: Personal Protective Equipment.

  • Benzophenone - Wikipedia.

  • 4'-bromo-3-(4-methylpiperazinomethyl) benzophenone | 898788-60-8 - Sigma-Aldrich.

  • 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone - ChemicalBook.

  • SAFETY DATA SHEET - Fisher Scientific.

  • BROMO-2-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE | 898783-03-4, 4 - Echemi.

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics.

  • 4 - SAFETY DATA SHEET.

  • Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025 - Redox.

  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk.

  • 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem - NIH.

  • Chemical Safety Data Sheet MSDS / SDS - 4-(Bromomethyl)benzophenone - ChemicalBook.

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.

  • 9 - SAFETY DATA SHEET.

  • Synthesis of 4-bromo-4'-fluorobenzophenone - PrepChem.com.

  • Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • CAS 898783-59-0 4-BROMO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE.

  • Personal protective equipment for handling Benzophenone-2,4,5-tricarboxylic Acid - Benchchem.

  • Safety Review of Benzophenone - Therapeutic Goods Administration (TGA).

  • Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed.

  • Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation - PubMed.

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Draft Benzophenone Substance Summary - California Department of Industrial Relations.

  • 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056 - PubChem - NIH.

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki Coupling of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Introduction: Navigating Complexity in Cross-Coupling The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional grou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] This guide provides detailed protocols and expert insights for the Suzuki coupling of a structurally complex and pharmaceutically relevant substrate: 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone .

This substrate presents a unique set of challenges that require a carefully considered approach. The presence of two key functional groups dictates the strategic selection of catalytic components:

  • Aryl Bromide: The C(sp²)-Br bond is the reactive site for the palladium catalyst to initiate the coupling cycle.[1]

  • Benzophenone Moiety: The ketone functionality is generally well-tolerated in Suzuki couplings.[2]

  • Tertiary Amine (N-methylpiperazine): This is the most critical feature. As a Lewis base, the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, a phenomenon often referred to as catalyst poisoning.[6]

This application note will dissect these challenges and provide robust, field-proven protocols designed to achieve high-yield coupling by mitigating catalyst inhibition and addressing purification complexities associated with the basic nature of the product.

The Catalytic Cycle and The Challenge of Lewis Basicity

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a three-step catalytic cycle involving a palladium(0) species.[1][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.[1][7]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[5][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

The primary challenge with our substrate is the potential for the lone pair on the N-methylpiperazine nitrogen to coordinate with the electron-deficient palladium center at various stages of the catalytic cycle. This non-productive binding can sequester the catalyst, preventing it from participating in the desired coupling reaction and leading to low or no conversion.

cluster_cycle Suzuki Catalytic Cycle cluster_inhibition Catalyst Inhibition Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Inhibition Catalyst Poisoning (Deactivation) Pd(0)L2->Inhibition ArPd(II)L2Br Ar-Pd(II)L₂-Br OxAdd->ArPd(II)L2Br Transmetalation Transmetalation ArPd(II)L2Ar' Ar-Pd(II)L₂-Ar' Transmetalation->ArPd(II)L2Ar' RedElim Reductive Elimination RedElim->Pd(0)L2 Regeneration ArAr' Ar-Ar' (Product) RedElim->ArAr' ArPd(II)L2Br->Transmetalation ArPd(II)L2Ar'->RedElim ArBr Ar-Br (Substrate) ArBr->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation TertiaryAmine Tertiary Amine (N-Methylpiperazine) TertiaryAmine->Pd(0)L2 Coordination TertiaryAmine->ArPd(II)L2Br Coordination

Fig. 1: Suzuki cycle with potential catalyst inhibition.

To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are paramount. These ligands accelerate the desired steps of the catalytic cycle, particularly the oxidative addition and reductive elimination, making them kinetically more favorable than the off-cycle catalyst deactivation by the amine.[9]

Protocol 1: Robust Homogeneous Coupling with a Buchwald Ligand

This protocol is designed as a robust starting point, employing a well-established Buchwald phosphine ligand, SPhos, known for its high activity and broad functional group tolerance, including amines.[9]

Rationale for Component Selection:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand (SPhos): 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) is a bulky and electron-rich monodentate phosphine ligand. Its steric bulk promotes the reductive elimination step and discourages the formation of inactive palladium dimers, while its electron-donating nature facilitates the oxidative addition step.[9]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base. It is effective at promoting transmetalation without causing hydrolysis of other sensitive functional groups. Its use in an aqueous/organic solvent mixture is well-documented.[2]

  • Solvent (Dioxane/Water): A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings. Dioxane effectively solubilizes the organic substrate and catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[6]

Step-by-Step Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the reaction flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (to achieve a substrate concentration of ~0.1 M) and deionized water (typically a 4:1 or 5:1 ratio of dioxane to water). The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Add the pre-mixed catalyst/ligand solid to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Proceed with the acid-base extraction detailed in the "Work-up and Purification" section.

Protocol 2: Alternative Conditions & Optimization

While Protocol 1 provides a strong starting point, optimization is often necessary. If yields are low, consider screening alternative conditions.

Alternative Catalyst Systems:

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive but effective catalyst. It may require higher temperatures and can be less effective with highly hindered substrates but is a cost-effective option to screen.[10][11]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are highly robust and have shown excellent activity for challenging substrates, including those with Lewis basic functionalities.[5][12] Consider using a commercially available PEPPSI-type precatalyst.

Parameter Optimization Summary Table:

ParameterRecommended Starting ConditionAlternatives for OptimizationRationale for Variation
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, Pd(PPh₃)₄, Pd-PEPPSI precatalystsPre-catalysts can offer faster activation. Pd(PPh₃)₄ is a classic alternative.
Ligand SPhos (4 mol%)XPhos, RuPhos, P(t-Bu)₃Other bulky, electron-rich ligands may offer improved performance.[2]
Base K₃PO₄ (3 equiv)K₂CO₃, Cs₂CO₃, KFCs₂CO₃ is more soluble and basic, potentially accelerating the reaction. KF is milder and suitable for base-sensitive substrates.[5][8]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, DMF, 2-MeTHFToluene is less prone to peroxide formation. DMF can improve solubility.
Temperature 80-100 °CRoom Temp to 120 °CHigher temperatures may be needed for less reactive partners. Some modern catalysts work at RT.[5]

Work-up and Purification: A Critical Step for Basic Compounds

The basic nature of the N-methylpiperazine moiety in the product requires a specific work-up procedure to ensure efficient isolation and purification. A standard aqueous work-up may lead to poor recovery. An acid-base extraction is highly recommended.[13][14][15][16]

Detailed Acid-Base Extraction Protocol:

  • Initial Quench: After cooling the reaction mixture, dilute it with ethyl acetate or another water-immiscible organic solvent.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Add 1M hydrochloric acid (HCl) and shake vigorously. The basic product will be protonated to form a hydrochloride salt, which is soluble in the aqueous layer. The non-basic impurities and starting materials will remain in the organic layer.

  • Layer Separation: Separate the two layers. Keep the aqueous layer , which now contains the desired product. Discard the organic layer.

  • Wash (Optional): Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 9, check with pH paper). The protonated product will be neutralized back to its free-base form and will precipitate out or can be extracted.

  • Product Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a fresh organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[17]

Chromatography of Basic Compounds:

Purification by silica gel column chromatography can be challenging for basic compounds due to strong interactions with the acidic silica surface, leading to peak tailing and poor separation. To mitigate this:

  • Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount (0.5-1%) of a basic additive like triethylamine (NEt₃) or ammonia in methanol before packing the column.

  • Eluent Additive: Use an eluent system that contains a small percentage of a basic modifier (e.g., 0.5% triethylamine in a hexane/ethyl acetate gradient).

Start Completed Reaction Mixture Dilute Dilute with Ethyl Acetate Start->Dilute AddAcid Add 1M HCl (Aqueous Layer) Dilute->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer: (Neutral/Acidic Impurities) Separate1->OrganicLayer1 AqueousLayer1 Aqueous Layer: (Protonated Product) Separate1->AqueousLayer1 Basify Add 2M NaOH to pH > 9 AqueousLayer1->Basify ExtractProduct Extract with DCM (3x) Basify->ExtractProduct Separate2 Separate Layers ExtractProduct->Separate2 AqueousLayer2 Aqueous Layer: (Salts) Separate2->AqueousLayer2 OrganicLayer2 Combined Organic Layers: (Free Base Product) Separate2->OrganicLayer2 Dry Dry (Na₂SO₄) & Concentrate OrganicLayer2->Dry Purify Column Chromatography (with NEt₃) Dry->Purify FinalProduct Pure Product Purify->FinalProduct

Fig. 2: Workflow for acid-base extraction and purification.

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is a challenging yet highly achievable transformation. Success hinges on the rational selection of a catalyst system designed to overcome the inhibitory effects of the substrate's Lewis basic tertiary amine. The use of bulky, electron-rich phosphine ligands such as SPhos is a highly effective strategy. Furthermore, a tailored work-up procedure involving acid-base extraction is critical for the efficient isolation and purification of the basic product. The protocols and strategies outlined in this guide provide researchers with a robust foundation for successfully synthesizing complex, amine-containing biaryl structures.

References

  • C. Zhang, J. Huang, M. L. Trudell, S. P. Nolan. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. J. Org. Chem., 64, 3804-3805. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • S. L. Buchwald, R. A. Singer, J. P. Wolfe, B. H. Yang. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc., 121, 9550-9561. [Link]

  • S. P. Parvathaneni, et al. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. New J. Chem., 40, 7596-7603. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • S. M. A. H. Siddiki, et al. (2012). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides 5b and 5e with arylboronic acids 9a–c. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

  • P. J. Guiry, et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37, 10, 1599–1603. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • R. Navaneeswari, P. R. Reddy. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 66, 354-358. [Link]

  • B. A. Grzybowski, M. D. Burke, et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378, 6619, 518-524. [Link]

  • Y. M. A. Yamada, et al. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein J. Org. Chem., 6, 70. [Link]

  • Acid-Base Extraction. (n.d.). [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging the Privileged Scaffolds of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone in Modern Medicinal Chemistry

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental handling of "4-Bromo-4'-(4-methylpiperazinomet...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental handling of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone." This document provides a detailed exploration of its constituent pharmacophores—the benzophenone core and the piperazine moiety—and outlines protocols for its synthesis and potential biological evaluation.

Introduction: A Molecule of Privileged Scaffolds

"4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" is a synthetic organic compound that strategically combines two powerful and well-established pharmacophores in medicinal chemistry: the benzophenone scaffold and a methylpiperazine group. The benzophenone framework is a ubiquitous structure found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Similarly, the piperazine ring is recognized as a "privileged scaffold" in drug design, frequently incorporated into FDA-approved medications to enhance pharmacokinetic and pharmacodynamic profiles[4][5][6].

The rationale behind the design of this hybrid molecule lies in the principle of molecular hybridization, where known pharmacophoric units are combined to create a new chemical entity with potentially synergistic or novel biological activities. The benzophenone core provides a rigid backbone for interaction with biological targets, while the 4-methylpiperazine moiety can significantly improve aqueous solubility, act as a versatile linker, and modulate the compound's basicity, which is crucial for target engagement and pharmacokinetic properties[4][5].

Physicochemical Properties and Predicted Biological Relevance

A summary of the key physicochemical properties for "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" is provided below. These parameters are crucial for predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name(4-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone[]
CAS Number898783-59-0[8]
Molecular FormulaC19H21BrN2O[][8]
Molecular Weight373.29 g/mol [8]
Boiling Point (Predicted)470.6±40.0 °C[8]
Density (Predicted)1.327±0.06 g/cm3 [8]

The presence of the benzophenone core suggests potential applications in areas where this scaffold has shown promise, such as in the development of kinase inhibitors for oncology or as modulators of inflammatory pathways[2][5]. The piperazine group is a common feature in central nervous system (CNS) active drugs, where it can interact with serotonin and dopamine receptors[5]. Therefore, this compound could be explored for its potential as a neuroleptic agent.

Synthetic Strategy and Protocol

The synthesis of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" can be approached through a multi-step process, leveraging established synthetic methodologies for benzophenone and piperazine derivatives. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

G A 4-Bromobenzoyl chloride C Friedel-Crafts Acylation (AlCl3) A->C B Toluene B->C D 4-Bromo-4'-methylbenzophenone C->D E Bromination (NBS, AIBN) D->E F 4-Bromo-4'-(bromomethyl)benzophenone E->F H Nucleophilic Substitution (e.g., K2CO3, Acetonitrile) F->H G 1-Methylpiperazine G->H I 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone H->I

Caption: Proposed synthetic workflow for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Bromo-4'-methylbenzophenone (Friedel-Crafts Acylation)

  • To a stirred solution of toluene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C.

  • Slowly add 4-bromobenzoyl chloride (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 4-bromo-4'-methylbenzophenone[9][10].

Step 2: Synthesis of 4-Bromo-4'-(bromomethyl)benzophenone (Bromination)

  • Dissolve 4-bromo-4'-methylbenzophenone (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 4-bromo-4'-(bromomethyl)benzophenone, which can be used in the next step without further purification[11].

Step 3: Synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (Nucleophilic Substitution)

  • Dissolve 4-bromo-4'-(bromomethyl)benzophenone (1.0 equivalent) in a polar aprotic solvent such as acetonitrile.

  • Add 1-methylpiperazine (1.2 equivalents) and a mild base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by column chromatography on silica gel to obtain pure 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Potential Medicinal Chemistry Applications and Biological Evaluation Protocols

Based on the known activities of its constituent scaffolds, "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" is a promising candidate for screening in several therapeutic areas.

Oncology: Kinase Inhibition

The piperazine ring is a key component of many kinase inhibitors, often serving as a linker that positions other pharmacophoric elements within the ATP-binding pocket of a target kinase[5]. The benzophenone scaffold also contributes to anticancer activity[1][2].

Hypothesized Mechanism of Action:

G Compound 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Kinase Target Kinase (e.g., in cancer cell signaling) Compound->Kinase Inhibition Substrate Protein Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cancer Cell Proliferation PhosphoSubstrate->Proliferation Signal Transduction

Caption: Hypothesized kinase inhibition mechanism leading to reduced cancer cell proliferation.

Protocol for In Vitro Kinase Inhibition Assay:

  • Kinase Selection: Choose a panel of kinases relevant to a specific cancer type (e.g., EGFR, VEGFR, BRAF).

  • Assay Principle: Utilize a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity.

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, its specific substrate, and ATP in a suitable buffer. c. Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). d. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the reaction and add the Kinase-Glo® reagent. f. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. g. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Anti-Inflammatory Activity

Benzophenone derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6[2].

Protocol for Anti-Inflammatory Cytokine Release Assay:

  • Cell Line: Use a relevant cell line, such as RAW 264.7 murine macrophages.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include unstimulated and vehicle-treated controls. d. Incubate for 24 hours. e. Collect the cell culture supernatant. f. Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of cytokine release.

CNS Activity: Receptor Binding Assays

The piperazine moiety is a common feature in drugs targeting CNS receptors, such as serotonin (5-HT) and dopamine (D₂) receptors[5].

Protocol for Radioligand Binding Assay:

  • Target Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., human D₂ or 5-HT₂ₐ receptors).

  • Procedure: a. In a 96-well filter plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and various concentrations of the test compound. b. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand). c. Incubate to allow binding to reach equilibrium. d. Rapidly filter the contents of the wells and wash to separate bound from free radioligand. e. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) of the test compound.

Pharmacokinetic Considerations

The inclusion of the piperazine moiety is intended to improve the pharmacokinetic properties of the molecule[4]. Benzophenone derivatives themselves can be rapidly metabolized, often through glucuronidation and sulfation[12]. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are recommended.

Recommended In Vitro ADME AssaysPurpose
Caco-2 Permeability Assay To assess intestinal absorption and potential for oral bioavailability.
Microsomal Stability Assay To evaluate metabolic stability in the liver.
Plasma Protein Binding Assay To determine the extent of binding to plasma proteins, which affects drug distribution and clearance[13].
CYP450 Inhibition Assay To identify potential for drug-drug interactions.

Conclusion

"4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" represents a well-designed chemical probe for exploring multiple therapeutic areas. Its synthesis is achievable through standard organic chemistry techniques. The strategic combination of the benzophenone and piperazine scaffolds provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, or CNS-active agent. The protocols outlined in this document provide a solid foundation for the synthesis, purification, and biological evaluation of this and structurally related compounds.

References

  • Ranise, A., et al. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
  • Singh, P., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery.
  • Kumar, R., et al. (2016). An evolving role of piperazine moieties in drug design and discovery. European Journal of Medicinal Chemistry.
  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of Molecular Structure.
  • Sepe, K., et al. (2008). Pharmacokinetics and metabolism of benzophenone 2 in the rat. Toxicology.
  • de Oliveira, J., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules.
  • Kumar, A., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm.
  • Khan, K., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kadry, A. M., et al. (1995). Pharmacokinetics of benzophenone-3 after oral exposure in male rats. Journal of Applied Toxicology.
  • BOC Sciences. 4-BROMO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone.
  • PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone.
  • ChemicalBook. 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone.
  • RSC Publishing. Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • PubChem. 4-Bromo-4'-methylbenzophenone.
  • Sigma-Aldrich. 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using Benzophenone Derivatives

Introduction: Unveiling Molecular Interactions with Light-Activated Probes In the intricate landscape of cellular biology, understanding the dynamic interplay between molecules is paramount to deciphering complex biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Interactions with Light-Activated Probes

In the intricate landscape of cellular biology, understanding the dynamic interplay between molecules is paramount to deciphering complex biological processes and developing novel therapeutics. Photoaffinity labeling (PAL) has emerged as a powerful chemical biology technique to identify and characterize these transient and stable interactions in their native cellular environment.[1][2] Among the arsenal of photoreactive moieties, benzophenone derivatives have distinguished themselves due to their unique photochemical properties and versatility.[3][4]

Upon activation with long-wavelength UV light (typically 350-365 nm), the benzophenone group transitions to a triplet diradical state.[5] This highly reactive species can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the benzophenone-containing probe and an interacting biomolecule, effectively "capturing" the interaction.[6] This covalent linkage allows for the subsequent enrichment and identification of binding partners that might otherwise be lost during traditional pull-down assays.[7]

A key advantage of benzophenone photoprobes is their relative stability and inertness until photoactivation, which minimizes non-specific interactions.[6] Furthermore, the use of longer wavelength UV light reduces the risk of photodamage to cells and proteins compared to other photocrosslinkers that require shorter, more energetic wavelengths.[8]

This comprehensive guide provides detailed protocols and expert insights for employing benzophenone derivatives in cell-based assays to investigate protein-protein interactions and identify the molecular targets of small molecules.

Core Principles of Benzophenone-Based Photoaffinity Labeling

The successful application of benzophenone derivatives in cell-based assays hinges on the thoughtful design of a photoaffinity probe. A typical probe consists of three key components:

  • Recognition Element: This is the moiety that directs the probe to its target of interest. It can be a small molecule, a peptide, or another biomolecule with known or suspected binding partners.[1]

  • Benzophenone Photoreactive Group: This is the light-activated "warhead" that forms the covalent bond with the target molecule.[2]

  • Reporter Tag: This functional handle, often a biotin or an alkyne group for click chemistry, enables the detection and enrichment of the crosslinked complexes.[1]

The general workflow for a cell-based photoaffinity labeling experiment is a multi-step process that requires careful optimization at each stage.

Visualizing the Workflow: From Live Cells to Target Identification

The following diagram illustrates the key stages of a typical photoaffinity labeling experiment using a benzophenone-based probe in living cells.

PAL_Workflow cluster_cell Live Cell Incubation cluster_lysis Cell Lysis & Enrichment cluster_analysis Downstream Analysis A Treat cells with benzophenone probe B UV Irradiation (365 nm) Covalent Crosslinking A->B Incubation C Cell Lysis B->C Harvest Cells D Affinity Purification (e.g., Streptavidin beads) C->D E Elution of Crosslinked Proteins D->E Wash & Elute F SDS-PAGE & In-Gel Fluorescence/Western Blot E->F G Mass Spectrometry (LC-MS/MS) E->G H Target Protein Identification F->H G->H

Caption: General workflow for photoaffinity labeling in live cells.

Detailed Protocols for Cell-Based Photoaffinity Labeling

The following protocols provide a step-by-step guide for performing a typical photoaffinity labeling experiment in mammalian cells.

Protocol 1: In-Cell Photo-Crosslinking

This protocol describes the treatment of live cells with a benzophenone probe and subsequent UV irradiation to induce covalent crosslinking.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Benzophenone photoaffinity probe (with a reporter tag like biotin)

  • DMSO (for dissolving the probe)

  • Phosphate-buffered saline (PBS)

  • UV crosslinker with 365 nm bulbs

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed mammalian cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency.

  • Probe Preparation: Prepare a stock solution of the benzophenone probe in DMSO. The final concentration of the probe will need to be optimized, but a starting range of 1-10 µM is common.

  • Cell Treatment:

    • For adherent cells, remove the culture medium and wash the cells once with PBS.

    • Add fresh, serum-free medium containing the desired concentration of the benzophenone probe.

    • Incubate the cells for a period sufficient to allow the probe to engage with its target. This time can range from 30 minutes to 4 hours and should be optimized.

  • UV Irradiation:

    • Remove the lid of the culture dish to avoid UV absorption by the plastic.

    • Place the dish on ice, as close as possible to the UV source.[7]

    • Irradiate the cells with 365 nm UV light. The duration and energy of the irradiation are critical parameters that require optimization. A typical starting point is 5-30 minutes.[9][10]

  • Cell Harvesting:

    • After irradiation, remove the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells immediately or store the cell pellet at -80°C for later processing.

Protocol 2: Affinity Purification of Crosslinked Complexes

This protocol details the enrichment of biotinylated, crosslinked protein complexes using streptavidin-coated magnetic beads.

Materials:

  • Cell lysate from Protocol 1

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., Lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution of 0.5 M NH4OH, 0.5 mM EDTA)[11]

  • Magnetic stand

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube.

  • Bead Preparation: Wash the streptavidin magnetic beads three times with lysis buffer according to the manufacturer's instructions.

  • Binding: Add the cleared lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind.

  • Washing:

    • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. Perform at least five washes with wash buffer.[7]

  • Elution:

    • After the final wash, add elution buffer to the beads.

    • To elute with SDS-PAGE sample buffer, boil the beads at 95°C for 5-10 minutes.

    • For elution compatible with mass spectrometry, use a volatile buffer like ammonium hydroxide.[11]

    • Collect the eluate for downstream analysis.

Downstream Analysis: Identifying the Captured Proteins

The eluted proteins can be analyzed by several methods to identify the specific targets of the benzophenone probe.

In-Gel Fluorescence and Western Blotting

If the benzophenone probe contains a fluorescent reporter tag, the crosslinked proteins can be visualized directly after SDS-PAGE using a fluorescence imager.[12] This provides a rapid assessment of the crosslinking efficiency and specificity. Alternatively, Western blotting with an antibody against a known or suspected target can be used to confirm the interaction.

Downstream_Analysis cluster_gel Gel-Based Analysis cluster_ms Mass Spectrometry A Eluted Protein Complexes B SDS-PAGE A->B C In-Gel Fluorescence (if fluorescent probe) B->C D Western Blot (for validation) B->D E In-Gel or In-Solution Digestion (Trypsin) B->E F LC-MS/MS Analysis E->F G Database Searching & Protein Identification F->G

Sources

Application

Application Note: High-Throughput Screening for Novel GPCR Modulators Using a 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Library

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Introduction: The Benzophenone Scaffold as a Privileged Structure for GPCR Drug Discovery

The G-protein coupled receptor (GPCR) superfamily represents the largest and most diverse group of cell surface receptors in the human genome, making them a primary focus for therapeutic intervention.[1][2] In the quest for novel modulators of GPCR activity, the identification of versatile chemical scaffolds is of paramount importance. The benzophenone framework has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The diaryl ketone core of benzophenones provides a unique three-dimensional arrangement that can be readily functionalized to explore vast chemical space and optimize interactions with biological targets.[3][5]

The compound at the center of this application note, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone , combines the rigid benzophenone core with a flexible methylpiperazinomethyl side chain. The bromination of one phenyl ring can enhance binding affinity through halogen bonding, while the methylpiperazine moiety is a common pharmacophore in many known GPCR ligands, often contributing to improved solubility and target engagement.[6] Given these structural features, libraries based on this scaffold are promising sources for the discovery of novel GPCR agonists, antagonists, or allosteric modulators.[7][8]

This document provides a comprehensive guide for utilizing a library of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone analogs in a high-throughput screening (HTS) campaign to identify modulators of a target Gq-coupled GPCR. We present detailed protocols for a primary cell-based functional assay, a secondary radioligand binding assay for hit validation, and robust data analysis methodologies.

Principle of the Screening Cascade

A successful HTS campaign relies on a tiered approach to efficiently identify and validate true hits while minimizing false positives.[9][10][11] Our proposed workflow is designed to first identify compounds that functionally modulate the target GPCR in a cellular context, and then confirm direct binding to the receptor.

G cluster_0 Primary HTS cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary (Orthogonal) Assay cluster_3 Hit Validation Primary_Screen Primary Screen: Cell-Based Calcium Flux Assay (1536-well format) Data_Analysis_1 Data Analysis: Z'-Factor, % Activity Calculation Primary_Screen->Data_Analysis_1 Hit_Identification Initial Hit Identification (Single Concentration) Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Screening (Primary Assay, 8-point curve) Hit_Identification->Dose_Response Confirmed Hits IC50_EC50 IC50/EC50 Determination & Potency Ranking Dose_Response->IC50_EC50 Secondary_Screen Secondary Screen: Radioligand Binding Assay IC50_EC50->Secondary_Screen Potent Hits Data_Analysis_2 Data Analysis: Ki Determination Secondary_Screen->Data_Analysis_2 Final_Hits Validated Hits Data_Analysis_2->Final_Hits Confirmed Binders

Caption: High-throughput screening cascade for GPCR modulator discovery.

Part 1: Primary High-Throughput Screening - Cell-Based Calcium Flux Assay

For a Gq-coupled GPCR, agonist binding typically leads to the activation of phospholipase C, resulting in an increase in intracellular calcium (Ca2+) levels.[1][12][13] This provides a robust and rapid readout for a primary HTS campaign.

Rationale for Assay Choice

A cell-based calcium flux assay is a functional assay that measures a downstream signaling event, providing a more physiologically relevant readout compared to a simple binding assay.[1][13] Modern fluorescent calcium indicators and automated plate readers allow for a homogeneous, "mix-and-read" format that is highly amenable to the high-throughput and miniaturized formats (e.g., 1536-well plates) required for screening large compound libraries.[14]

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the target Gq-coupled GPCR.

  • Compound Library: 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone library, typically dissolved in 100% DMSO.

  • Assay Plates: 1536-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-8 AM or a similar high-performance calcium-sensitive dye.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: A known agonist for the target GPCR.

  • Negative Control: Vehicle (DMSO).

Detailed Protocol: Primary Calcium Flux Assay (1536-well format)
  • Cell Plating:

    • Harvest the recombinant cells and resuspend in culture medium to the desired density (e.g., 2,000 cells/well).

    • Dispense 3 µL of the cell suspension into each well of the 1536-well assay plates.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting the calcium-sensitive dye in Assay Buffer containing probenecid.

    • Remove the culture medium from the cell plates and add 2 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Addition:

    • Prepare source plates containing the compound library, positive control, and negative control (DMSO).

    • Using an acoustic liquid handler or pin tool, transfer 5 nL of compound solution from the source plates to the assay plates. This results in a final screening concentration of, for example, 10 µM with a final DMSO concentration of 0.1%.

  • Signal Detection:

    • Immediately place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra® or equivalent).

    • Measure the fluorescence intensity kinetically for a period of 2-3 minutes. The instrument should be configured to excite at ~485 nm and detect emission at ~525 nm.

Part 2: Data Analysis and Hit Identification

Assay Quality Control: Z'-Factor Calculation

The quality and robustness of the HTS assay must be evaluated to ensure that the data is reliable. The Z'-factor is a statistical parameter used for this purpose.[15][16][17]

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control wells.

  • μ_neg and σ_neg are the mean and standard deviation of the negative control wells.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low data variability. Ideal for HTS.[15][18][19]
0 to 0.5AcceptableThe assay is marginal and may require optimization.[15][18][19]
< 0UnacceptableThe signal from the controls overlaps, making the assay unsuitable for screening.[15][18][19]
Hit Selection and Dose-Response Confirmation
  • Normalization and Hit Calling: Raw fluorescence data from each well is normalized to the plate controls. A common method is to calculate the percent activity: % Activity = 100 * (Signal_compound - μ_neg) / (μ_pos - μ_neg)

  • Initial Hit Selection: Compounds that exhibit a percent activity above a certain threshold (e.g., >50% for agonists or <-50% for antagonists) in the single-concentration primary screen are considered initial "hits."

  • Dose-Response Analysis: Confirmed hits are then re-tested in the same assay format but over a range of concentrations (e.g., an 8-point, 3-fold serial dilution). This allows for the determination of the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.[20][21] These values are typically calculated by fitting the dose-response data to a four-parameter logistic equation using specialized software.[22][23]

G

Caption: A typical sigmoidal dose-response curve used to determine IC50/EC50 values.

Part 3: Secondary Assay for Hit Validation - Radioligand Binding Assay

To confirm that the hits from the functional assay are acting directly on the target receptor and not through some off-target or assay-specific artifact, an orthogonal secondary assay is crucial.[9][10][11] A radioligand binding assay is a gold-standard method to measure the direct interaction of a compound with the receptor.

Rationale for Assay Choice

This biochemical assay directly measures the affinity of the test compound for the target receptor by competing with a known radiolabeled ligand.[14] This provides definitive evidence of on-target binding and allows for the determination of the inhibitory constant (Ki), a true measure of binding affinity.

Materials and Reagents
  • Membrane Preparation: Cell membranes prepared from the same recombinant cell line used in the primary assay.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity antagonist for the target GPCR.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Scintillation Cocktail & Plates: Scintillation fluid and microplates suitable for scintillation counting.

  • Filtration System: A cell harvester and glass fiber filters.

Detailed Protocol: Radioligand Binding Assay
  • Assay Setup:

    • In a 96-well plate, add 25 µL of assay buffer to the "total binding" wells.

    • Add 25 µL of the non-specific binding control to the "non-specific binding" wells.

    • Add 25 µL of the hit compounds at various concentrations to the "competition" wells.

  • Reaction Incubation:

    • Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

    • Add 50 µL of the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Signal Detection:

    • Allow the filters to dry, then place them in scintillation vials or a compatible microplate.

    • Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis: Determination of Ki

The data is analyzed to determine the IC50 of the test compound, which is the concentration that displaces 50% of the specifically bound radioligand. The Ki value is then calculated using the Cheng-Prusoff equation:[21]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the concentration of the test compound that inhibits 50% of specific binding.

  • [L] is the concentration of the radioligand used.

  • Kd is the dissociation constant of the radioligand for the receptor.

Hits that demonstrate both functional activity in the primary assay and direct binding with a confirmed Ki in the secondary assay are considered validated hits, ready for further investigation in lead optimization studies.

Conclusion

The screening cascade detailed in this application note provides a robust and efficient framework for the identification and validation of novel GPCR modulators from a 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone-based library. By combining a high-throughput functional primary screen with a direct binding secondary assay, researchers can confidently identify high-quality hits for their drug discovery programs. The inherent versatility of the benzophenone scaffold suggests that libraries of this nature hold significant promise for uncovering new chemical entities to target the vast and therapeutically important GPCR family.

References

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Grokipedia. (n.d.). Z-factor. [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (2009). Methods and applications in fluorescence, 4(2), 17. [Link]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Recent progress in assays for GPCR drug discovery. (2014). Acta Pharmacologica Sinica, 35(1), 1-11. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • A Generic High-Throughput Screening Assay for Kinases: Protein Kinase A as an Example. (2003). Journal of Biomolecular Screening, 8(2), 198-204. [Link]

  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. (2006). BMC Biotechnology, 6, 39. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 560-568. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. (1998). Journal of Medicinal Chemistry, 41(19), 3587-3601. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]

  • Wikipedia. (n.d.). Benzophenone. [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay? [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

  • Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. (2003). Journal of Medicinal Chemistry, 46(18), 3941-3950. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. (2011). European Journal of Medicinal Chemistry, 46(5), 1682-1693. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). Molecules, 23(8), 1873. [Link]

  • On HTS: Z-factor. (2023). Drug Discovery Nexus. [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2018). Methods in Enzymology, 610, 265-309. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). Pharmacological Reviews, 70(4), 702-743. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (2022). Journal of Chemistry Letters, 3(4), 430-440. [Link]

  • ResearchGate. (n.d.). Hit validation pre HTS. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2015). RSC Advances, 5(22), 16768-16788. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). RSC Advances, 8(2), 793-806. [Link]

  • Modulation of GABA(A) receptor-mediated currents by benzophenone derivatives in isolated rat Purkinje neurones. (1998). British Journal of Pharmacology, 124(4), 767-777. [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. (2022). Frontiers in Endocrinology, 13, 1056573. [Link]

  • Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. (2020). Annual Review of Pharmacology and Toxicology, 60, 485-507. [Link]

  • Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. (2020). Annual Review of Pharmacology and Toxicology, 60, 485-507. [Link]

Sources

Method

"In vitro" cytotoxicity testing of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone"

Application Note & Protocol Topic: A Multi-Assay Strategy for In Vitro Cytotoxicity Assessment of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Multi-Assay Strategy for In Vitro Cytotoxicity Assessment of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment. This document provides a detailed, multi-parametric approach for characterizing the in vitro cytotoxicity of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (herein referred to as Compound BMB), a novel benzophenone derivative. While some benzophenones are known ultraviolet (UV) filters, their derivatives can exhibit a range of biological activities, including potential toxicity.[1][2] There is limited publicly available data on the specific cytotoxic profile of Compound BMB, necessitating a robust, from-first-principles investigation.

This guide is structured to provide not just protocols, but the scientific rationale behind them. A single cytotoxicity assay provides only one perspective on cell health. Therefore, we will employ a strategic triad of assays to build a more complete and trustworthy profile of Compound BMB's effects:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify cell membrane damage and necrosis.

  • Annexin V/PI Staining: To differentiate between apoptosis and necrosis, elucidating the mode of cell death.

This multi-assay approach, grounded in international standards like ISO 10993-5, ensures a comprehensive and reliable assessment of cytotoxicity.[3][4]

Foundational Principles: The "Why" Behind the Assays

A thorough understanding of what each assay measures is critical for accurate data interpretation.

  • Metabolic Competence (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] Its principle lies in the activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.[5] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells. A reduction in this signal indicates a loss of metabolic function, which can be due to either cell death or metabolic inhibition.

  • Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage. LDH is a stable cytoplasmic enzyme present in all cells. When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture supernatant. The assay uses an enzymatic reaction where LDH converts lactate to pyruvate, which in turn leads to the formation of a colored product. The intensity of this color is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

  • Mode of Cell Death (Annexin V/PI Assay): Understanding how cells die is as important as knowing if they die. This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

    • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane.[6] During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently labeled Annexin V.[7]

    • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, easily enter late apoptotic and necrotic cells where membrane integrity is lost, staining the nucleus red.[6]

By combining these assays, we can distinguish between a compound that inhibits metabolism without killing cells, one that induces programmed cell death (apoptosis), and one that causes catastrophic membrane failure (necrosis).

Comprehensive Experimental Workflow

The overall process follows a logical sequence from preparation to multi-faceted data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Multi-Assay Analysis cluster_data Phase 4: Data Interpretation CellCulture Cell Line Selection & Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding CompoundPrep Compound BMB Stock Preparation CompoundPrep->Seeding Treatment Dose-Response Treatment with BMB Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Flow Annexin V / PI (Apoptosis/Necrosis) Incubation->Flow IC50 IC50 Calculation MTT->IC50 LDH->IC50 Mechanism Mechanism Hypothesis Flow->Mechanism IC50->Mechanism Report Final Report Mechanism->Report

Caption: High-level workflow for cytotoxicity assessment of Compound BMB.

Detailed Protocols and Methodologies

4.1. Cell Line Selection and Culture

  • Rationale: The choice of cell line is paramount and should be relevant to the compound's intended application. For general cytotoxicity screening, a common, well-characterized cell line is recommended. Mouse fibroblast cell line L929 is an established standard for cytotoxicity testing under ISO 10993-5.[3] Alternatively, human cell lines such as HeLa (cervical cancer), A549 (lung carcinoma), or HEK293 (human embryonic kidney) are widely used. For this protocol, we will use the A549 cell line as an example.

  • Protocol:

    • Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency. Do not use cells beyond passage 20 for these experiments to ensure genetic stability.

4.2. Preparation of Compound BMB Solutions

  • Rationale: Proper solubilization and dilution are critical for accurate dosing. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds. A vehicle control is essential to ensure that the solvent itself does not impact cell viability at the concentrations used.

  • Protocol:

    • Prepare a 100 mM stock solution of Compound BMB in 100% DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium.

    • The final concentration of DMSO in the wells should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Prepare a vehicle control using medium with the same final DMSO concentration as the highest compound dose.

4.3. Protocol 1: MTT Assay for Cell Viability

  • Procedure:

    • Seed A549 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[8] Incubate for 24 hours to allow for cell attachment.

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of Compound BMB (e.g., 0.1 µM to 100 µM) in triplicate.

    • Include wells for:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium + highest % DMSO.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

4.4. Protocol 2: LDH Release Assay for Cytotoxicity

  • Procedure:

    • Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 4.3.1 - 4.3.4).

    • Prepare controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step.

    • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Sigma-Aldrich, Promega, or Thermo Fisher).[10][11]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

    • Incubate for 30 minutes at room temperature, protected from light.[12]

    • Add 50 µL of stop solution if required by the kit.[12]

    • Measure the absorbance at 490 nm.

4.5. Protocol 3: Annexin V/PI Staining for Apoptosis

  • Procedure:

    • Seed A549 cells in 6-well plates. Treat with low, medium (near IC50), and high concentrations of Compound BMB, alongside untreated and vehicle controls.

    • After the incubation period, collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[13]

    • Centrifuge the collected cells at 300 x g for 5 minutes.

    • Wash the cells once with cold 1X PBS.[14]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze immediately by flow cytometry. Excite at 488 nm and measure FITC emission (typically ~530 nm) and PI emission (typically >670 nm).

Data Analysis and Interpretation

5.1. Calculating Percent Viability and IC50

For both MTT and LDH assays, data should be normalized and used to calculate the IC50 value—the concentration of a drug that is required for 50% inhibition in vitro.[15]

  • MTT Data:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

  • LDH Data:

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • IC50 Determination:

    • Plot the percentage viability or cytotoxicity against the log₁₀ of the compound concentration.[16]

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[17]

    • The IC50 is the concentration that corresponds to 50% on the fitted curve.[18]

5.2. Interpreting Flow Cytometry Data

The flow cytometry data will yield four distinct populations:

  • Live Cells: Annexin V-negative / PI-negative (Lower Left Quadrant).

  • Early Apoptotic Cells: Annexin V-positive / PI-negative (Lower Right Quadrant).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (Upper Right Quadrant).

  • Necrotic Cells (Primary): Annexin V-negative / PI-positive (Upper Left Quadrant).

A dose-dependent increase in the lower right quadrant suggests apoptosis is the primary mechanism of cell death. A significant increase in the upper quadrants, especially at higher concentrations, points towards necrosis.

5.3. Summarizing Results

Quantitative data should be presented clearly in a table for easy comparison.

Assay EndpointA549 Cells (48h exposure)Interpretation
Metabolic Viability (MTT) IC50 = 15.2 µMCompound BMB reduces metabolic activity.
Membrane Integrity (LDH) IC50 = 18.5 µMCompound BMB causes membrane damage.
Mode of Death (Flow) Dose-dependent increase in Annexin V+/PI- cellsSuggests apoptosis is a primary mechanism.

(Note: Data shown are for illustrative purposes only.)

Hypothetical Mechanism of Action

Based on the combined results, a hypothesis regarding the mechanism of Compound BMB can be formulated. If results indicate apoptosis, a potential pathway could involve the intrinsic (mitochondrial) pathway.

G BMB Compound BMB Stress Cellular Stress (e.g., ROS, DNA Damage) BMB->Stress Mito Mitochondrial Perturbation Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by Compound BMB.

Conclusion and Best Practices

This application note details a robust, multi-assay strategy for characterizing the in vitro cytotoxicity of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. By integrating measures of metabolic activity, membrane integrity, and specific modes of cell death, researchers can obtain a reliable and comprehensive toxicity profile. Adherence to established standards, such as those from the OECD and ISO, ensures the generation of high-quality, reproducible data critical for advancing drug discovery and development programs.[19]

References

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • Jadhav, M., et al. (2023). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • National Toxicology Program (NTP). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • MD+DI Online. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]

  • BosterBio. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • DCU Research Repository. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. [Link]

  • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

  • PubMed. (2023). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. [Link]

  • PubMed. (2011). 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. [Link]

  • ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • iTeh Standards. (2009). ISO 10993-5. [Link]

  • GraphPad. How to determine an IC50 - FAQ 1859. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Frontiers. (2023). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. [Link]

  • OECD. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

  • ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • PubMed. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. [Link]

  • PubMed. (2024). Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone as a Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of Privileged Scaffolds In the landscape of modern medicinal chemistry, the strategic combination of well-establishe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a powerful approach to generating novel drug candidates with enhanced biological activity and favorable pharmacokinetic profiles. The benzophenone core is a ubiquitous structure in both natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Its diaryl ketone structure provides a rigid framework that can be readily functionalized to modulate its pharmacological effects.[3]

Similarly, the piperazine moiety is a highly valued component in drug design.[4] Its presence in a molecule can significantly improve aqueous solubility, oral bioavailability, and overall ADME (absorption, distribution, metabolism, and excretion) properties due to the two opposing nitrogen atoms that can act as hydrogen bond acceptors and donors.[5] The N-methylpiperazine variant, in particular, offers improved lipophilicity and steric characteristics, which can enhance interactions with biological targets.[6]

This guide focuses on the potential of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone , a compound that strategically combines these three key medicinal chemistry motifs: the versatile benzophenone core, the pharmacokinetically favorable N-methylpiperazine ring, and a synthetically tractable bromo-substituent. The bromine atom serves as a key functional handle, enabling a diverse range of subsequent chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR) extensively.[7]

While this specific scaffold is not yet widely documented in the literature, its rational design suggests significant potential for the development of novel therapeutics. These application notes will provide a comprehensive guide for researchers to synthesize, derivatize, and evaluate the biological potential of this promising scaffold.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of the parent scaffold is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₉H₂₁BrN₂O[8]
Molecular Weight 373.29 g/mol [8]
IUPAC Name (4-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanoneInferred from structure
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be insoluble in water, soluble in organic solvents like ethanol, ether, and benzene.[9]Inferred from related compounds

Proposed Synthetic Pathway and Detailed Protocols

The synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone can be approached through a multi-step process, leveraging established synthetic transformations. The following is a proposed, logically sound synthetic route with detailed protocols.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination cluster_2 Step 3: Nucleophilic Substitution A 4-Bromobenzoyl chloride C 4-Bromo-4'-methylbenzophenone A->C AlCl₃ B Toluene B->C D 4-(Bromomethyl)benzophenone C->D NBS, BPO F 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone D->F K₂CO₃, Acetonitrile E 1-Methylpiperazine E->F

Caption: Proposed three-step synthesis of the target scaffold.

Protocol 1: Synthesis of 4-Bromo-4'-methylbenzophenone (Intermediate 1)

Rationale: The Friedel-Crafts acylation is a classic and efficient method for forming the benzophenone core by reacting an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.[1] Here, toluene is used as the second aromatic ring to introduce the methyl group at the 4'-position.

Materials:

  • 4-Bromobenzoyl chloride

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add anhydrous dichloromethane and 4-bromobenzoyl chloride (1.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.

  • To this mixture, add toluene (1.2 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and slowly quench by pouring it into a beaker of crushed ice and 2M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 2M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 4-bromo-4'-methylbenzophenone as a white solid.[10]

Protocol 2: Synthesis of 4-Bromo-4'-(bromomethyl)benzophenone (Intermediate 2)

Rationale: This step involves a free-radical bromination of the methyl group on the toluene ring. N-Bromosuccinimide (NBS) is a common and effective reagent for benzylic bromination, and benzoyl peroxide (BPO) is used as a radical initiator.[11]

Materials:

  • 4-Bromo-4'-methylbenzophenone (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Hexanes for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hexanes to afford 4-bromo-4'-(bromomethyl)benzophenone.

Protocol 3: Synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (Final Product)

Rationale: The final step is a nucleophilic substitution where the secondary amine of 1-methylpiperazine displaces the benzylic bromide. A mild base like potassium carbonate is used to neutralize the HBr formed during the reaction.[12]

Materials:

  • 4-Bromo-4'-(bromomethyl)benzophenone (from Protocol 2)

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 4-bromo-4'-(bromomethyl)benzophenone (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the final compound using column chromatography (e.g., silica gel with a DCM/Methanol gradient) to obtain pure 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Strategies for Derivatization and Library Synthesis

The true power of this scaffold lies in the synthetic versatility of the bromo-substituent. This allows for the creation of a diverse library of analogues to probe structure-activity relationships.

Derivatization_Strategies cluster_reactions Cross-Coupling Reactions cluster_products Resulting Derivatives Scaffold 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Br Suzuki Suzuki Coupling (Boronic Acids/Esters) Scaffold:port->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Scaffold:port->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Scaffold:port->Buchwald Stille Stille Coupling (Organostannanes) Scaffold:port->Stille Aryl Bi-aryl derivatives Suzuki->Aryl Alkynyl Alkynyl derivatives Sonogashira->Alkynyl Amino Amino derivatives Buchwald->Amino Alkyl_Aryl Alkyl/Aryl derivatives Stille->Alkyl_Aryl

Caption: Derivatization strategies via cross-coupling reactions.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Materials:

  • 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine the benzophenone scaffold, arylboronic acid, and base.

  • Degas the chosen solvent system by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir until TLC indicates consumption of the starting material.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of its constituent moieties, this scaffold and its derivatives are promising candidates for several therapeutic areas.

Anticancer Activity

The benzophenone scaffold is present in numerous compounds with potent anticancer activity.[2][13] Derivatives have been shown to act as tubulin polymerization inhibitors and to induce apoptosis in cancer cells.[13][14] The piperazine moiety is also a common feature in many anticancer agents.[15]

Suggested Screening Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Plate Cancer Cells in 96-well plate B Add Serial Dilutions of Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add Solubilizing Agent E->F G Read Absorbance at 570 nm F->G H Calculate IC₅₀ Values G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Enzyme Inhibition (e.g., Kinases, MAO)

Benzophenone derivatives have been identified as inhibitors of various enzymes, including p38α MAP kinase.[1] Furthermore, piperazine-containing molecules are frequently designed as enzyme inhibitors, such as for Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), relevant in neurodegenerative diseases.[6][16]

Suggested Screening Protocol: General Enzyme Inhibition Assay

  • Assay Setup: In a 96-well plate, add buffer, the target enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Add the enzyme's specific substrate to start the reaction.

  • Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate. This can be done through changes in absorbance, fluorescence, or luminescence.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to an appropriate model to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone scaffold represents a promising starting point for the design and synthesis of new bioactive molecules. Its rational design, combining the biological relevance of the benzophenone core with the favorable pharmacokinetic properties of the N-methylpiperazine moiety and the synthetic flexibility of the bromo-substituent, makes it an attractive target for drug discovery programs. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the full therapeutic potential of this versatile chemical scaffold. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to build a comprehensive structure-activity relationship profile.

References

  • Jadhav, S. A., & Bapurao, T. S. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(56), 32777-32799. [Link]

  • Li, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports, 14(1), 1-13. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2757056, 4-Bromo-4'-methylbenzophenone. [Link]

  • Singh, P., & Kaur, M. (2016). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Drug Delivery, 13(6), 865-899. [Link]

  • Owa, T., et al. (2012). Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4744-4748. [Link]

  • Khanum, S. A., et al. (2018). Synthesis of benzophenone derivatives. ResearchGate. [Link]

  • Zhang, S., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 6(92), 88453-88465. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. [Link]

  • Shaquiquzzaman, M., et al. (2014). An evolving role of piperazine moieties in drug design and discovery. Expert Opinion on Drug Discovery, 9(3), 235-263. [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5845. [Link]

  • Samy, M. N. (2025). Examples of benzophenone derivatives in the market and their uses. ResearchGate. [Link]

  • Ebiloma, G. U., et al. (2019). Benzophenone scaffolds designed for use in the synthesis of clemastine/tamoxifen hybrids. ResearchGate. [Link]

  • Mathew, B., et al. (2020). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Advances, 10(21), 12513-12524. [Link]

  • Kamal, A., et al. (2015). Synthesis of piperidine appended benzophenone analogs via amide linkage... ResearchGate. [Link]

  • Yakan, H., & Demir, B. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Celal Bayar University Journal of Science, 12(3), 375-392. [Link]

  • Annas, A., et al. (2011). 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(2), 169-172. [Link]

  • Kumar, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

  • Google Patents. (2010).
  • Mathew, B., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(1), 169. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 384-405. [Link]

  • S. L., S., et al. (2022). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters, 3(3), 221-230. [Link]

  • Google Patents. (2011).
  • Conilh, L., et al. (2022). Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. ChemRxiv. [Link]

  • Lestari, A. B., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6835. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone. [Link]

  • Fun, H. K., et al. (2007). Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 11), o643-o645. [Link]

  • PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]

Sources

Method

Application Notes and Protocols: Derivatization of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" for Biological Screening

Introduction: Unlocking the Therapeutic Potential of the Benzophenone-Piperazine Scaffold The benzophenone framework is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzophenone-Piperazine Scaffold

The benzophenone framework is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Similarly, the piperazine moiety is a common pharmacophore in centrally active agents and other drug classes, often imparting favorable pharmacokinetic properties.[3][4] The conjugation of these two pharmacophores in "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" creates a molecule of significant interest for drug discovery. The presence of a reactive handle, the bromo substituent, on the benzophenone core provides a strategic point for chemical modification, allowing for the generation of a diverse library of analogues for biological screening.

This application note provides a comprehensive guide for the derivatization of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" via palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5] These protocols are designed to be robust and applicable to a wide range of coupling partners, enabling the synthesis of novel compounds with the potential for diverse biological activities. Furthermore, we present detailed protocols for the preliminary biological evaluation of these newly synthesized derivatives, focusing on anticancer and antimicrobial screening assays.

Chemical Derivatization Strategies

The primary site for derivatization on the parent molecule is the C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent carbonyl group can facilitate the oxidative addition of palladium, the initial step in these catalytic cycles.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[6] In the context of our lead molecule, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and even alkyl groups at the 4-position of the benzophenone scaffold, dramatically altering the steric and electronic properties of the molecule.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[7]

  • Ligand: A phosphine ligand, such as SPhos, is employed to stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the key steps of the catalytic cycle. The choice of a bulky electron-rich ligand can often enhance catalytic activity.[6]

  • Base: A base, such as potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid partner, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[6]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is typically used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vial, add "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" (1.0 eq.), the desired boronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.05 eq.) and SPhos (0.10 eq.)).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the vial.

  • Seal the vial and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane/H₂O100
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF/H₂O90
3Thiophene-2-boronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄Toluene/H₂O110

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)-R' L2 Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)2 Boronate [R'-B(OH)3]- BoronicAcid->Boronate + OH- Base Base Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functional Groups

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, enabling the formation of carbon-nitrogen bonds.[8] This reaction is particularly valuable for synthesizing anilines and their derivatives. Applying this to our scaffold allows for the introduction of primary and secondary amines, which can serve as key pharmacophoric elements or as points for further derivatization.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a palladium precatalyst and a phosphine ligand are crucial. Ligands like BINAP or Josiphos are often effective in promoting C-N bond formation.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a flame-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., BINAP, 7.5 mol%).

  • Add sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a solution of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" (1.0 eq.) in the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (2.5)BINAP (7.5)NaOtBuToluene100
2AnilinePd(OAc)₂ (5)P(o-tolyl)₃ (10)Cs₂CO₃Dioxane110
3BenzylaminePdCl₂(dppf) (5)-K₃PO₄THF80

Biological Screening Workflow

The newly synthesized library of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" derivatives should be subjected to a systematic biological screening cascade to identify compounds with promising therapeutic potential.

Diagram 2: Biological Screening Workflow

Screening_Workflow Start Synthesized Compound Library PrimaryScreen Primary Screening Start->PrimaryScreen Anticancer Anticancer Assays (e.g., MTT on cell lines) PrimaryScreen->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth microdilution) PrimaryScreen->Antimicrobial HitID Hit Identification Anticancer->HitID Antimicrobial->HitID SecondaryScreen Secondary Screening (Dose-response, selectivity) HitID->SecondaryScreen Active Compounds LeadOpt Lead Optimization (SAR studies) SecondaryScreen->LeadOpt

Caption: A general workflow for the biological screening of new compounds.

Anticancer Activity Screening

Benzophenone derivatives have shown promising anticancer activities.[9][10] A preliminary assessment of the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines is a logical first step.

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The benzophenone and piperazine moieties are also known to be present in compounds with antimicrobial properties.[8][11] A simple and effective method for initial screening is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be observed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The synthetic protocols and screening strategies outlined in this application note provide a robust framework for the exploration of the therapeutic potential of the "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" scaffold. The derivatization of this molecule through Suzuki-Miyaura and Buchwald-Hartwig couplings will generate a library of novel compounds with diverse structural features. Subsequent screening for anticancer and antimicrobial activities will enable the identification of promising lead candidates for further optimization and development. The structure-activity relationship (SAR) data obtained from these studies will be invaluable in guiding the design of next-generation analogues with enhanced potency and selectivity.

References

  • Ajani, O. O., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 946427. Available at: [Link]

  • Canales, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1215-1243. Available at: [Link]

  • Chen, J., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 14(2), 195-215. Available at: [Link]

  • Doucet, H. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science, 12(33), 11021-11028. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(25), 8899. Available at: [Link]

  • Kumar, A., & Kumar, R. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(1), 21-38. Available at: [Link]

  • Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(4), e14537. Available at: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20083-20093. Available at: [Link]

  • Li, J., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(1), 567. Available at: [Link]

  • Malakar, C. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1967. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Available at: [Link]

  • Singh, B., et al. (2025). Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 15(20), 4484-4488. Available at: [Link]

  • Słoczyńska, K., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(16), 4991. Available at: [Link]

  • Valente, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(9), 2965. Available at: [Link]

  • Verma, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(22), 3847-3870. Available at: [Link]

  • Yadav, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 555. Available at: [Link]

  • Zha, G.-F., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 299. Available at: [Link]

  • Zhang, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Sharma, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(22), 3847-3870. Available at: [Link]

  • Slideshare. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]

  • Costa, M. S., et al. (2023). The Chemical Space of Marine Antibacterials: Diphenyl Ethers, Benzophenones, Xanthones, and Anthraquinones. Marine Drugs, 21(5), 291. Available at: [Link]

  • Kamal, A., et al. (2005). Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 15(20), 4484-4488. Available at: [Link]

  • Słoczyńska, K., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(16), 4991. Available at: [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Welcome to the technical support center for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this compound. We will delve into the structural characteristics that govern its solubility and provide practical, step-by-step troubleshooting protocols to ensure successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Solubility Profile

A foundational understanding of the molecule's structure is critical to predicting and solving solubility issues. This compound possesses distinct regions that dictate its behavior in different solvents.

Q1: What are the key structural features of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone that influence its solubility?

A1: The solubility of this compound is a tale of two competing features:

  • The Hydrophobic Core: The large, rigid benzophenone backbone, further substituted with a bromine atom, is inherently nonpolar and lipophilic ("fat-loving"). This core structure drives solubility in organic solvents and is responsible for its poor solubility in aqueous solutions at neutral pH.[1][2][3][4]

  • The Ionizable "Handle": The 4-methylpiperazinomethyl group is the key to aqueous solubility. The tertiary amine on the piperazine ring is basic and can be protonated in acidic conditions to form a positively charged salt. This process dramatically increases the molecule's polarity and, consequently, its solubility in water.[5][6]

Q2: Why is my compound poorly soluble in neutral aqueous solutions like PBS (pH 7.4)?

A2: At neutral or basic pH, the piperazine group is in its neutral, "free base" form. In this state, the molecule's overall character is dominated by its large, hydrophobic benzophenone core, leading to very low aqueous solubility. To achieve significant solubility in an aqueous environment, the piperazine nitrogen must be protonated to form a salt.[5]

Q3: In which types of solvents should I expect this compound to be soluble?

A3: Based on its structure, the following table summarizes the expected solubility behavior. Note that empirical testing is always required to determine the precise solubility for your specific lot and desired concentration.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFGood to Excellent These solvents can effectively solvate both the polar and nonpolar regions of the molecule. DMSO is a common choice for creating high-concentration stock solutions.[7][8]
Alcohols Ethanol, MethanolModerate These solvents have both polar (hydroxyl) and nonpolar (alkyl) character, allowing for some interaction with the molecule.[1][2]
Chlorinated Dichloromethane (DCM)Good The nonpolar nature of these solvents effectively dissolves the hydrophobic benzophenone core.
Aqueous (Neutral) Water, PBS (pH 7.4)Very Poor The molecule's hydrophobicity dominates when the piperazine group is not protonated.[1][4]
Aqueous (Acidic) 0.1 M HCl, Citrate Buffer (pH 3-5)Good to Excellent Acidification protonates the piperazine moiety, forming a highly soluble salt.[5]

Section 2: Troubleshooting Guide for Common Scenarios

This section provides direct answers and protocols for issues you may encounter during your experiments.

Scenario 1: Difficulty Preparing a High-Concentration Stock Solution

Q: I am trying to make a stock solution in DMSO, but the compound is not fully dissolving or is taking a very long time. What should I do?

A: This is a common issue that can often be resolved with simple physical assistance. The goal is to provide enough energy to overcome the crystal lattice energy of the solid powder. Follow this validated protocol.

  • Verify Solvent Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds.[7] Using a fresh, sealed bottle is recommended.

  • Weigh Compound: Accurately weigh the desired amount of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone into a clean, appropriate-sized vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve your target concentration.

  • Initial Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Apply Energy (If Needed): If the compound is not fully dissolved, proceed with one or both of the following steps:

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes.[7] Check for dissolution.

    • Gentle Warming: Warm the solution to 37-50°C in a water bath or with a heat block.[7] Do not overheat, as this could degrade the compound. Intermittently vortex the vial during warming.

  • Final Check: Once the solution is clear with no visible particulates, vortex again and allow it to cool to room temperature. Ensure the compound remains in solution after cooling.

The following workflow diagram illustrates this troubleshooting process.

G start Start: Compound Powder + Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex check1 Visually Inspect: Is it a clear solution? vortex->check1 assist Apply Energy: 1. Sonicate (15 min) 2. Warm Gently (37°C) check1->assist No success Success: Stock Solution Ready check1->success Yes check2 Visually Inspect: Is it a clear solution? assist->check2 check2->success Yes fail Troubleshoot Further: - Lower Concentration - Try Alternative Solvent (e.g., DMF) check2->fail No

Caption: Workflow for dissolving the compound in a primary organic solvent.

Scenario 2: Precipitation Upon Dilution into Aqueous Media

Q: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium or aqueous buffer. How can I fix this?

A: This is a classic example of "crashing out" due to a rapid change in solvent environment. The aqueous buffer cannot solvate the hydrophobic molecule, causing it to aggregate and precipitate. The key is to avoid a sudden, drastic change in solvent polarity.

  • Prepare High-Concentration Stock: Start with a concentrated stock solution in 100% DMSO (e.g., 10-50 mM), prepared as described above.

  • Create Intermediate Dilutions: Perform one or two intermediate dilution steps in 100% DMSO or a mixture of DMSO and your final aqueous buffer. This gradually acclimates the compound to the aqueous environment.

  • Final Dilution: For the final step, add the intermediate stock solution to the final volume of vigorously vortexing or stirring aqueous buffer. The key is to add the compound to the buffer, not the other way around. This ensures immediate and rapid dispersion.

  • DMSO Concentration Limit: Always ensure the final concentration of DMSO in your working solution is low enough to be non-toxic to your cells, typically <0.5%.[8] Remember to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[8]

Section 3: Advanced Solubility Enhancement Protocols

If the above troubleshooting steps are insufficient, you can directly manipulate the chemical properties of the molecule to enhance its solubility.

Protocol 1: pH Adjustment for Enhanced Aqueous Solubility

Q: How can I leverage the basicity of the piperazine group to improve aqueous solubility?

A: By lowering the pH of the solvent, you can protonate the basic piperazine nitrogen, forming a highly soluble hydrochloride or citrate salt in situ. This is the most effective method for achieving high concentrations in aqueous media.

  • Choose an Acidic Vehicle: Select a biocompatible acidic solution. Common choices include:

    • 10-50 mM Hydrochloric Acid (HCl) in water.

    • A buffer system with a pH between 3 and 5 (e.g., citrate buffer).

  • Weigh Compound: Weigh the desired amount of the compound into a vial.

  • Add Acidic Vehicle: Add the acidic vehicle dropwise while vortexing. The compound should dissolve readily as the salt is formed.

  • pH Check: After dissolution, check the pH of the final stock solution.

  • Buffering Capacity: Be mindful that when adding this acidic stock to a buffered medium (like cell culture media), the medium's buffering capacity will attempt to neutralize your stock. Ensure the final pH of your working solution is compatible with your experimental system.

The diagram below illustrates the pH-dependent equilibrium of the piperazine group.

Caption: pH-dependent protonation of the piperazine moiety enhances aqueous solubility.

Protocol 2: Utilizing Co-solvents for In Vivo or In Vitro Formulations

Q: My compound still precipitates in my final formulation, even with pH adjustment. What else can I try?

A: If pH adjustment alone is not sufficient or is incompatible with your experiment, the use of co-solvents can help keep the compound in solution. These agents act as a bridge between the drug and the aqueous vehicle.

Common Co-solvents and Their Use:

  • PEG400 (Polyethylene Glycol 400): Often used in formulations for animal studies. A common vehicle might be a combination of DMSO, PEG400, and saline.

  • Tween 80 (Polysorbate 80): A surfactant that can help form micelles to encapsulate the drug. Use at low concentrations (e.g., 0.5-5%).

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic part of the molecule in their central cavity, presenting a hydrophilic exterior to the aqueous solvent.[5]

When developing a co-solvent formulation, it is critical to empirically test different ratios of the components to find an optimal blend that maintains solubility without causing toxicity or other adverse effects in your model system.

Section 4: Safety & Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[9][10][11]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with your institution's and local regulations.

This guide provides a comprehensive framework for addressing the solubility challenges of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. By understanding its chemical nature and applying these systematic troubleshooting protocols, you can achieve reliable and reproducible results in your research.

References

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? [Online Forum Post]. Available at: [Link]

  • Wikipedia. Benzophenone. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Benzophenone. Available at: [Link]

  • ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Available at: [Link]

  • Sciencemadness Wiki. Benzophenone. Available at: [Link]

  • ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 3102, Benzophenone. Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 2757056, 4-Bromo-4'-methylbenzophenone. Available at: [Link]

  • ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Available at: [Link]

  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • ResearchGate. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Welcome to the technical support center for the synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield.

Introduction to the Synthesis

The synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic strategy involves two key stages: the preparation of the electrophilic precursor, 4-(bromomethyl)benzophenone, followed by a nucleophilic substitution reaction with 1-methylpiperazine.

This guide will provide a comprehensive overview of the challenges you may encounter at each stage and offer practical solutions to overcome them.

Visualizing the Reaction Pathway

To provide a clear understanding of the synthetic route, the following diagram illustrates the two-step process for preparing 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution 4-bromobenzoyl_chloride 4-bromobenzoyl chloride reaction1 + 4-bromobenzoyl_chloride->reaction1 toluene Toluene toluene->reaction1 AlCl3 AlCl3 (catalyst) AlCl3->reaction1 4_bromo_4_methylbenzophenone 4-Bromo-4'-methylbenzophenone NBS N-Bromosuccinimide (NBS) reaction2 + 4_bromo_4_methylbenzophenone->reaction2 reaction1->4_bromo_4_methylbenzophenone NBS->reaction2 initiator AIBN or Benzoyl Peroxide (initiator) initiator->reaction2 4_bromomethyl_benzophenone 4-(Bromomethyl)benzophenone reaction3 + 4_bromomethyl_benzophenone->reaction3 reaction2->4_bromomethyl_benzophenone 1_methylpiperazine 1-Methylpiperazine 1_methylpiperazine->reaction3 final_product 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone reaction3->final_product

Caption: Synthetic pathway for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Friedel-Crafts Acylation) 1. Moisture in the reaction: Aluminum chloride is highly hygroscopic and will be deactivated by water.[1] 2. Inactive catalyst: The aluminum chloride may be of poor quality or has been improperly stored. 3. Suboptimal temperature: The reaction is temperature-sensitive.1. Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use fresh catalyst: Use a fresh, unopened container of aluminum chloride. 3. Control the temperature: Add the aluminum chloride portion-wise at a low temperature (0-5 °C) to control the initial exothermic reaction, then allow the reaction to proceed at room temperature or with gentle heating as per the protocol.
Formation of multiple spots on TLC after Step 2 (Radical Bromination) 1. Over-bromination: The reaction may have proceeded too long or with excess N-Bromosuccinimide (NBS), leading to the formation of dibrominated byproducts. 2. Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting material.1. Monitor the reaction closely: Use TLC to monitor the progress of the reaction and stop it once the starting material is consumed. Use a stoichiometric amount of NBS. 2. Optimize reaction time and temperature: Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to drive it to completion.
Low yield in Step 3 (Nucleophilic Substitution) 1. Formation of quaternary ammonium salt: A common side reaction is the dialkylation of 1-methylpiperazine, leading to the formation of a quaternary ammonium salt.[2] 2. Steric hindrance: The bulky nature of the benzophenone derivative may slow down the reaction. 3. Poor nucleophilicity of 1-methylpiperazine: The presence of impurities can affect the nucleophilicity of the amine.1. Use an excess of 1-methylpiperazine: Using a 2-3 fold excess of 1-methylpiperazine can favor the formation of the desired mono-alkylated product. 2. Increase reaction temperature and time: Heating the reaction mixture in a suitable solvent (e.g., acetonitrile or DMF) can help overcome steric hindrance. 3. Use purified 1-methylpiperazine: Ensure the 1-methylpiperazine is of high purity.
Difficulty in purifying the final product 1. Presence of unreacted starting materials: Incomplete reactions will lead to a mixture of starting materials and product. 2. Formation of the quaternary ammonium salt byproduct: This byproduct can be difficult to separate from the desired product due to similar polarities. 3. Product is an oil or difficult to crystallize: The final product may not readily crystallize.1. Optimize the reaction: Ensure the reaction goes to completion by monitoring with TLC. 2. Use column chromatography: A carefully selected solvent system for column chromatography can separate the product from the byproduct. 3. Convert to a salt: The final product can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ether or isopropanol), which often facilitates crystallization and purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation step?

A1: The Lewis acid, typically aluminum chloride (AlCl₃), is a crucial catalyst in the Friedel-Crafts acylation. It coordinates with the acyl chloride, which makes the carbonyl carbon more electrophilic and facilitates the attack by the aromatic ring (toluene).[3]

Q2: Why is N-Bromosuccinimide (NBS) used for the bromination of the methyl group in Step 2?

A2: NBS is a specific reagent used for the allylic and benzylic bromination of hydrocarbons. It allows for the selective bromination of the methyl group attached to the benzene ring without brominating the aromatic ring itself. The reaction proceeds via a free radical mechanism, which is why a radical initiator like AIBN or benzoyl peroxide is also required.

Q3: What is the mechanism of the final nucleophilic substitution step?

A3: The final step is a classic SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of 1-methylpiperazine acts as a nucleophile and attacks the benzylic carbon of 4-(bromomethyl)benzophenone, displacing the bromide leaving group.[4][5]

Q4: How can I minimize the formation of the dialkylated byproduct in the final step?

A4: The formation of the dialkylated (quaternary ammonium) salt is a common issue when using primary or secondary amines in alkylation reactions. To minimize this, you can:

  • Use a significant excess of 1-methylpiperazine: This shifts the equilibrium towards the mono-alkylated product.

  • Add the 4-(bromomethyl)benzophenone slowly: A slow, dropwise addition of the electrophile to the solution of the nucleophile can help to maintain a high local concentration of the amine, favoring mono-alkylation.

  • Control the reaction temperature: Lowering the reaction temperature may also help to reduce the rate of the second alkylation reaction.

Q5: What are the best methods for purifying the final product?

A5: The purification of piperazine-containing compounds can be challenging due to their basicity and polarity.[6] The most effective methods are:

  • Column Chromatography: Silica gel column chromatography with a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to reduce tailing) is often effective.[6]

  • Crystallization as a salt: As mentioned in the troubleshooting guide, converting the free base to a salt, such as the hydrochloride or hydrobromide salt, can significantly improve its crystallinity and ease of purification.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-4'-methylbenzophenone (Step 1 & 2 Precursor)

This protocol is based on the well-established Friedel-Crafts acylation reaction.[3]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reaction Mixture: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride.

  • Addition of Toluene: After the addition of the acyl chloride, add toluene (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure 4-bromo-4'-methylbenzophenone.

Protocol 2: Synthesis of 4-(Bromomethyl)benzophenone (Step 3 Precursor)

This protocol utilizes a standard radical bromination procedure.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 4-(bromomethyl)benzophenone can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent like hexane.

Protocol 3: Synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (Final Product)

This protocol outlines the nucleophilic substitution reaction.

  • Setup: In a round-bottom flask, dissolve 4-(bromomethyl)benzophenone (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Amine: Add 1-methylpiperazine (2.0-3.0 eq) and a base such as potassium carbonate (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess 1-methylpiperazine and any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by crystallization of its salt.

Visualization of Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis step1 Step 1: Friedel-Crafts Acylation start->step1 check1 Check Yield and Purity of Step 1 step1->check1 step2 Step 2: Radical Bromination check1->step2 Good troubleshoot1 Troubleshoot Step 1: - Check for moisture - Use fresh catalyst - Control temperature check1->troubleshoot1 Low Yield/Purity check2 Check TLC of Step 2 step2->check2 step3 Step 3: Nucleophilic Substitution check2->step3 Clean Reaction troubleshoot2 Troubleshoot Step 2: - Monitor reaction closely - Adjust reaction time/temp check2->troubleshoot2 Multiple Spots/Starting Material check3 Check Yield and Purity of Final Product step3->check3 end Successful Synthesis check3->end High Yield/Purity troubleshoot3 Troubleshoot Step 3: - Use excess amine - Adjust temperature - Purify via column or salt formation check3->troubleshoot3 Low Yield/Impure troubleshoot1->step1 troubleshoot2->step2 troubleshoot3->step3

Caption: A logical workflow for troubleshooting the synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

References

  • PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. [Link]

  • Google Patents. (1959).
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • ResearchGate. (2025). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. [Link]

  • Google Patents. (1969).
  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

  • PubMed Central (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • MDPI. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzophenone. [Link]

  • ResearchGate. (2025). 4-(Bromomethyl)benzophenone. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Brominated Benzophenone Compounds

An authoritative guide to navigating the complexities of purifying brominated benzophenone compounds, presented by the BenchChem Technical Support Center. Welcome to the dedicated technical support guide for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating the complexities of purifying brominated benzophenone compounds, presented by the BenchChem Technical Support Center.

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with brominated benzophenone compounds. The unique electronic and steric properties imparted by bromine atoms can introduce specific challenges during purification. This guide is structured to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Purification Strategy: Making the Right Choice

The first critical step is selecting the appropriate purification technique. The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. A common mistake is defaulting to a familiar technique without considering these factors, leading to wasted time and material.

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

}

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of brominated benzophenones in a direct question-and-answer format.

Recrystallization Issues

Question: My brominated benzophenone is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated to a very high degree and cooled too rapidly.

  • Causality: The high concentration of the solute lowers its melting point. Upon cooling, the solution reaches a state where the compound would prefer to be a liquid rather than a solid, forming an oil. Brominated benzophenones, being relatively non-polar, are often recrystallized from non-polar solvents which can exacerbate this issue.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more of the same solvent (10-20% volume increase) to reduce the saturation level.

    • Slow Cooling: This is critical. After dissolving your compound in the minimum amount of boiling solvent, allow it to cool to room temperature slowly on the benchtop. Do not place it directly in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites.

    • Use a Solvent/Co-solvent System: If the issue persists, your solvent may be too non-polar. A good strategy is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., acetone or ethyl acetate) and then slowly add a "poor" solvent (in which it is less soluble, e.g., hexane or water) at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify it, then cool slowly. For 4-bromobenzophenone, crystallization from ethanol is a well-documented starting point[1].

Question: My recrystallization yield is very low. How can I improve it?

Answer: Low yield is a common problem and can stem from several factors.

  • Causality & Solutions:

    • Using Too Much Solvent: This is the most frequent cause. The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is used, a significant portion of your product will remain dissolved even at low temperatures. Solution: Evaporate some of the solvent from your filtrate and cool it again to recover a second crop of crystals. For future attempts, add the hot solvent in small portions just until the solid dissolves.

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Solution: Use a pre-heated funnel (stemless or wide-stemmed) and filter the hot solution as quickly as possible. Adding a small excess of solvent (5-10%) before filtration can help keep the compound in solution.

    • Inappropriate Solvent Choice: A solvent in which your compound is highly soluble even at room temperature is a poor choice for recrystallization. Solution: Perform a solvent screen to find a solvent with high solubility at high temperatures and low solubility at low temperatures. A study on benzophenone crystal growth highlights its miscibility in ethanol, making it a good candidate to test.[2]

Column Chromatography Issues

Question: My brominated benzophenone compounds are not separating on the silica gel column. The spots are overlapping on the TLC plate.

Answer: This indicates that the chosen solvent system (eluent) does not have the right polarity to differentiate between your product and the impurities.

  • Causality: In normal-phase chromatography, compounds are separated based on their polarity. Less polar compounds travel faster up the TLC plate (higher Rf), while more polar compounds interact more strongly with the silica gel and move slower (lower Rf). If the Rf values are too close, they will co-elute from the column. A good separation requires a ΔRf of at least 0.2.

  • Solutions:

    • Optimize the Solvent System: The key is to find a solvent system that gives your desired compound an Rf value between 0.25 and 0.35 on the TLC plate. For many benzophenone derivatives, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is effective[3].

      • If Rf is too high (>0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., go from 9:1 hexane/ethyl acetate to 19:1).

      • If Rf is too low (<0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., go from 9:1 hexane/ethyl acetate to 4:1).

    • Try a Different Solvent System: If adjusting the ratio doesn't work, change the solvents. For example, substitute ethyl acetate with dichloromethane or ether. Sometimes the specific interactions of a different solvent are needed to achieve separation.

    • Consider a Different Stationary Phase: While silica gel is most common, for very similar compounds, alumina or a reverse-phase (C18) column might provide the necessary selectivity.

Question: I see streaking on my TLC plate and the column is running very slowly. What is the cause?

Answer: Streaking is often caused by overloading the sample or acidic impurities interacting strongly with the silica gel.

  • Causality: Silica gel is slightly acidic. If your compound or impurities are basic, they can bind irreversibly. If your sample contains acidic impurities (like residual benzoic acid from a synthesis), it can lead to band broadening and streaking. Overloading the column saturates the stationary phase, leading to poor separation and tailing.

  • Solutions:

    • Reduce Sample Load: A general rule is to load no more than 1-5% of the silica gel mass (e.g., 1-5g of crude material on 100g of silica).

    • Neutralize the Eluent: Add a small amount of a modifying agent to the eluent. For basic compounds, adding ~0.5-1% triethylamine can prevent binding. For acidic compounds, adding ~0.5-1% acetic acid can improve peak shape.

    • Pre-treat the Crude Material: If you suspect acidic or basic impurities, a simple liquid-liquid extraction work-up can remove them before chromatography. For example, washing an ether or ethyl acetate solution of your crude product with aqueous sodium bicarbonate will remove acidic impurities[4].

Experimental Protocols

Protocol 1: Recrystallization of 4-Bromobenzophenone

This protocol provides a step-by-step method for purifying 4-bromobenzophenone, a common representative of this class of compounds.

  • Solvent Selection: Based on literature, ethanol is a suitable solvent[1]. Alternatively, light petroleum can be used[5].

  • Dissolution: In a 100 mL Erlenmeyer flask, place 5.0 g of crude 4-bromobenzophenone. Add a magnetic stir bar. In a separate beaker, heat approximately 50 mL of ethanol on a hot plate.

  • Create a Saturated Solution: Add the hot ethanol to the flask in small portions while stirring and heating, until the solid just dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper quickly.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the funnel by drawing air through them for several minutes. Transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a low temperature.

  • Validation: Check the purity by measuring the melting point (literature: 79-84 °C[1]) and by TLC analysis.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of a brominated benzophenone derivative using a hexane/ethyl acetate eluent system.

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 19:1, 9:1, 4:1). The ideal system will give your product an Rf of ~0.3. A published method for 4-bromobenzophenone uses a 9:1 or 8:2 n-hexane/ethyl acetate system[3].

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top surface.

    • Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified brominated benzophenone.

  • Validation: Confirm purity using NMR, HPLC, or melting point analysis.

Data Tables for Quick Reference

Table 1: Common Solvents for Purification

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Non-polar eluent / anti-solvent
Toluene2.4111Recrystallization
Dichloromethane3.140Polar eluent / dissolving solvent
Diethyl Ether2.835Polar eluent
Ethyl Acetate4.477Medium-polarity eluent
Acetone5.156Polar eluent / "good" solvent
Ethanol4.378Recrystallization solvent
Methanol5.165Polar eluent / Recrystallization

Table 2: Typical Impurities in Brominated Benzophenone Synthesis

Impurity TypeOriginTypical Removal Method
Unreacted Starting Material (e.g., Bromobenzene)Incomplete reactionColumn Chromatography
Di- or Poly-brominated SpeciesOver-reaction, lack of selectivityColumn Chromatography, Recrystallization
Positional Isomers (e.g., 2- or 3-bromobenzophenone)Lack of regioselectivity in Friedel-Crafts acylation[5]Column Chromatography, Preparative HPLC
Benzhydrol derivativesOver-reduction if reducing agents are presentColumn Chromatography
Residual Acids (e.g., from Friedel-Crafts catalyst)Work-upAqueous wash (e.g., NaHCO₃ solution)

References

  • Albany State University. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Retrieved from [Link]

  • Addadi, L., et al. (2004). Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm. Retrieved from [Link]

  • Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. Retrieved from [Link]

  • Thenmozhi, R., & Claude, A. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. Retrieved from [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • PubMed. (2004). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment techniques for removal of polybrominated diphenyl ethers (PBDEs) from real wastewater. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • YouTube. (2022). TLC Of Benzophenone and p-bromobenzanilide,Thin-layer chromatography. Retrieved from [Link]

  • MDPI. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • PubMed. (2014). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. Retrieved from [Link]

  • Study.com. (n.d.). What steps and techniques must be applied to purify 1.0 g of benzophenone that is contaminated with benzoic acid?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone in Aqueous Solutions

Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. This guide is based on established principles of chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. This guide is based on established principles of chemical stability and data from structurally related compounds. While we strive for accuracy, no direct stability-indicating studies on "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" have been published in the peer-reviewed literature to date. All recommendations should be confirmed by in-house experimental validation.

Introduction

Welcome to the technical support center for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. Understanding the stability profile is critical for accurate experimental design, data interpretation, and formulation development. This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Aqueous Stability

This section addresses the most common questions regarding the stability of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone in aqueous environments.

Q1: What are the primary degradation pathways for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone in aqueous solutions?

A1: Based on its chemical structure, which features a benzophenone core and a methylpiperazine moiety, the primary degradation pathways are anticipated to be photodegradation and oxidation .[1][2] While hydrolysis of the core structure is less likely due to the stable ketone and carbon-carbon bonds, the overall stability will be influenced by pH, temperature, and exposure to light.

  • Photodegradation: Benzophenone and its derivatives are well-known photosensitizers and are susceptible to degradation upon exposure to UV light.[3][4] The absorption of UV radiation can excite the benzophenone core, leading to the formation of reactive species that can cause the molecule to break down.[5]

  • Oxidation: The piperazine ring, particularly the tertiary amine, can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[6] This can lead to the formation of N-oxides or other degradation products. The benzophenone carbonyl group can also be a target for oxidative cleavage under harsh conditions.[2]

  • Hydrolysis: The core benzophenone structure is generally resistant to hydrolysis. However, extreme pH conditions and elevated temperatures could potentially affect the stability of the piperazine ring or the benzylic C-N bond.[7]

Q2: How does pH influence the stability of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone in aqueous solutions?

A2: The pH of the aqueous solution is a critical factor due to the presence of the basic methylpiperazine group. The pKa values for piperazine are typically around 5.3 and 9.7.[8] The N-methylpiperazine moiety in your compound will have its own specific pKa values, but we can expect it to be basic.

  • Acidic pH (pH < 7): In acidic solutions, the nitrogen atoms of the piperazine ring will be protonated. This can increase the compound's aqueous solubility. While protonation can sometimes protect amines from certain types of degradation, it may also catalyze hydrolysis of other functional groups under certain conditions.[9]

  • Neutral to Alkaline pH (pH ≥ 7): In neutral to alkaline solutions, a higher proportion of the piperazine nitrogen will be in its free base form. This can make it more susceptible to oxidation. The overall stability of the compound might be lower in alkaline conditions, especially if oxidizing agents are present.[10] For some benzophenone derivatives, degradation is accelerated at higher pH values.[3]

Q3: Is 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone sensitive to light?

A3: Yes, high sensitivity to light, particularly UV radiation, is expected. Benzophenones are used as UV filters in sunscreens precisely because they absorb UV light. This absorption can lead to photochemical reactions and degradation of the molecule itself.[3][4] Therefore, it is crucial to protect solutions of this compound from light to prevent photodegradation.

Q4: What are the potential degradation products I should be aware of?

A4: While specific degradation products for this molecule are not documented, we can predict potential degradants based on the degradation pathways of related compounds:

  • Photodegradation Products: Cleavage of the bond between the benzophenone core and the methylpiperazinomethyl side chain, as well as modifications to the aromatic rings.

  • Oxidation Products: N-oxide of the methylpiperazine moiety, and potentially cleavage of the piperazine ring under harsh oxidative stress.

  • Hydrolysis Products: Under extreme conditions, potential cleavage of the C-N bond connecting the piperazine to the benzyl group.

Part 2: Troubleshooting Guide

This section is formatted as a troubleshooting guide to help you resolve common issues encountered during your experiments.

Problem Potential Cause Suggested Solution
Loss of compound in solution over a short period, even when stored in the dark. Oxidative degradation. The piperazine moiety may be reacting with dissolved oxygen in your aqueous buffer.Degas your buffers before use by sparging with an inert gas like nitrogen or argon. Consider adding a small amount of an antioxidant, but first verify its compatibility with your experimental system.
Inconsistent results between experiments. pH shifts or photodegradation. The pH of your solution may be changing over time, or the compound may be degrading due to ambient light exposure.Always use freshly prepared solutions and verify the pH before each experiment. Protect your solutions from light at all times by using amber vials or wrapping your containers in aluminum foil.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products. The compound is likely degrading under your experimental or storage conditions.Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help you to develop a stability-indicating HPLC method.[11][12][13]
Poor solubility in aqueous buffers. The compound may have low intrinsic aqueous solubility, especially at neutral or alkaline pH where the piperazine is not fully protonated. Prepare stock solutions in an organic solvent like DMSO or ethanol and then dilute into your aqueous buffer. For direct dissolution in aqueous media, try adjusting the pH to be more acidic (e.g., pH 4-5) to protonate the piperazine and increase solubility.

Part 3: Experimental Protocols & Visualizations

This section provides a detailed protocol for a forced degradation study to assess the stability of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify potential degradation products.

Materials:

  • 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., in water or methanol) in a quartz cuvette or a clear vial to UV light in a photostability chamber.

    • Maintain a control sample wrapped in aluminum foil to protect it from light.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 60°C for 24 hours.

    • Also, keep a solution of the compound at 60°C, protected from light.

    • Analyze the samples after the specified time.

  • HPLC Analysis:

    • Use a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate buffer (pH 3.0).[11]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Below are diagrams illustrating the potential degradation pathways and the experimental workflow for the forced degradation study.

G cluster_0 Potential Degradation Pathways Parent Compound Parent Compound Photodegradation Photodegradation Parent Compound->Photodegradation UV Light Oxidation Oxidation Parent Compound->Oxidation Oxidizing Agents / O2 Hydrolysis (Extreme Conditions) Hydrolysis (Extreme Conditions) Parent Compound->Hydrolysis (Extreme Conditions) Strong Acid/Base, Heat Degradation Products Degradation Products Photodegradation->Degradation Products Oxidation->Degradation Products Hydrolysis (Extreme Conditions)->Degradation Products

Caption: Predicted degradation pathways for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

G cluster_1 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photodegradation Photodegradation Stock Solution->Photodegradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Photodegradation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for the forced degradation study.

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. [Link]

  • Degradation of benzophenone-8 in UV/oxidation processes: Comparison of UV/H2O2, UV/persulfate, UV/chlorine processes. Seoul National University. [Link]

  • Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. MDPI. [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. MDPI. [Link]

  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online. [Link]

  • HPLC Methods for analysis of Benzophenone. HELIX Chromatography. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825. American Chemical Society. [Link]

  • (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • Alprazolam - Wikipedia. Wikipedia. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]

  • Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation. ResearchGate. [Link]

  • Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram. ResearchGate. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • BENZOPHENONE 4. Ataman Kimya. [Link]

  • BENZOPHENONE-4. Ataman Kimya. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. [Link]

  • N-METHYL PIPERAZINE. Chemical LAND21. [Link]

  • US3580914A - Derivatives of n-methylpiperazine - Google Patents.
  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of piperazinomethyl benzophenones

Introduction Piperazinomethyl benzophenones are a significant structural motif in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1] The synthesis of these molecules, while conceptua...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazinomethyl benzophenones are a significant structural motif in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1] The synthesis of these molecules, while conceptually straightforward, is frequently complicated by a series of predictable yet challenging side reactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource, structured in a practical question-and-answer format.

Our focus is primarily on the most common and reliable synthetic route: the nucleophilic substitution (N-alkylation) of piperazine with a functionalized benzophenone. We will dissect the common pitfalls, such as di-substitution, and provide field-proven protocols to maximize the yield and purity of the desired mono-substituted product.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of piperazinomethyl benzophenones. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction is producing a significant amount of a high-molecular-weight impurity that is difficult to separate from my product. What is it and how can I prevent it?

A1: The most common high-molecular-weight byproduct is the di-substituted piperazine. Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic. After the first N-alkylation reaction forms your desired mono-substituted product, the remaining nitrogen is often still basic and nucleophilic enough to react with another molecule of the benzophenone starting material.[2] This results in the symmetrical 1,4-bis-(halomethylbenzoyl)piperazine, a common and often difficult-to-remove impurity.[3][4]

Causality & Prevention Strategies:

  • Stoichiometry Control (Statistical Approach): The most direct method to favor mono-alkylation is to use a large excess of piperazine (5 to 10 equivalents) relative to the alkylating benzophenone. This ensures that the electrophilic benzophenone is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[2]

  • Use of a Mono-Protected Piperazine: A chemically more robust strategy is to temporarily block one of the piperazine nitrogens with a protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[5] This leaves only one nitrogen free to react. The protecting group can be removed in a subsequent step. This method offers superior control and often simplifies purification, despite adding a step to the overall synthesis.

  • Reaction Conditions: Higher temperatures and longer reaction times can provide the activation energy needed for the less reactive, mono-substituted piperazine to undergo a second alkylation.[2] Running the reaction at the lowest effective temperature and carefully monitoring for the consumption of the starting material via Thin Layer Chromatography (TLC) can minimize this side reaction.

Q2: My reaction yield is consistently low, and TLC analysis shows multiple spots, including unreacted starting material. What are the likely causes?

A2: Low yields and complex reaction mixtures typically point to issues with reagents, reaction conditions, or the choice of base.

Systematic Troubleshooting Checklist:

  • Reagent Quality:

    • Alkylating Agent: Ensure your halomethyl-benzophenone is pure. Impurities can lead to undesired side reactions.

    • Piperazine: Use fresh, anhydrous piperazine. Water can interfere with the reaction and the effectiveness of certain bases.

  • Base Selection: An appropriate base is crucial to neutralize the acid (e.g., HBr, HCl) generated during the reaction. Without a base, the piperazine will be protonated, forming its ammonium salt and quenching its nucleophilicity.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective. They are easily filtered off after the reaction.

    • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they can complicate purification.

  • Solvent Choice: The solvent must be appropriate for an SN2 reaction.

    • Polar Aprotic Solvents: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices as they effectively solvate the cation without hydrogen bonding to the nucleophile, promoting a faster reaction rate.[5]

  • Temperature Control: As mentioned in A1, excessive heat can promote side reactions. Conversely, a temperature that is too low will result in an incomplete or sluggish reaction. Start at a moderate temperature (e.g., 50-60 °C) and adjust as needed based on TLC monitoring.[5]

Q3: How can I effectively purify my mono-substituted piperazinomethyl benzophenone, especially when di-substituted impurities are present?

A3: Purification requires exploiting the different physicochemical properties of the components in your crude mixture (mono-product, di-product, and excess piperazine).

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or less basic ones.

    • Step 1 (Remove Excess Piperazine): After the reaction, the crude mixture can be dissolved in a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water. Piperazine is highly water-soluble and will partition into the aqueous layer, while your product remains in the organic layer.

    • Step 2 (Isolate Product): The organic layer can then be extracted with dilute aqueous acid (e.g., 1M HCl). Your mono-substituted product, being basic, will be protonated and move to the aqueous layer, leaving behind non-basic impurities. The di-substituted product is also basic but may have different solubility.

    • Step 3 (Recover Product): The acidic aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate your product, which can then be re-extracted into an organic solvent, dried, and concentrated.

  • Column Chromatography: Silica gel chromatography is the most common method for achieving high purity.

    • Mobile Phase: A gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) is typically effective. Adding a small amount of a basic modifier like triethylamine (~1%) to the mobile phase can prevent the basic product from tailing on the acidic silica gel.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) can be a highly effective final purification step.

Section 2: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the primary mechanism for forming piperazinomethyl benzophenones? The most prevalent and controllable method is an N-alkylation reaction , which is a type of nucleophilic substitution (SN2). In this reaction, the nucleophilic secondary amine of piperazine attacks the electrophilic benzylic carbon of a halo-methylated benzophenone (e.g., 4-(chloromethyl)benzophenone), displacing the halide to form a new carbon-nitrogen bond.[6][7]

  • FAQ 2: Can I use a one-pot Mannich reaction with benzophenone, formaldehyde, and piperazine? While the Mannich reaction is a powerful tool for C-C bond formation, its direct application to an unactivated aromatic ring like benzophenone is challenging.[8][9] Such a reaction would be more akin to a Friedel-Crafts aminoalkylation, likely requiring harsh conditions (e.g., strong acid catalysis) that could lead to significant side products and polymerization.[9] The N-alkylation route with a pre-functionalized benzophenone is a far more predictable and higher-yielding strategy.

  • FAQ 3: What are the advantages of using a mono-Boc-piperazine? Using 1-Boc-piperazine provides excellent control over the reaction's selectivity. The Boc group deactivates one nitrogen, ensuring that alkylation occurs only at the free secondary amine. This eliminates the formation of the di-substituted byproduct, greatly simplifying the workup and purification.[5][10] The final deprotection step to remove the Boc group is typically clean and high-yielding, usually involving treatment with an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 4-(Piperazin-1-ylmethyl)benzophenone (Excess Piperazine Method)

This protocol prioritizes simplicity and avoids protecting groups by using a statistical excess of the piperazine nucleophile.

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 eq.) and anhydrous acetonitrile (MeCN).

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).

    • Stir the suspension at room temperature for 15 minutes.

  • Step 2: Reagent Addition

    • Dissolve 4-(chloromethyl)benzophenone (1.0 eq.) in a minimal amount of MeCN.

    • Add the benzophenone solution dropwise to the stirred piperazine suspension over 30 minutes.

  • Step 3: Reaction

    • Heat the reaction mixture to 60 °C.

    • Monitor the reaction progress by TLC until the 4-(chloromethyl)benzophenone spot is consumed (typically 4-6 hours).

  • Step 4: Workup and Purification

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., 0-10% Methanol in DCM with 1% TEA) to yield the pure product.

Protocol 2: Selective Mono-alkylation using 1-Boc-Piperazine

This protocol offers superior control and is recommended when purity is paramount.

  • Step 1: Reaction Setup

    • To a round-bottom flask, add 1-Boc-piperazine (1.1 eq.), 4-(chloromethyl)benzophenone (1.0 eq.), and anhydrous DMF.

    • Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Step 2: Reaction

    • Heat the mixture to 70 °C under a nitrogen atmosphere.

    • Monitor by TLC for 8-12 hours until the starting material is consumed.

  • Step 3: Workup

    • Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude Boc-protected product, which can be purified by chromatography if necessary.

  • Step 4: Boc Deprotection

    • Dissolve the crude Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA, 4.0 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water, basify with 2M NaOH to pH > 10, and extract with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Section 4: Visual Guides

Diagram 1: Key Reaction Pathways

G cluster_reactants Reactants cluster_products Products BP_Cl 4-(Chloromethyl)benzophenone Mono Desired Product (Mono-substituted) BP_Cl->Mono + Piperazine (1st Rxn) Di Side Product (Di-substituted) Pip Piperazine Pip->Mono Mono->Di + 4-(Chloromethyl)benzophenone (2nd Rxn)

Caption: Desired mono-alkylation vs. undesired di-alkylation side reaction.

Diagram 2: Troubleshooting Workflow

G start Low Yield or High Impurity? check_impurity Major Impurity Detected? start->check_impurity impurity_ID Is it High MW? check_impurity->impurity_ID Yes check_sm Unreacted Starting Material? check_impurity->check_sm No di_sub Likely Di-substitution (See Q1) impurity_ID->di_sub Yes other_impurity Check Reagent Purity (See Q2) impurity_ID->other_impurity No review_cond Review Reaction Conditions (Temp, Time, Base) (See Q2) check_sm->review_cond Yes purify Proceed to Purification (See Q3) check_sm->purify No

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 5: Data Summary

Synthesis StrategyKey AdvantageKey DisadvantageTypical YieldPurification Difficulty
Excess Piperazine Fewer synthetic steps, lower cost.Requires large excess of reagent, di-substitution still possible.40-60%Moderate to High
Mono-Boc-Piperazine Excellent selectivity, no di-substitution.Adds protection/deprotection steps, higher reagent cost.70-90% (over 2 steps)Low

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

References

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Testbook. (n.d.). Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich. Retrieved from [Link]

  • ACS Fall 2025. (n.d.). Synthesis of β-keto-amines via a variation of the Mannich reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). simple preparation for iminium/eschenmoser salts for the mannich. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]

  • ResearchGate. (2016). Mannich condensation reaction problems?. Retrieved from [Link]

  • YouTube. (2025). Let's Talk About the Mannich -- It's EASY, I Promise!. Retrieved from [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • ResearchGate. (n.d.). (PDF) Synthesis and Reactivity of Mannich Bases. Part 17. Ketonic Mannich Bases Derived from 2,5-Dimethylpiperazine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Mannich bases in medicinal chemistry and drug design. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Sources

Optimization

Interpreting complex NMR spectra of piperazine-containing molecules

Welcome to the technical support center for NMR analysis of piperazine-containing molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of piperazine-containing molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the piperazine scaffold in NMR spectroscopy. Here, we address common issues in a practical, question-and-answer format, followed by in-depth troubleshooting guides with validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my simple piperazine derivative show so many signals at room temperature instead of the expected two or three?

This is the most common issue and stems from slow dynamic processes on the NMR timescale. For piperazine derivatives, especially N-acylated ones, two phenomena are typically responsible:

  • Hindered Amide Bond Rotation: In N-acyl or N-aroyl piperazines, the C-N amide bond has significant double-bond character. This restricts free rotation, leading to the presence of two distinct rotational isomers (rotamers), often termed syn and anti.[1][2][3][4] If the rotation is slow enough, you will see a separate set of signals for each rotamer.

  • Slow Ring Interconversion: The piperazine ring, like cyclohexane, predominantly exists in a chair conformation. It undergoes a "ring flip" between two equivalent chair forms.[3] In unsymmetrically substituted piperazines, this process can become slow enough at room temperature to be observed, leading to distinct signals for axial and equatorial protons. For many N-substituted piperazines, the energy barrier for this ring inversion is significant.[1][3][5]

At room temperature, your molecule might be in an intermediate exchange regime for one or both of these processes, resulting in a complex spectrum with broad signals or multiple sets of signals.[1][2][6]

G cluster_0 Amide Bond Rotation (Slow) cluster_1 Ring Inversion (Slow) cluster_2 Observed NMR Spectrum Rotamer1 Syn Rotamer Rotamer2 Anti Rotamer Rotamer1->Rotamer2 k_rot Spectrum Complex Spectrum (Broad or Multiple Signals) Rotamer1->Spectrum Rotamer2->Spectrum Chair1 Chair Conformer 1 Chair2 Chair Conformer 2 Chair1->Chair2 k_inv Chair1->Spectrum Chair2->Spectrum

Dynamic processes leading to complex NMR spectra in N-acyl piperazines.
Q2: The signals corresponding to my piperazine protons are very broad. What does this mean?

Broad signals are a hallmark of a dynamic chemical exchange process occurring at a rate comparable to the NMR timescale.[7] When the rate of exchange between two or more conformations (e.g., ring flipping or amide rotation) is just right, the spectrometer detects an average state that is not well-defined, leading to significant line broadening. This often occurs near the coalescence temperature , the point at which two distinct signals for separate conformers merge into a single broad peak. If you see broad signals, it is a strong indication that you should perform a variable temperature (VT) NMR experiment.

Q3: How does pH affect the NMR spectrum of a piperazine-containing molecule?

The pH of the NMR sample can have a profound effect, as the two nitrogen atoms in the piperazine ring are basic.

  • Protonation: At low pH, one or both nitrogen atoms will be protonated. This changes the electron density across the ring, causing significant chemical shift changes.[8][9]

  • Conformational Locking: Protonation can increase the energy barrier to ring inversion.[10] This may slow the conformational exchange, potentially resolving separate signals for axial and equatorial protons even at room temperature where the free base showed a single averaged signal.

  • Exchangeable Protons: The N-H protons themselves will appear in the spectrum, but their chemical shift is highly dependent on solvent, concentration, and temperature.[11] Their signal will disappear upon addition of D₂O.

Q4: I have a signal I suspect is an N-H proton. How can I confirm this?

The definitive method is the D₂O shake experiment . Amine protons (-NH) are "exchangeable" and will readily swap with deuterium from deuterium oxide (D₂O).

Protocol:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube, add one drop of D₂O, and cap it securely.

  • Shake the tube vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

Result: The signal corresponding to the N-H proton will have disappeared or be significantly diminished.[7] This is a reliable way to distinguish N-H from C-H signals.

Troubleshooting Guides & Experimental Protocols

Guide 1: Resolving Broad or Multiple Signals with Variable Temperature (VT) NMR

The Problem: Your ¹H or ¹³C NMR spectrum at room temperature is complicated by broad peaks or multiple sets of signals, suggesting the presence of multiple, slowly interconverting conformers.[1][2][6]

The Causality: The rate of conformational exchange is on the NMR timescale. To resolve this, you must either increase the exchange rate until signals average out and sharpen (heating) or decrease the rate until individual conformers are "frozen out" and give sharp, distinct signals (cooling). Variable Temperature (VT) NMR is the definitive technique for this analysis.[3][12]

Experimental Protocol: VT-¹H NMR

  • Sample Preparation: Prepare a sample in a suitable deuterated solvent with a wide liquid range (e.g., Toluene-d₈, THF-d₈, or DMSO-d₆). Ensure the concentration is sufficient for good signal-to-noise but not so high as to cause aggregation issues.

  • Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Heating Run:

    • Increase the sample temperature in increments of 10-15 K (e.g., 313 K, 328 K, 343 K...).

    • Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a spectrum.

    • Observe the signals. As you heat, broad peaks should sharpen, and multiple peaks should coalesce into fewer, time-averaged signals.[3]

  • Cooling Run (if necessary):

    • If signals are still complex at high temperatures or you wish to study the individual conformers, cool the sample from room temperature in 10-15 K increments.

    • As you cool, a single broad peak may resolve into two or more sharp signals corresponding to the individual conformers.[1]

  • Data Analysis:

    • Identify the coalescence temperature (T_c) , where two exchanging signals merge into one.

    • From the low-temperature spectrum, measure the chemical shift difference (Δν in Hz) between the two exchanging signals.

    • Calculate the free energy of activation (ΔG‡) for the dynamic process using the Eyring equation. This provides a quantitative measure of the rotational or inversional barrier.[3][5]

Dynamic ProcessTypical ΔG‡ (kJ/mol)Reference
Amide Bond Rotation56 - 80[5][13]
Ring Inversion55 - 65[3]

graph G {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Complex Spectrum at RT\n(Broad/Multiple Signals)"]; increase_T [label="Increase Temperature\n(VT-NMR)"]; decrease_T [label="Decrease Temperature\n(VT-NMR)"]; coalescence [label="Observe Coalescence at Tc", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; avg_spectrum [label="Sharp, Averaged Spectrum", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve [label="Resolve Individual Conformers", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_barrier [label="Calculate Energy Barrier (ΔG‡)"]; pop_ratio [label="Determine Conformer Population"];

Using a combination of 2D NMR experiments for complete structural elucidation.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921–40933. [Link] [1]2. Clayden, J., et al. (2020). Asymmetric Synthesis of Piperazines by Kinetic Resolution. Angewandte Chemie International Edition, 59(42), 18563-18568. [Link] [12]3. Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link] [2]4. Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link] [5]5. Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. SciSpace. [Link] [13]6. Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link] [3]7. Köckerling, M., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link] [4]8. Flores-Alamo, M., et al. (2016). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. [Link] [10]9. Lin, Z., et al. (2022). Gravity-driven pH adjustment for site-specific protein pKa measurement by solution-state NMR. ResearchGate. [Link] [8]10. Köckerling, M., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link] [6]11. Köckerling, M., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link] [14]12. Lett, R. G., Petrakis, L., Ellis, A. F., & Jensen, R. K. (1972). Nuclear magnetic resonance spectral parameters and ring interconversion of a series of piperazines. The Journal of Physical Chemistry, 76(20), 2911–2914. [Link] [15]13. Yesinowski, J. P., & Benedict, J. J. (2006). Internal pH indicators for biomolecular NMR. PubMed. [Link] [9]22. University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link] [7]25. Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Reactivity in Suzuki Coupling with Substituted Benzophenones

Welcome to the technical support center dedicated to addressing the challenges of Suzuki-Miyaura cross-coupling reactions involving substituted benzophenones. This guide is designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of Suzuki-Miyaura cross-coupling reactions involving substituted benzophenones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific, yet crucial, transformation. The inherent steric hindrance and electronic properties of the benzophenone core often lead to poor reactivity, but with the right experimental design and troubleshooting, high yields and purity can be achieved.

This resource is structured to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section directly addresses the most frequently encountered problems when performing Suzuki coupling with substituted benzophenones.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki coupling with a sterically hindered ortho-substituted benzophenone and a phenylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yield in this context is a classic problem stemming from the steric bulk around the carbonyl group and the electronic deactivation of the aryl halide. The primary bottleneck is often the oxidative addition of the palladium catalyst to the aryl halide. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection are Critical: The choice of the palladium source and, more importantly, the phosphine ligand is paramount. Standard ligands like PPh3 are often ineffective for this transformation.

  • Expertise & Experience: For sterically demanding substrates like substituted benzophenones, bulky, electron-rich phosphine ligands are required. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and promote the difficult oxidative addition step. Buchwald biaryl phosphine ligands are the gold standard here.

  • Recommended Ligand Classes (in order of general effectiveness):

    • Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These are often the first choice for challenging couplings. Their steric bulk and electron-donating nature accelerate both oxidative addition and reductive elimination.

    • Ferrocenyl Phosphines (e.g., dppf): While less bulky than the Buchwald ligands, they can be effective in some cases and are worth screening.

2. The Right Base and Solvent System: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The solvent influences the solubility of the reactants and the stability of the catalytic species.

  • Causality: A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong can lead to decomposition of the boronic acid or side reactions. The choice of base is often linked to the solvent system.

  • Recommendations:

    • Bases: Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are often superior to weaker bases like sodium carbonate (Na2CO3) for these couplings. They are strong enough to promote transmetalation without causing significant boronic acid degradation.

    • Solvents: Anhydrous polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or a mixture of THF and water are common choices. The aqueous portion can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.

3. Reaction Temperature and Time: Due to the low reactivity of the substrates, elevated temperatures are almost always necessary.

  • Expertise & Experience: Start with a reaction temperature of 80-100 °C. If the reaction is still sluggish, increasing the temperature to 110-120 °C (refluxing toluene or dioxane) can be beneficial. Monitor the reaction progress by TLC or LC-MS to avoid product decomposition at prolonged high temperatures. Reaction times of 12-24 hours are not uncommon for these challenging couplings.

Experimental Protocol: A Starting Point for Optimization

Here is a robust, general protocol for the Suzuki coupling of a substituted benzophenone.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted benzophenone (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). The ligand-to-palladium ratio is typically 2:1.

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of a homocoupling product from my boronic acid. How can I prevent this?

A1: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often exacerbated by the presence of oxygen.

  • Rigorous Degassing: Ensure your reaction mixture and solvent are thoroughly deoxygenated. Using the freeze-pump-thaw method is generally more effective than simply bubbling with an inert gas.

  • High-Purity Reagents: Use high-quality boronic acid. Impurities can sometimes promote homocoupling.

  • Control Stoichiometry: Using a large excess of the boronic acid can lead to more homocoupling. Try reducing the equivalents of boronic acid to 1.1-1.2.

  • Catalyst Choice: Some palladium precursors are more prone to promoting homocoupling. If using Pd(PPh3)4, consider switching to a combination of a Pd(0) or Pd(II) source like Pd2(dba)3 or Pd(OAc)2 with a specific ligand.

Q2: My reaction works, but it is very slow, taking over 24 hours. How can I increase the reaction rate?

A2: A sluggish reaction rate points to a high activation energy barrier for one of the elementary steps in the catalytic cycle, most likely oxidative addition or reductive elimination.

  • Increase Temperature: This is the most straightforward approach. Ensure your solvent choice allows for a higher reaction temperature.

  • Switch to a More Active Ligand: If you are using a less electron-rich or bulky ligand, switching to one of the Buchwald ligands like SPhos or RuPhos can dramatically increase the rate of both oxidative addition and reductive elimination.

  • Use a Microwave Reactor: Microwave synthesis can often significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture to high temperatures.

Q3: Can I use a boronic ester instead of a boronic acid? Are there any advantages?

A3: Yes, and in many cases, boronic esters (e.g., pinacol esters) are advantageous.

  • Stability: Boronic esters are generally more stable and less prone to protodeboronation and homocoupling than their corresponding acids.

  • Purification: They are often easier to purify, leading to higher-quality starting materials.

  • Reaction Conditions: The reaction conditions are very similar, although you may need a slightly stronger base (like K3PO4 or Cs2CO3) to facilitate the transmetalation from the more stable ester.

Part 3: Data and Visualization

Table 1: Recommended Catalyst Systems for Substituted Benzophenones
Substrate TypeRecommended Pd SourceRecommended LigandRecommended BaseSolventTemp (°C)
Electron-neutral benzophenonePd(OAc)2 or Pd2(dba)3SPhos or XPhosK3PO4 or Cs2CO3Toluene or Dioxane100-110
Electron-rich benzophenonePd(OAc)2RuPhos or SPhosK3PO4Toluene100-110
Electron-deficient benzophenonePd2(dba)3XPhos or dppfK2CO3 or K3PO4Dioxane/H2O80-100
Sterically hindered (ortho-subst.)Pd(OAc)2SPhos or XPhosCs2CO3Toluene110
Diagram 1: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The challenges with benzophenones primarily lie in the initial "Oxidative Addition" step.

Suzuki_Cycle cluster_cycle Catalytic Cycle PdL2 Pd(0)L2 Active Catalyst ArPdXL2 Ar-Pd(II)-X L2 Oxidative Adduct PdL2->ArPdXL2 Oxidative Addition (Ar-X) ArPdR'L2 Ar-Pd(II)-R' L2 Transmetalation Product ArPdXL2->ArPdR'L2 Transmetalation (R'-B(OR)2) ArR' Ar-R' Coupled Product ArPdR'L2->ArR' Reductive Elimination Product_out Coupled Product (Ar-R') ArR'->Product_out RB Boronic Acid/Ester (R'-B(OR)2) RB->ArPdR'L2 Base Base (e.g., K3PO4) Base->ArPdR'L2 ArX ArX ArX->ArPdXL2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to follow when encountering poor reactivity.

Troubleshooting_Workflow start Low Yield with Substituted Benzophenone ligand Step 1: Change Ligand (e.g., PPh3 -> SPhos/XPhos) start->ligand base_solvent Step 2: Optimize Base & Solvent (e.g., K2CO3 -> K3PO4 in Toluene) ligand->base_solvent Still low yield success Successful Coupling ligand->success Yield Improved temperature Step 3: Increase Temperature (e.g., 80°C -> 110°C) base_solvent->temperature Still low yield base_solvent->success Yield Improved reagents Step 4: Check Reagent Quality (Degas solvent, use fresh boronic acid) temperature->reagents Still low yield temperature->success Yield Improved reagents->ligand Re-evaluate from Step 1 with new parameters reagents->success Yield Improved

Caption: A systematic workflow for troubleshooting poor Suzuki coupling yields.

References

  • A General System for Suzuki-Miyaura Coupling of Aryl Chlorides and Boronic Acids. Angewandte Chemie International Edition, [Link]

  • Recent advances in Suzuki-Miyaura cross-coupling reaction. Tetrahedron, [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. The Journal of Organic Chemistry, [Link]

  • SPhos: A New, Highly Active, and General Ligand for the Suzuki-Miyaura Coupling Reaction. Journal of the American Chemical Society, [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed C-C, C-N, and C-O Bond-Forming Reactions. Accounts of Chemical Research, [Link]

Optimization

Technical Support Center: Stability and Degradation of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Welcome to the technical support center for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experimental challenges related to the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, identify, and resolve degradation-related issues in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone based on its chemical structure?

A1: Given its molecular structure, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is susceptible to three primary degradation pathways: photodegradation, oxidation, and hydrolysis.[1]

  • Photodegradation: The benzophenone core is a well-known photosensitizer.[2] Upon exposure to UV light, it can form an excited triplet state, leading to reactions such as photoreduction of the carbonyl group to a benzhydrol derivative or cleavage of the C-Br bond.[3][4]

  • Oxidation: The tertiary amine in the methylpiperazine ring and the benzylic methylene bridge are susceptible to oxidation. This can lead to the formation of N-oxides, de-alkylation, or cleavage of the side chain.[5][6] Advanced oxidation processes involving hydroxyl radicals are known to degrade benzophenone structures effectively.[5][7][8][9]

  • Hydrolysis: While generally stable, under strongly acidic or basic conditions, cleavage of the bond between the benzophenone ring and the methylpiperazinomethyl side chain could potentially occur, although this is generally less common than photodegradation and oxidation for this class of compounds.

Q2: I am observing a loss of my parent compound in solution, even when stored in the dark. What could be the cause?

A2: If photodegradation is ruled out, the most probable causes are thermal degradation or oxidative degradation.

  • Thermal Degradation: Although many benzophenones are relatively thermally stable, prolonged exposure to elevated temperatures can lead to decomposition.[10][11] The stability of the piperazine ring can also be compromised at high temperatures.[12][13][14]

  • Oxidative Degradation: Dissolved oxygen in your solvent or trace metal ion contaminants can catalyze oxidative degradation of the piperazine moiety.[6][13] Ensure you are using high-purity, degassed solvents if you suspect this is an issue.

Q3: Why are forced degradation studies necessary for this compound?

A3: Forced degradation studies, also known as stress testing, are crucial for several reasons in pharmaceutical development.[15][16] They help to:

  • Elucidate the intrinsic stability of the molecule.[15][16]

  • Identify potential degradation products that could form under various storage and handling conditions.[16][17]

  • Develop and validate a stability-indicating analytical method that can resolve the parent drug from all its significant degradation products.[17]

  • Understand the degradation pathways, which can inform formulation and packaging decisions.[3][16]

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: You observe new peaks in your chromatogram that are not present in your initial reference standard.

  • Possible Cause & Explanation: These new peaks are likely degradation products. Their formation can be accelerated by experimental conditions such as solvent choice, pH, light exposure, and temperature. The benzophenone and piperazine moieties are both susceptible to degradation under stress conditions.[1][5][12]

  • Troubleshooting Steps:

    • Characterize the Unknowns: Use LC-MS/MS to obtain the mass of the new peaks. This will provide initial clues as to the nature of the degradation (e.g., addition of an oxygen atom suggests oxidation).

    • Perform a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in the protocol below. This will help you to intentionally generate the degradation products and confirm their identity.[3][15][17]

    • Review Your Experimental Setup:

      • Light Exposure: Are your samples protected from light? Use amber vials or cover your containers with aluminum foil.

      • Solvent Purity: Are you using fresh, high-purity solvents? Older solvents can contain peroxide impurities that promote oxidation.

      • Temperature: Are your samples being exposed to excessive heat? Consider using a cooled autosampler.

Issue 2: Poor Mass Balance in Stability Studies

  • Symptom: The decrease in the parent compound concentration does not correlate with the increase in the concentration of known degradation products.

  • Possible Cause & Explanation: This could indicate the formation of non-UV active degradation products, highly retained or non-eluting compounds on your column, or volatile degradation products. For instance, extensive degradation of the aromatic rings can lead to smaller, non-aromatic fragments that may not be detected by a UV detector set at the wavelength for the parent compound.[8]

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS) Detector: An MS detector can identify compounds that lack a strong UV chromophore.

    • Employ a Universal Detector: A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can provide a more uniform response for non-volatile compounds.

    • Modify Your Chromatographic Method: Use a steeper gradient or a stronger mobile phase to ensure all compounds are eluted from the column.

    • Consider Headspace GC-MS: If volatile degradation products are suspected, headspace gas chromatography-mass spectrometry can be used to analyze the vapor phase above your sample.

Proposed Degradation Pathways

The following diagram illustrates the proposed degradation pathways for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone based on the known reactivity of its constituent functional groups.

G cluster_main 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone cluster_photo Photodegradation cluster_ox Oxidative Degradation cluster_hydro Hydrolytic Degradation (Forced) parent Parent Compound p1 Debrominated Product parent->p1 UV Light (C-Br Cleavage) p2 Benzhydrol Derivative parent->p2 UV Light (C=O Reduction) o1 Piperazine N-Oxide parent->o1 Oxidizing Agent (e.g., H₂O₂) o2 N-demethylated Product parent->o2 Oxidizing Agent o3 Side-chain Cleavage (4-Bromobenzophenone & N-methylpiperazine) parent->o3 Strong Oxidation h1 Side-chain Cleavage (4-Bromobenzophenone & N-methylpiperazine) parent->h1 Strong Acid/Base

Caption: Proposed degradation pathways for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to establish the intrinsic stability of the compound and to generate degradation products for analytical method development.[15] The goal is to achieve 5-20% degradation.[3]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Control Sample: A solution of the drug kept at room temperature or refrigerated, protected from light.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.[3] Analyze at time points such as 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.[3] Analyze at similar time points as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[3] Keep the solution at room temperature, protected from light. Analyze at various time points.

  • Thermal Degradation: Place the solid drug substance and a solution of the drug in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).[3]

  • Photodegradation: Expose the solid drug substance and a solution of the drug to UV light in a photostability chamber.[3]

3. Sample Analysis:

  • Analyze all stressed samples, along with the control, using a suitable stability-indicating HPLC method, preferably with both UV and MS detection.[18][19][20]

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (UV Light) start->photo analysis Analyze Samples by HPLC-UV/MS acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation (Identify Peaks, Mass Balance) analysis->evaluation report Report Findings evaluation->report

Sources

Reference Data & Comparative Studies

Validation

A Predictive Comparison of the Biological Activity of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone and Other Benzophenone Derivatives

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory pr...

Author: BenchChem Technical Support Team. Date: January 2026

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the predicted biological activity of the novel compound 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone against a backdrop of established benzophenone derivatives. While direct experimental data for this specific molecule is not yet publicly available, by leveraging established structure-activity relationships (SAR), we can formulate strong hypotheses regarding its potential efficacy and guide future experimental design.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for the biological activities of benzophenones, present comparative data from closely related analogs, and provide detailed experimental protocols for the validation of these predictions.

The Benzophenone Scaffold: A Foundation for Diverse Bioactivity

The versatility of the benzophenone core lies in its three-dimensional structure and the ease with which its two phenyl rings can be functionalized. Substitutions on these rings can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The presence of a bromine atom, a methyl group, and a methylpiperazinomethyl substituent on the target compound suggests a multi-faceted potential for biological interactions.

Predictive Analysis of Biological Activity

Based on the known bioactivities of structurally similar benzophenones, we can predict that 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is likely to exhibit activity in two primary areas: anticancer and antimicrobial applications.

Anticancer Potential

The incorporation of a piperazine moiety is a common strategy in the design of anticancer agents, as it can enhance solubility and bioavailability.[3][4] Furthermore, halogenated benzophenones have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The bromo-substituent, in particular, can enhance the lipophilicity of the compound, potentially facilitating its passage through cellular membranes.

Several studies have highlighted the anticancer properties of benzophenone derivatives. For instance, certain synthetic benzophenones have been shown to induce cell cycle arrest and apoptosis in cancer cells.[6][7] One study reported that a benzophenone derivative induced cell cycle arrest at the G0/G1 phase.[6] Another potent benzophenone compound exhibited strong inhibitory activity against several cancer cell lines, including HL-60, A-549, SMMC-7721, and SW480, with IC50 values in the sub-micromolar range.[2]

Table 1: Comparative Anticancer Activity of Representative Benzophenone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HL-600.48[2]
A-5490.82[2]
SMMC-77210.26[2]
SW4800.99[2]
Compound 3c SMMC-77210.111[8]
Compound 9d A549, HeLa, MCF-7Potent[7]
s3 HL-600.122[2]
SMMC-77210.111[2]

This table presents a selection of data for illustrative purposes and is not an exhaustive list.

Antimicrobial Activity

The piperazine ring is also a well-known pharmacophore in antimicrobial drug discovery.[4][9] Its presence can contribute to the disruption of bacterial cell membranes or interference with essential cellular processes. The combination of a lipophilic bromo-benzophenone core with a basic piperazine side chain could lead to compounds with significant antibacterial and antifungal properties. For example, novel piperazine derivatives have shown promising activity against various bacterial and fungal strains.[9]

Structure-Activity Relationship (SAR) Insights

The predicted dual anticancer and antimicrobial activity of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is rooted in key structural features:

  • The Benzophenone Core: Provides a rigid scaffold for the precise orientation of functional groups.

  • The 4-Bromo Substituent: Increases lipophilicity, which may enhance cell permeability and contribute to cytotoxic effects.[10]

  • The 4'-(4-methylpiperazinomethyl) Group: The piperazine moiety can improve aqueous solubility and provides a basic nitrogen center that can interact with biological targets such as DNA or acidic residues in enzymes. The methyl group on the piperazine may influence its basicity and steric interactions.

The interplay of these features suggests a compound that can effectively penetrate cells and interact with intracellular targets.

Experimental Validation: Protocols and Workflows

To empirically validate the predicted biological activities of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, a series of well-established in vitro assays are recommended.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound like 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action Studies start Compound Synthesis & Purification (4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone) screen Primary Biological Screening (e.g., Cytotoxicity against a cancer cell panel, Antimicrobial against representative strains) start->screen dose_response Dose-Response Studies (IC50 / MIC determination) screen->dose_response Active 'Hit' selectivity Selectivity Assays (e.g., Normal vs. Cancer cell lines) dose_response->selectivity moa Elucidation of Mechanism (e.g., Apoptosis assays, Cell cycle analysis, Enzyme inhibition assays) selectivity->moa target Target Identification & Validation moa->target

Caption: A generalized workflow for the discovery and evaluation of the biological activity of a novel benzophenone compound.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the determination of the cytotoxic effects of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Test Compound (e.g., 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone)

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined by observing the lowest concentration of the agent at which there is no visible growth.

Materials:

  • Test Compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Potential Mechanism of Action: A Look at Signaling Pathways

The anti-inflammatory activity of some benzophenones has been linked to the inhibition of the p38 MAP kinase pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G cluster_0 Upstream Signaling cluster_1 MAP Kinase Cascade cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 TF Transcription Factors (e.g., AP-1, NF-κB) p38->TF Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TF->Cytokines benzophenone Benzophenone Inhibitor (e.g., 4-aminobenzophenones) benzophenone->p38

Caption: A simplified diagram of the p38 MAP kinase signaling pathway and a potential point of inhibition by benzophenone derivatives.

Conclusion

While the biological profile of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone awaits empirical validation, a systematic analysis of its structural components and the established activities of related benzophenone derivatives provides a strong foundation for predicting its potential as a dual anticancer and antimicrobial agent. The presence of a bromo-substituent and a methylpiperazinomethyl group are key features that are expected to confer potent bioactivity. The experimental protocols and workflows outlined in this guide offer a clear path for the systematic evaluation of this and other novel benzophenone compounds, paving the way for the development of new therapeutic agents.

References

  • Structures of synthetic and natural benzophenones with anticancer activity. - ResearchGate. Available from: [Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing). Available from: [Link]

  • Synthesis and antitumor activity of benzophenone compound - PubMed. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. Available from: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. Available from: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. Available from: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. Available from: [Link]

  • 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem. Available from: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available from: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available from: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available from: [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. Available from: [Link]

Sources

Comparative

Evaluating the Kinase Inhibitor Potential of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone: A Comparative Methodological Guide

Introduction The relentless pursuit of novel therapeutics in oncology is largely driven by the need for more selective and potent kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular sig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics in oncology is largely driven by the need for more selective and potent kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several compounds with demonstrated biological activity, including kinase inhibition.[1][2] This guide focuses on 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone , a compound whose therapeutic potential remains largely unexplored.

This document serves as a comprehensive methodological guide for researchers and drug development professionals. It outlines a systematic approach to evaluate the potential of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" as a kinase inhibitor. We will propose a hypothetical investigation, comparing its activity against well-characterized inhibitors targeting key oncogenic signaling pathways: the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

Rationale for Investigation and Selection of Comparator Kinase Inhibitors

The chemical structure of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, featuring a diaryl ketone core, provides a versatile platform for potential interactions with the ATP-binding pocket of various kinases.[3] The presence of the methylpiperazinomethyl group can enhance solubility and cellular uptake, and may also contribute to specific binding interactions.

To provide a robust comparative framework, we have selected the following well-established kinase inhibitors:

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases (CRAF, BRAF, and wild-type BRAF).[4][5] It is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6]

  • Trametinib: A highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK pathway.[7][8] It was the first MEK inhibitor approved by the FDA for the treatment of melanoma.[7]

  • BEZ235 (Dactolisib): A dual inhibitor of PI3K and mTOR, two critical nodes in a signaling pathway frequently dysregulated in cancer.[9][10][11]

These comparators will allow for a thorough assessment of the potency, selectivity, and mechanism of action of our compound of interest.

Proposed Experimental Workflow for Comparative Analysis

The following sections detail the experimental protocols necessary to characterize the kinase inhibitory potential of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

In Vitro Kinase Inhibition Assay

This initial experiment aims to determine if the compound directly inhibits the enzymatic activity of purified target kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, typically using radiometric or fluorescence-based methods.[12][13]

Experimental Protocol:

  • Reagents and Materials:

    • Purified recombinant kinases (e.g., BRAF, MEK1, PI3Kα)

    • Kinase-specific substrates (e.g., myelin basic protein for BRAF)

    • Kinase buffer (typically containing Tris-HCl, MgCl2, and DTT)

    • [γ-³²P]ATP or a fluorescent ATP analog

    • Test compound (4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone) and comparator inhibitors (Sorafenib, Trametinib, BEZ235) dissolved in DMSO.

    • 96-well plates

    • Phosphocellulose paper or other separation matrix

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and comparator inhibitors in kinase buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the diluted compounds.

    • Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescent ATP analog.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or measure the fluorescence signal.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Expected Data Presentation:

CompoundTarget KinaseIC50 (nM)
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenoneBRAFTo be determined
SorafenibBRAFLiterature value
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenoneMEK1To be determined
TrametinibMEK1Literature value
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenonePI3KαTo be determined
BEZ235PI3KαLiterature value

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers) mix_components Mix Kinase, Substrate, and Compounds in 96-well Plate prep_reagents->mix_components prep_compounds Serial Dilution of Test Compounds prep_compounds->mix_components start_reaction Initiate Reaction with ATP mix_components->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction separation Separate Phosphorylated Substrate stop_reaction->separation quantification Quantify Signal (Scintillation/Fluorescence) separation->quantification data_analysis Calculate % Inhibition and IC50 Values quantification->data_analysis

In Vitro Kinase Assay Workflow

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[14]

Experimental Protocol:

  • Reagents and Materials:

    • Cancer cell lines with known pathway mutations (e.g., A375 melanoma with BRAF V600E mutation, MCF-7 breast cancer with PIK3CA mutation).

    • Cell culture medium and supplements (e.g., DMEM, FBS).

    • Test compound and comparator inhibitors dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[15][16]

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and comparator inhibitors for 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Expected Data Presentation:

CompoundCell Line (Relevant Mutation)GI50 (µM)
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenoneA375 (BRAF V600E)To be determined
SorafenibA375 (BRAF V600E)Literature value
TrametinibA375 (BRAF V600E)Literature value
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenoneMCF-7 (PIK3CA)To be determined
BEZ235MCF-7 (PIK3CA)Literature value

Experimental Workflow Diagram:

G cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds for 72 hours seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % Viability and GI50 Values read_absorbance->data_analysis

MTT Cell Proliferation Assay Workflow

Western Blot Analysis of Pathway Inhibition

This experiment investigates whether the compound inhibits the phosphorylation of key downstream effectors in the target signaling pathways within cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.[17] By using phospho-specific antibodies, we can assess the phosphorylation status of target proteins.[18]

Experimental Protocol:

  • Reagents and Materials:

    • Cancer cell lines (as used in the MTT assay).

    • Test compound and comparator inhibitors.

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer and apparatus.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[18]

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound and comparators at their respective GI50 concentrations for a specified time (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the total protein signal.

    • Compare the levels of phosphorylated proteins in treated cells to the untreated control.

Signaling Pathway Diagrams:

G cluster_ras_raf RAS/RAF/MEK/ERK Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->RAF Trametinib Trametinib Trametinib->MEK CompoundX 4-Bromo-4'-(4-methyl- piperazinomethyl) benzophenone CompoundX->RAF ? CompoundX->MEK ?

RAS/RAF/MEK/ERK Signaling Pathway and Potential Inhibition

G cluster_pi3k_akt PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival BEZ235 BEZ235 (Dactolisib) BEZ235->PI3K BEZ235->mTOR CompoundX 4-Bromo-4'-(4-methyl- piperazinomethyl) benzophenone CompoundX->PI3K ?

PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" as a potential kinase inhibitor. By systematically applying the described in vitro and cell-based assays and comparing the results to well-characterized inhibitors, researchers can effectively determine its potency, selectivity, and mechanism of action. The insights gained from these studies will be crucial in deciding whether to advance this compound into further preclinical development. This structured approach not only ensures data quality and reproducibility but also accelerates the discovery of novel and effective cancer therapeutics.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Assessing PIK3CA and PTEN in metastatic solid tumors to predict response to PI3K/AKT/mTOR inhibitors. Cancer Research, 74(13), 3589–3599. [Link]

  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Abdel-Hamid, M. K., & El-Nassan, H. B. (2024). An overview of RAF kinases and their inhibitors (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320603. [Link]

  • Koelblinger, P., & Thuerigen, O. (2015). Current Development Status of MEK Inhibitors. Current Opinion in Oncology, 27(3), 223–231. [Link]

  • Al-Oqaili, N. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Garcia-Martinez, J. M., & Alessi, D. R. (2008). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Biochemical Journal, 416(3), e1–e3. [Link]

  • Patsnap. (2024). What are MEK inhibitors and how do they work?. [Link]

  • Patsnap. (2024). What are Raf kinase inhibitors and how do they work?. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]

  • Grokipedia. (n.d.). MEK inhibitor. [Link]

  • Lito, P., Saborowski, A., & Rosen, N. (2013). ERK Pathway Inhibitors: How Low Should We Go? Cancer Discovery, 3(7), 719–721. [Link]

  • University of Rochester. (n.d.). Inhibitors of Extracellular Signal-Regulated Kinase (ERK) regulated signaling pathways. [Link]

  • Patsnap. (2024). What are ERK inhibitors and how do they work?. [Link]

  • Mir, M. A., & Shafi, S. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 714930. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 38, 551–563. [Link]

  • Wikipedia. (n.d.). MEK inhibitor. [Link]

  • Adjei, A. A. (2007). Inhibitors of Raf kinase and MEK signaling. Update on Cancer Therapeutics, 2(3), 111-118. [Link]

  • Sebolt-Leopold, J. S., & Herrera, R. (2004). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Nature Reviews Cancer, 4(12), 937–947. [Link]

  • Moon, S., Kim, W., Kim, S., & Kim, J. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2568. [Link]

  • LaGreca, S. D., Jin, J., & Broome, A. M. (2001). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Bioorganic & Medicinal Chemistry Letters, 11(13), 1735–1738. [Link]

  • Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 14(1), 81–87. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Kameshita, I., Sekiguchi, M., & Ishida, A. (2019). Kinase Activity-Tagged Western Blotting Assay. Analytical Biochemistry, 587, 113444. [Link]

  • Journal of Chemistry Letters. (2021). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, S. A. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1668–1691. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., El-Emam, A. A., & Al-Angary, A. A. (2021). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances, 11(43), 26867–26880. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-4'-methylbenzophenone. PubChem. [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. [Link]

  • Wang, C., Zhang, Y., Zhang, Y., Zhang, S., Zhang, Y., Wang, W., … Liu, J. (2019). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 62(17), 7962–7979. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Analogs as Potent Anticancer Agents

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of novel anticancer candidates centered around the 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone scaffold. It is designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of novel anticancer candidates centered around the 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone scaffold. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of analog performance supported by experimental data and mechanistic insights.

Introduction: The Promise of the Benzophenone Scaffold

The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. Its rigid, diaryl ketone structure provides a versatile template for introducing various functional groups to modulate pharmacological activity. The lead compound, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone , combines this promising scaffold with a substituted piperazine moiety, a common feature in many approved drugs that often enhances solubility and receptor interactions. This guide will dissect the structural components of this lead compound to understand how modifications influence its anticancer efficacy.

Core Structure and Rationale for Analog Design

The foundational structure of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone can be divided into three key regions for SAR exploration:

  • The Bromo-Substituted Phenyl Ring (Ring A): The halogen atom at the 4-position is a critical starting point for modification. Halogens can influence the compound's electronic properties, lipophilicity, and metabolic stability. By varying the halogen (e.g., F, Cl, I) or its position, we can probe the importance of electronegativity and steric bulk for biological activity.

  • The Piperazinomethyl-Substituted Phenyl Ring (Ring B): This portion of the molecule introduces a basic nitrogenous moiety, which can play a crucial role in forming salt bridges with biological targets and improving pharmacokinetic properties.

  • The N-Substituent of the Piperazine Ring: The methyl group on the distal nitrogen of the piperazine ring is a key site for modification. Altering this substituent can impact the compound's interaction with its target and its overall physicochemical properties.

The following sections will compare analogs with systematic modifications in these regions to elucidate the structure-activity relationships governing their anticancer potential.

Comparative Analysis of Anticancer Activity

The primary measure of anticancer efficacy discussed in this guide is the half-maximal inhibitory concentration (IC50), determined through in vitro cytotoxicity assays against various human cancer cell lines.

Influence of Substituents on the Benzophenone Rings

The nature and position of substituents on the benzophenone core have a profound impact on cytotoxic activity. Studies on related benzophenone derivatives have shown that electron-withdrawing groups, such as halogens, can enhance anticancer potency.

A study on a series of diamide-coupled benzophenone analogues highlighted that a bromo group at the para position of one of the phenyl rings contributed to good cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and DLA (Dalton's lymphoma ascites) cells.[1] Another study found that the presence of methyl and fluoro groups on the benzophenone moiety led to the most active compounds.[1]

The lead compound, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone , incorporates a bromo substituent, which is a common feature in potent benzophenone-based anticancer agents. To understand the specific contribution of the bromo group and the methylpiperazinomethyl moiety, a comparative analysis with structurally similar analogs is essential.

The Critical Role of the Piperazine Moiety

The piperazine ring is a common pharmacophore in many anticancer drugs, often contributing to improved solubility and the ability to interact with biological targets.[2] In the context of the 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone scaffold, the piperazine moiety is crucial for activity.

Systematic modifications of the N-substituent on the piperazine ring can significantly modulate anticancer potency. For instance, replacing the N-methyl group with larger alkyl or substituted benzyl groups can alter the steric and electronic profile of the molecule, leading to changes in target engagement and cellular uptake. While specific data for the 4-bromo-4'-(substituted-piperazinomethyl) benzophenone series is not extensively available in a single comparative study, the general principles of SAR for piperazine-containing anticancer agents suggest that this is a critical area for optimization.

Data Summary: A Comparative Look at Analog Performance

To illustrate the structure-activity relationships, the following table summarizes hypothetical comparative cytotoxicity data for a series of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone analogs. This data is representative of typical findings in SAR studies of benzophenone and piperazine derivatives.

Compound R1 (Ring A) R2 (Piperazine) IC50 (µM) vs. MCF-7 IC50 (µM) vs. A549 IC50 (µM) vs. HCT116
Lead Compound 4-Br-CH32.53.14.2
Analog 14-Cl-CH33.84.55.8
Analog 24-F-CH35.26.87.5
Analog 34-I-CH32.12.83.9
Analog 44-Br-H10.212.515.1
Analog 54-Br-CH2CH32.83.54.8
Analog 64-Br-CH2Ph1.82.23.1

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual IC50 values would be determined experimentally.

From this representative data, we can infer several key SAR trends:

  • Halogen Substitution: The nature of the halogen at the 4-position of Ring A influences potency, with the iodo-substituted analog (Analog 3) showing slightly improved activity over the bromo- and chloro-substituted counterparts. The fluoro-substituted analog (Analog 2) is the least potent, suggesting that a larger, more polarizable halogen is preferred.

  • N-Substitution on Piperazine: The substituent on the piperazine nitrogen is critical for activity. The unsubstituted piperazine (Analog 4) is significantly less active, highlighting the importance of this group. The N-benzyl analog (Analog 6) demonstrates the highest potency, suggesting that a larger, aromatic substituent in this position may enhance target binding.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that many anticancer compounds, including those with benzophenone and piperazine scaffolds, exert their effects by modulating key cellular signaling pathways. One of the most critical pathways implicated in cancer cell proliferation, survival, and metastasis is the PI3K/Akt/mTOR pathway .

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[3][4] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[5] This aberrant signaling promotes uncontrolled cell division and resistance to apoptosis.

It is hypothesized that 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone and its analogs may inhibit one or more key kinases in the PI3K/Akt/mTOR pathway, leading to the downstream effects of cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzophenone_Analog Benzophenone Analog (e.g., 4-Bromo-4'-(4-methyl- piperazinomethyl) benzophenone) Benzophenone_Analog->PI3K Inhibits

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by benzophenone analogs.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative analog and the in vitro cytotoxicity assessment.

Synthesis of a Representative Analog: (4-Bromophenyl)(4-((4-methylpiperazin-1-yl)methyl)phenyl)methanone

Synthesis_Workflow Start Starting Materials: 4-Bromobenzoyl chloride 4-Methylbenzyl alcohol Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate1 Intermediate: (4-Bromophenyl)(4-(hydroxymethyl)phenyl)methanone Step1->Intermediate1 Step2 Step 2: Halogenation Intermediate1->Step2 Intermediate2 Intermediate: (4-Bromophenyl)(4-(bromomethyl)phenyl)methanone Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 FinalProduct Final Product: 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Step3->FinalProduct Purification Purification: Column Chromatography FinalProduct->Purification

Figure 2: General synthetic workflow for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Step-by-Step Synthesis Protocol:

  • Step 1: Friedel-Crafts Acylation. To a solution of 4-methylbenzyl alcohol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3). Slowly add 4-bromobenzoyl chloride and stir the reaction mixture at room temperature until completion. Quench the reaction with water and extract the product.

  • Step 2: Halogenation. Dissolve the intermediate from Step 1 in a suitable solvent (e.g., carbon tetrachloride) and add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN). Reflux the mixture under light irradiation until the starting material is consumed.

  • Step 3: Nucleophilic Substitution. Dissolve the brominated intermediate from Step 2 in a suitable solvent (e.g., acetonitrile) and add N-methylpiperazine and a base (e.g., K2CO3). Stir the reaction at an elevated temperature until completion.

  • Purification. After completion of the reaction, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

In Vitro Cytotoxicity Assay: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies, though requiring further systematic investigation for this specific series, suggest that modifications to the halogen substituent on one phenyl ring and the N-substituent of the piperazine moiety are key to optimizing cytotoxic potency. The proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR pathway provides a rational basis for their anticancer effects and warrants further investigation through detailed biochemical and cellular assays. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs in this promising chemical series.

References

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). AIR Unimi. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). RSC Publishing. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). Molecules. [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical Biology & Drug Design. [Link]

  • Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. (2020). RSC Publishing. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). MDPI. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2016). Journal of Clinical Oncology. [Link]

  • Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. (2014). Cancer Discovery. [Link]

  • 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. (n.d.). PubMed. [Link]

  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (n.d.). PubMed Central. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). Molecules. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Future Journal of Pharmaceutical Sciences. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). Molecules. [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). PubMed. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (NGX-267)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, also kno...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, also known as NGX-267. As a selective M1 muscarinic acetylcholine receptor agonist, NGX-267 holds therapeutic promise for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] This document outlines a multi-tiered experimental approach, comparing its performance with alternative M1 modulators and providing detailed, field-proven protocols. Our focus is on establishing a self-validating system of experiments that builds a robust and logical case for the compound's mechanism of action.

Introduction: The Therapeutic Rationale for M1 Receptor Agonism

The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor (GPCR), is a key player in cognitive processes.[1] Its activation triggers a signaling cascade that is critical for memory and learning. NGX-267 is designed to directly stimulate these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine.[1] This direct agonism is hypothesized to restore cholinergic neurotransmission, which is often compromised in neurodegenerative diseases.

In contrast to direct agonists, positive allosteric modulators (PAMs) represent an alternative strategy.[3] PAMs do not activate the receptor directly but enhance the binding and/or efficacy of the endogenous agonist.[3] This guide will use the well-characterized M1 agonist, Xanomeline , and the M1-selective PAM, Benzylquinolone carboxylic acid (BQCA) , as key comparators to contextualize the activity of NGX-267.[4][5]

The Validation Workflow: A Three-Pillar Approach

A thorough validation of NGX-267's mechanism of action rests on three experimental pillars: confirming target engagement, elucidating downstream signaling, and assessing functional cellular outcomes. This systematic progression provides a clear and logical path to mechanistic validation.

G cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Downstream Signaling cluster_2 Pillar 3: Cellular Phenotype TE1 Radioligand Binding Assay DS1 GTPγS Binding Assay TE1->DS1 Confirms functional coupling TE2 Cellular Thermal Shift Assay (CETSA) TE2->DS1 Confirms target binding in situ DS2 IP-One HTRF Assay DS1->DS2 Confirms Gq pathway activation CP1 Neurite Outgrowth Assay DS2->CP1 Links signaling to neuronal morphology CP2 sAPPα Secretion Assay DS2->CP2 Links signaling to disease-relevant biomarker

Caption: The three-pillar validation workflow for NGX-267.

Pillar 1: Confirming Target Engagement

The foundational step is to unequivocally demonstrate that NGX-267 directly interacts with the M1 muscarinic receptor.

Experiment 1A: Radioligand Binding Assay

This classic assay quantifies the affinity of NGX-267 for the M1 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol: M1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: Utilize a high-affinity M1 antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-NMS and increasing concentrations of unlabeled NGX-267, Xanomeline, or BQCA.

  • Incubation: Incubate at room temperature for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome & Comparison:

CompoundExpected Ki (nM)MechanismRationale
NGX-267< 100AgonistHigh affinity demonstrates direct binding to the orthosteric site.
Xanomeline< 100AgonistServes as a positive control for a known M1 agonist.[5][6]
BQCA> 1000 (in absence of ACh)PAMAs a PAM, BQCA is expected to have low affinity for the orthosteric site in the absence of an agonist.[4]
Experiment 1B: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a more physiological context by measuring the thermal stabilization of the M1 receptor upon ligand binding in intact cells.[7][8][9]

Protocol: M1 Receptor CETSA

  • Cell Culture and Treatment: Culture M1-expressing cells and treat with NGX-267 or vehicle control for 1-2 hours.

  • Heating: Heat cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge to pellet aggregated, denatured proteins.

  • Protein Quantification: Analyze the amount of soluble M1 receptor remaining in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble M1 receptor as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of NGX-267 indicates target stabilization and therefore, engagement.

Expected Outcome & Comparison:

CompoundExpected OutcomeRationale
NGX-267Significant thermal shiftDirect binding of the agonist stabilizes the receptor against thermal denaturation.
XanomelineSignificant thermal shiftPositive control for a known M1 binding ligand.
BQCAMinimal to no shift (in absence of ACh)As a PAM, its stabilizing effect may be less pronounced without the presence of the orthosteric agonist.

Pillar 2: Elucidating Downstream Signaling

Once target engagement is confirmed, the next step is to validate that this interaction leads to the activation of the canonical Gq signaling pathway.

G NGX267 NGX-267 M1R M1 Receptor NGX267->M1R Agonist Binding Gq Gq Protein M1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca

Caption: The M1 receptor Gq signaling pathway activated by NGX-267.

Experiment 2A: GTPγS Binding Assay

This functional assay measures the initial step of G-protein activation: the exchange of GDP for GTP on the Gα subunit.[10][11]

Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Use the same M1-expressing cell membranes as in the radioligand binding assay.

  • Assay Buffer: A suitable buffer contains 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, and 10 µM GDP.

  • Incubation: In a 96-well plate, incubate the membranes with increasing concentrations of NGX-267, Xanomeline, or BQCA in the presence of [35S]GTPγS.

  • Termination: After incubation (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration.

  • Scintillation Counting: Quantify the amount of [35S]GTPγS incorporated into the G-proteins.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the compound concentration to determine the EC50 and Emax values.

Expected Outcome & Comparison:

CompoundExpected EC50 (nM)Expected Emax (% of max response)Mechanism
NGX-267< 500~100%Full agonist activity.
Xanomeline< 500~100%Positive control for a full agonist.
BQCA> 10,000 (in absence of ACh)< 20%As a PAM, it should not significantly activate G-proteins on its own.
Experiment 2B: IP-One HTRF Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the second messenger inositol trisphosphate (IP3), providing a robust measure of Gq pathway activation.[12][13]

Protocol: IP-One HTRF Assay

  • Cell Culture: Plate M1-expressing cells in a 384-well plate.

  • Compound Treatment: Stimulate the cells with a concentration range of NGX-267, Xanomeline, or BQCA. For BQCA, also test in the presence of a low concentration of acetylcholine to demonstrate potentiation.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

  • Measurement: After incubation, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the EC50 and Emax values from the dose-response curves.

Expected Outcome & Comparison:

CompoundExpected EC50 (nM)Expected Emax (% of max response)Mechanism
NGX-267< 500~100%Full agonist activity leading to IP1 accumulation.
Xanomeline< 500~100%Positive control for a full agonist.
BQCA> 10,000 (alone)< 20%Minimal direct activity.
BQCA + AChPotentiation of ACh EC50>100% of ACh aloneDemonstrates positive allosteric modulation.

Pillar 3: Assessing Functional Cellular Outcomes

The final validation step is to demonstrate that the activation of the M1 receptor by NGX-267 leads to relevant physiological changes in cells, particularly those related to its therapeutic potential.

Experiment 3A: Neurite Outgrowth Assay

Activation of M1 receptors has been linked to neurotrophic effects. This assay assesses the ability of NGX-267 to promote the growth of neurites in a neuronal cell line.[14][15]

Protocol: Neurite Outgrowth Assay

  • Cell Culture: Plate a neuronal cell line (e.g., PC12 or SH-SY5Y) on a suitable matrix (e.g., collagen or laminin).

  • Differentiation and Treatment: Induce differentiation (e.g., with a low concentration of NGF for PC12 cells) and treat with NGX-267, Xanomeline, or BQCA for 48-72 hours.

  • Staining and Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Acquire images using high-content imaging.

  • Quantification: Use image analysis software to quantify neurite length and branching.

  • Data Analysis: Compare the extent of neurite outgrowth in treated versus untreated cells.

Expected Outcome & Comparison:

CompoundExpected OutcomeRationale
NGX-267Increased neurite outgrowthDemonstrates a functional neurotrophic effect consistent with M1 activation.
XanomelineIncreased neurite outgrowthPositive control for an M1 agonist with neurotrophic properties.
BQCA + AChPotentiated neurite outgrowthShows that enhancing endogenous cholinergic signaling can also promote neurite growth.
Experiment 3B: sAPPα Secretion Assay

M1 receptor activation is known to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the secretion of the neuroprotective fragment sAPPα.[4] This is a key disease-modifying mechanism proposed for M1 agonists in Alzheimer's disease.

Protocol: sAPPα Secretion ELISA

  • Cell Culture: Culture cells expressing both APP and the M1 receptor (e.g., HEK293-APP-M1).

  • Treatment: Treat the cells with NGX-267, Xanomeline, or BQCA for 24 hours.

  • Sample Collection: Collect the conditioned cell culture medium.

  • ELISA: Quantify the concentration of sAPPα in the medium using a commercially available ELISA kit.[16][17][18]

  • Data Analysis: Normalize sAPPα levels to total cellular protein and compare treated to untreated conditions.

Expected Outcome & Comparison:

CompoundExpected OutcomeRationale
NGX-267Increased sAPPα secretionConfirms the engagement of a key disease-relevant pathway.
XanomelineIncreased sAPPα secretionPositive control for an M1 agonist known to modulate APP processing.
BQCA + AChPotentiated sAPPα secretionDemonstrates the ability of PAMs to also influence this pathway by enhancing endogenous signaling.

Conclusion

By systematically progressing through these three pillars of validation—target engagement, downstream signaling, and cellular phenotype—researchers can build a comprehensive and compelling case for the mechanism of action of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (NGX-267) as a selective M1 muscarinic receptor agonist. The comparative data generated against established M1 modulators like Xanomeline and BQCA will provide crucial context for its pharmacological profile and therapeutic potential. This rigorous, multi-faceted approach ensures scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

  • M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. PubMed Central. Available at: [Link]

  • Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). National Center for Biotechnology Information. Available at: [Link]

  • IP-3/IP-1 Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Ngx-267 | C10H18N2OS | CID 10013505. PubChem - NIH. Available at: [Link]

  • A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning. PubMed Central. Available at: [Link]

  • Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. PubMed. Available at: [Link]

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. Available at: [Link]

  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. Available at: [Link]

  • Human sAPPα (highly sensitive) Assay Kit. IBL - Takara Bio. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Xanomeline. Wikipedia. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. NIH. Available at: [Link]

  • AF150(S) and AF267B - M1 muscarinic agonists as innovative therapies for Alzheimer's disease. ResearchGate. Available at: [Link]

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chemical Neuroscience. Available at: [Link]

  • Increased Secreted Amyloid Precursor Protein-α (sAPPα) in Severe Autism: Proposal of a Specific, Anabolic Pathway and Putative Biomarker. PubMed Central. Available at: [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available at: [Link]

  • Current Advances in Allosteric Modulation of Muscarinic Receptors. MDPI. Available at: [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available at: [Link]

  • A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. PubMed Central. Available at: [Link]

  • HTRF IP-One assay performed on the PHERAstar FS microplate reader. BMG Labtech. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • sAPPα (Highly Sensitive) ELISA, 27734 (RUO). IBL-America. Available at: [Link]

  • Neurite Outgrowth Assay. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Reduced high-affinity agonist binding at the M(1) muscarinic receptor in Alzheimer's disease brain: differential sensitivity to agonists and divalent cations. PubMed. Available at: [Link]

  • CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD. Univerzita Karlova. Available at: [Link]

  • Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. MDPI. Available at: [Link]

  • M1/M3 Muscarinic Acetylcholine Receptors Control Long-Term, but Not Short-Term Plasticity at the Mossy Fiber – CA3 Pyramidal Cell Synapse in Mouse Hippocampus. ResearchGate. Available at: [Link]

  • Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC - NIH. Available at: [Link]

  • The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. PubMed. Available at: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • sAPPALPHA ELISA KITS 1-180pg/ml assay ranges. Fivephoton Biochemicals. Available at: [Link]

  • Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. ResearchGate. Available at: [Link]

  • Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. PubMed Central. Available at: [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available at: [Link]

  • Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • The M1/M4 agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. bioRxiv. Available at: [Link]

  • CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition. PubMed Central. Available at: [Link]

  • Direct Muscarinic Agonists - in 2 mins!. YouTube. Available at: [Link]

  • The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys. PubMed. Available at: [Link]

Sources

Validation

A Comprehensive Guide to the Cross-Reactivity Profiling of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Introduction: Unveiling the Selectivity of a Novel Benzophenone Derivative In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary eff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Selectivity of a Novel Benzophenone Derivative

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. The compound 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, with its benzophenone core, presents a scaffold with known photoreactive properties and a history of diverse biological activities in its derivatives[1]. The addition of a methylpiperazinomethyl group introduces a feature common in many biologically active molecules, suggesting potential interactions with a range of protein targets.

This guide provides a comprehensive, technically grounded framework for the in-depth cross-reactivity profiling of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. As no specific biological target has been publicly disclosed for this compound, our approach will be that of initial target discovery followed by a thorough assessment of selectivity. We will outline a tiered experimental strategy, from broad initial screening to more focused mechanistic studies, and provide protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of novel chemical entities.

Part 1: Initial Target Class Identification - A Broad-Based Screening Approach

Given the novelty of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, the initial step is to cast a wide net to identify its potential target class(es). Large-scale screening panels offered by specialized contract research organizations (CROs) are an efficient and cost-effective method for this purpose.

Rationale for Panel Selection

The chemical structure of the compound, featuring aromatic rings and a basic nitrogen atom, suggests potential interactions with various target families. Therefore, a multi-panel screening approach is recommended.

  • Kinase Panels: The human kinome is a major target class for drug discovery, and many inhibitors feature similar heterocyclic moieties. Kinome-wide scanning is essential to identify any potential kinase-directed activity.[2][3]

  • GPCR Panels: G-protein coupled receptors are another major class of drug targets. The piperazine motif is a common feature in many GPCR ligands.

  • Safety Pharmacology Panels: These panels, such as the SafetyScreen44™ or SAFETYscan47™, assess interactions with a broad range of targets known to be associated with adverse drug reactions (ADRs).[4][5][6][7] This is a critical step for early de-risking of any new chemical entity.[5][7]

Experimental Workflow: Broad Panel Screening

The following workflow outlines the initial broad screening phase.

Caption: Cellular target validation workflow.

Step-by-Step Protocol: Western Blot for Target Phosphorylation
  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with varying concentrations of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone for a specified time. Include appropriate positive and negative controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target protein.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion: Towards a Comprehensive Selectivity Profile

This guide has outlined a systematic and rigorous approach to characterizing the cross-reactivity profile of a novel compound, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone. By employing a tiered strategy of broad panel screening, dose-response analysis, and cellular validation, researchers can build a comprehensive understanding of the compound's selectivity. This knowledge is paramount for making informed decisions in the drug discovery and development process, ultimately contributing to the identification of safer and more effective therapeutic agents. The benzophenone scaffold holds potential for diverse biological activities, and a thorough investigation of its off-target interaction profile is a critical step in unlocking this potential.

References

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(22), 4168-4181. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • Alzheimer's Drug Discovery Foundation. NSC001 (also known as AF267B, NGX267, and NI004). [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(13), 1639-1653. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Drug Discovery and Development. Kinomics: The New Star. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Eurofins Scientific. CEREP Laboratories France. [Link]

  • Lisauskaitė, M., et al. (2024). Enhancing Drug-Target Interactions: Benzophenone Photo-Reactivity and Click Chemistry Modifications. RSC Chemical Biology, 5, 19-29. [Link]

Sources

Comparative

Efficacy of Benzophenone Derivatives in Oncology: A Comparative Analysis for Drug Discovery Professionals

The Benzophenone Scaffold: A Versatile Pharmacophore in Cancer Research Benzophenones are diaryl ketones that serve as a versatile starting point for the synthesis of compounds with diverse pharmacological properties, in...

Author: BenchChem Technical Support Team. Date: January 2026

The Benzophenone Scaffold: A Versatile Pharmacophore in Cancer Research

Benzophenones are diaryl ketones that serve as a versatile starting point for the synthesis of compounds with diverse pharmacological properties, including anticancer effects. The presence of two phenyl rings allows for extensive structural modifications, enabling the fine-tuning of their biological activity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on these rings are critical determinants of their cytotoxic potency and selectivity.[1][2]

Comparative Efficacy of Benzophenone Derivatives Across Cancer Cell Lines

The anticancer potential of various benzophenone derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. While direct IC50 values for "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" are not published, data from several analogous compounds highlight the promise of this structural class.

A recent 2024 study detailed the synthesis and in vitro antitumor activity of several benzophenone compounds. One particular compound, designated as Compound 1 , exhibited potent, broad-spectrum activity against multiple cancer cell lines.[3] Another study on benzophenone semicarbazone (BSC) also demonstrated its potential as an anticancer agent against Ehrlich Ascites Carcinoma (EAC) cells in vivo.[4] Furthermore, research into benzophenone-based 1,2,3-triazole hybrids has identified compounds with significant anticancer activity against fibrosarcoma (HT-1080) and non-small cell lung cancer (A-549) cell lines.

Below is a table summarizing the IC50 values of selected potent benzophenone derivatives from recent studies, offering a comparative view of their efficacy.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 1 HL-60Human Promyelocytic Leukemia0.48Cisplatin2.11[3]
A-549Human Lung Carcinoma0.82Cisplatin9.36[3]
SMMC-7721Human Hepatocellular Carcinoma0.26Cisplatin10.54[3]
SW480Human Colorectal Adenocarcinoma0.99Cisplatin18.23[3]
Compound 3c SMMC-7721Human Hepatocellular Carcinoma0.111Taxol>1[5]
Compound 8l HT-1080Human FibrosarcomaPotentDoxorubicin-
A-549Human Lung CarcinomaPotentDoxorubicin-
Compound 9d A549Human Lung Carcinoma---[2]
HeLaHuman Cervical Cancer---[2]
MCF-7Human Breast Adenocarcinoma---[2]

Note: Specific IC50 values for compounds 8l and 9d were not explicitly provided in the source but were described as potent.

The data clearly indicates that certain benzophenone derivatives exhibit sub-micromolar to low micromolar IC50 values, often surpassing the potency of standard chemotherapeutic agents like cisplatin in the same cell lines.[3][5] The structural variations among these compounds, such as the presence of different substituents and heterocyclic moieties, likely contribute to their differential activities and selectivity profiles.

Mechanistic Insights: How Benzophenone Derivatives Exert Their Anticancer Effects

The anticancer mechanisms of benzophenone derivatives are multifaceted and appear to be dependent on their specific structural features. Key mechanisms that have been elucidated for this class of compounds include:

  • Induction of Apoptosis: Many potent benzophenone analogs have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle at specific checkpoints, thereby inhibiting cell proliferation. For instance, compound 9d was found to cause cell cycle arrest at the G2/M phase.[2]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain benzophenone analogs have demonstrated anti-angiogenic properties, suggesting they can starve tumors of their blood supply.[2]

  • Targeting Specific Signaling Pathways: While not fully elucidated for all derivatives, it is hypothesized that these compounds interact with specific molecular targets within cancer cells, such as protein kinases, to exert their effects.[6]

The presence of a bromine atom in the target molecule "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" is of particular interest. Halogenation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its potency. Brominated compounds, in particular, have been explored for their anticancer potential.[7][8] The methylpiperazine moiety is also a common functional group in many approved drugs and is known to improve solubility and bioavailability.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of the findings presented, standardized in vitro assays are employed to assess the anticancer efficacy of novel compounds. Below are detailed protocols for key experiments.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound dilutions and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Procedure:

  • Cell Treatment: Treat cells with the test compound for a duration corresponding to at least one cell cycle (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Visualizing the Path to Discovery

To better illustrate the processes involved in the evaluation of novel anticancer compounds, the following diagrams outline the experimental workflow and a representative signaling pathway.

experimental_workflow cluster_invitro In Vitro Evaluation start Compound Synthesis (e.g., 4-Bromo-4'-(4-methyl- piperazinomethyl) benzophenone) cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: Experimental workflow for the in vitro evaluation of a novel anticancer compound.

apoptosis_pathway cluster_pathway Apoptotic Signaling Cascade compound Benzophenone Derivative cell Cancer Cell bcl2 Bcl-2 Family (e.g., Bax, Bak) cell->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway that can be induced by benzophenone derivatives.

Conclusion and Future Directions

The benzophenone scaffold represents a promising platform for the development of novel anticancer agents. The available data on various derivatives indicate that compounds with this core structure can exhibit potent and broad-spectrum anticancer activity, often through the induction of apoptosis and cell cycle arrest. While the specific efficacy of "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone" remains to be determined, the analysis of structurally related compounds suggests that it could be a valuable candidate for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its analogs. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its potential translation into a therapeutic agent. The systematic exploration of SAR within this series of compounds will undoubtedly pave the way for the discovery of next-generation anticancer drugs with improved efficacy and safety profiles.

References

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Future Medicinal Chemistry. 2024.

  • SAR study of benzoylbenzophenone thiosemicarbazone derivatives. ResearchGate. N.D.

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm. 2018.

  • Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. 2022.

  • Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research. 2022.

  • IC 50 values a (mM) of compounds 4a-l. ResearchGate. N.D.

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. N.D.

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine. 2016.

  • cell lines ic50: Topics by Science.gov. Science.gov. N.D.

  • 4-Bromobenzophenone. PubChem. N.D.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. N.D.

  • MTT assay protocol. Abcam. N.D.

  • Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com. N.D.

  • 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone. BOC Sciences. N.D.

  • 4-Bromo-4'-methylbenzophenone. PubChem. N.D.

  • 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone. Sigma-Aldrich. N.D.

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. 2021.

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. 2022.

  • Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. Chemico-Biological Interactions. 2019.

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants. 2022.

  • In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. ResearchGate. N.D.

  • In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. Cancer Biology & Medicine. 2012.

  • 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. Toxicology Letters. 2011.

  • Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. Journal of Toxicology and Environmental Health, Part A. 2024.

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzophenones: A Comparative Analysis

Introduction: The Strategic Importance of Benzophenone Synthesis Substituted benzophenones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzophenone Synthesis

Substituted benzophenones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility as photoinitiators and in fragrance chemistry further underscores their industrial relevance. The strategic selection of a synthetic route to a target benzophenone derivative is a critical decision for any research and development program, directly influencing yield, purity, scalability, and ultimately, the economic viability of the process.

This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to substituted benzophenones. We will delve into the nuances of classical methods, such as Friedel-Crafts acylation and Grignard reactions, and explore the versatility of modern cross-coupling and carbonylative strategies. Beyond a mere recitation of protocols, this guide offers insights into the mechanistic underpinnings of each transformation, empowering researchers to make informed decisions based on the specific demands of their target molecule and experimental constraints.

Comparative Analysis of Synthetic Routes

The optimal synthetic pathway to a substituted benzophenone is dictated by a careful consideration of factors including the availability of starting materials, functional group tolerance, desired regioselectivity, and overall process efficiency. The following sections provide a head-to-head comparison of the leading methodologies.

Synthetic Route Typical Yields Reaction Conditions Advantages Disadvantages
Friedel-Crafts Acylation 50-95%Lewis acid (e.g., AlCl₃, FeCl₃), often harsh conditions.Well-established, readily available starting materials, high yields for certain substrates.Limited to electron-rich arenes, poor regioselectivity with some substrates, requires stoichiometric amounts of Lewis acid leading to significant waste.[1]
Grignard Reaction 65-90%Anhydrous conditions, stoichiometric Grignard reagent.Effective for C-C bond formation, suitable for sterically hindered benzophenones.Highly sensitive to moisture and protic functional groups, can lead to tertiary alcohol byproducts.
Oxidation of Diphenylmethanes Variable; can be high (up to 99%)Strong oxidizing agents (e.g., CrO₃, KMnO₄) or catalytic oxidation (e.g., with H₂O₂).Utilizes readily available starting materials.Use of stoichiometric heavy metal oxidants is environmentally unfriendly; catalytic methods are greener but may require optimization.[2][3]
Suzuki-Miyaura Coupling 70-95%Palladium catalyst, base, often mild conditions.Excellent functional group tolerance, high yields, commercially available boronic acids.[4][5]Cost of palladium catalyst, potential for catalyst poisoning.
Sonogashira Coupling Moderate to goodPalladium and copper co-catalysts, base, inert atmosphere.Forms a C(sp²)-C(sp) bond, which can be subsequently hydrated to the ketone.Requires terminal alkynes, potential for homocoupling side products.[6][7][8]
Heck Coupling Moderate to goodPalladium catalyst, base, often elevated temperatures.Couples aryl halides with alkenes, followed by oxidation to the ketone.Can have issues with regioselectivity of the alkene insertion.[9][10][11][12][13]
Carbonylative Coupling 42-95%Palladium catalyst, CO source (gas or surrogate), base.Direct introduction of the carbonyl group, avoids the need for a pre-functionalized carbonyl precursor.[14][15]Use of toxic CO gas can be a safety concern, though safer surrogates are available.[14]

Classical Synthetic Routes: The Foundation of Benzophenone Chemistry

Friedel-Crafts Acylation: The Workhorse Reaction

The Friedel-Crafts acylation is a venerable and widely employed method for the synthesis of aryl ketones. The reaction proceeds via an electrophilic aromatic substitution, where an acyl halide or anhydride reacts with an aromatic ring in the presence of a Lewis acid catalyst.

Reaction Mechanism:

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-C≡O⁺---[AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex Acylium_Ion_Complex->Sigma_Complex + Arene Benzene Arene (Ar-H) Benzophenone Ar-CO-R Sigma_Complex->Benzophenone - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 3-Methylbenzophenone

To circumvent the issue of poor regioselectivity when acylating a substituted arene, a strategic reversal of reactants is employed. Here, benzene is acylated with m-toluoyl chloride to exclusively yield the meta-substituted product.[1]

Materials:

  • Anhydrous benzene

  • m-Toluoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene. The suspension is cooled to 0-5 °C in an ice bath.

  • Reactant Addition: A solution of m-toluoyl chloride (1.0 equivalent) in anhydrous benzene is added to the dropping funnel and then added dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.[1]

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Quenching: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methylbenzophenone, which can be further purified by distillation or recrystallization.

Grignard Reaction: A Versatile Carbon-Carbon Bond Formation

The Grignard reaction offers a powerful method for constructing benzophenones through the reaction of an arylmagnesium halide with a suitable electrophile, such as a benzoyl chloride or a benzonitrile.

Reaction Mechanism:

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the benzophenone.

Grignard_Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Acyl Substitution Aryl_Halide Ar-X Grignard_Reagent Ar-MgX Aryl_Halide->Grignard_Reagent + Mg (in ether) Mg Mg Tetrahedral_Intermediate Tetrahedral Intermediate Grignard_Reagent->Tetrahedral_Intermediate + Benzoyl Chloride Benzoyl_Chloride Ar'-CO-Cl Benzophenone Ar-CO-Ar' Tetrahedral_Intermediate->Benzophenone - MgXCl

Caption: Grignard synthesis of benzophenones.

Experimental Protocol: Synthesis of Benzophenone

This protocol details the preparation of phenylmagnesium bromide followed by its reaction with benzoyl chloride.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether

  • Benzoyl chloride

  • 10% Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[16][17][18]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzoyl Chloride:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude benzophenone, which can be purified by recrystallization.

Modern Synthetic Methodologies: Expanding the Synthetic Chemist's Toolkit

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, have revolutionized the synthesis of complex organic molecules, including substituted benzophenones. These methods offer exceptional functional group tolerance and high yields under mild reaction conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[5]

Reaction Mechanism:

The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition ArPdL2X Ar-Pd(II)L₂-X Oxidative_Addition->ArPdL2X Ar-X Transmetalation Transmetalation ArPdL2Ar Ar-Pd(II)L₂-Ar' Transmetalation->ArPdL2Ar Ar'-B(OH)₂ + Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Benzophenone Ar-CO-Ar' Reductive_Elimination->Benzophenone ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for 4-Phenylbenzophenone Synthesis [4]

Materials:

  • 4-Bromobenzoyl chloride

  • Phenylboronic acid

  • Potassium carbonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Toluene

  • 1.5 M Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 10 mL flask equipped with a magnetic stirrer, add 4-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), potassium carbonate (1.0 mmol), and Pd₂(dba)₃ (5 mol%).

  • Solvent Addition: Add toluene (1.0 mL) to the flask.

  • Reaction: Stir the reaction mixture at reflux for 4 hours.

  • Work-up: After cooling, wash the reaction mixture with 1.5 M sodium hydroxide solution. Extract the aqueous phase with ethyl acetate.

  • Purification: The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography.

Carbonylative Coupling Reactions

Carbonylative couplings provide a direct route to benzophenones by introducing the carbonyl group in a single step, often using carbon monoxide gas or a CO surrogate.

Experimental Protocol: Palladium-Catalyzed Carbonylative Suzuki Coupling [14]

This method utilizes chloroform as a safe and convenient source of carbon monoxide.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium hydroxide (KOH)

  • Chloroform

  • Toluene

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and KOH (3.0 eq).

  • Solvent Addition: Add a mixture of toluene and chloroform.

  • Reaction: Heat the mixture at 80 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Conclusion and Future Perspectives

The synthesis of substituted benzophenones remains a vibrant area of research, with both classical and modern methods offering distinct advantages. While Friedel-Crafts acylation and Grignard reactions provide robust and cost-effective routes for many applications, their limitations in terms of functional group tolerance and regioselectivity are significant. The advent of palladium-catalyzed cross-coupling and carbonylative reactions has provided powerful alternatives, enabling the synthesis of highly functionalized and complex benzophenone derivatives with remarkable efficiency and selectivity.

Future developments in this field will likely focus on the discovery of more sustainable and economical catalytic systems, the expansion of substrate scope for modern coupling reactions, and the development of novel synthetic strategies that offer even greater control over the molecular architecture of these important compounds. The continued evolution of synthetic methodologies will undoubtedly fuel further innovation in the diverse fields that rely on the versatile benzophenone scaffold.

References

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. (2017). Organic Chemistry Portal. [Link]

  • Oxidation of diphenylmethane with chromic acid yields. (2023). Brainly.in. [Link]

    • Grignard Reaction. Web Pages. [Link]

  • Oxidation of diphenylmethane to benzophenone over MnO 4 −1 -exchanged... (2021). ResearchGate. [Link]

  • RSC Advances. ResearchGate. [Link]

  • A Review on Synthesis of Benzophenone Imine by Benzonitrile. (2022). IJCRT.org. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (2022). MDPI. [Link]

  • Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • benzophenone. Organic Syntheses Procedure. [Link]

  • The Grignard Reaction. Chemistry at Winthrop University. [Link]

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The Grignard Reaction. Chemistry at Winthrop University. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Diphenylmethane oxidation to benzophenone reported by Soni and co-workers. ResearchGate. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • pounds.[1–3] Benzylic Grignard reagent. Science of Synthesis. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. [Link]

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Exploring the Mechanism of Diphenylmethanol Oxidation: A Combined Experimental and Theoretical Approach. ResearchGate. [Link]

  • Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride?. (2020). Quora. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Low-Valent Tungsten Catalyzed Carbonylative Synthesis of Benzoates from Aryl Iodides and Alcohols. PMC - NIH. [Link]

  • Heck Reaction—State of the Art. (2018). MDPI. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Liquid phase oxidation of diphenylmethane to benzophenone with molecular oxygen over nano-sized Co–Mn catalyst supported on calcined Cow bone. ResearchGate. [Link]

  • Oxidation of diphenylmethane using IBX and oxone with plausible mechanism. ResearchGate. [Link]

  • Process for the preparation of grignard compounds. (2010).

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone from Different Suppliers

In the landscape of drug discovery and development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of a critical building block, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, from various commercial suppliers.

This document moves beyond a simple recitation of analytical methods. It delves into the rationale behind experimental choices, outlines self-validating protocols, and is grounded in authoritative analytical principles. Our goal is to empower you to make informed decisions when sourcing this crucial reagent for your research.

Introduction: The Significance of Purity for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is a key intermediate in the synthesis of numerous compounds of pharmaceutical interest. Its molecular structure, featuring a benzophenone core with a brominated phenyl ring and a methylpiperazinomethyl substituent, makes it a versatile scaffold for medicinal chemistry. However, the synthetic route to this compound can introduce a variety of impurities, including starting materials, by-products, and degradation products. These impurities, even at trace levels, can have significant downstream consequences, such as:

  • Altering Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side reactions, and difficulty in purification.

  • Introducing Toxicity: Certain impurities may be toxic, posing a risk in later-stage drug development.

  • Compromising Biological Activity: The presence of structurally similar impurities can lead to ambiguous biological data and misinterpretation of structure-activity relationships (SAR).

Therefore, a rigorous assessment of purity from different suppliers is not merely a quality control step but a fundamental aspect of robust scientific research.

Experimental Design for Purity Benchmarking

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

The following diagram illustrates the overall experimental workflow:

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Acquisition Acquire Samples (Suppliers A, B, C) Sample Preparation Prepare Stock Solutions (e.g., in Acetonitrile) Sample Acquisition->Sample Preparation HPLC HPLC-UV Analysis (Purity Assessment) Sample Preparation->HPLC NMR 1H & 13C NMR Analysis (Structural Confirmation) Sample Preparation->NMR MS LC-MS Analysis (Impurity Identification) Sample Preparation->MS Data Analysis Analyze & Compare Data (Purity, Impurity Profiles) HPLC->Data Analysis NMR->Data Analysis MS->Data Analysis Conclusion Draw Conclusions & Recommendations Data Analysis->Conclusion

Caption: A streamlined workflow for the comprehensive purity analysis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone from multiple suppliers.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for each analytical technique. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC with UV detection is the workhorse for determining the purity of organic compounds. It separates the main compound from its impurities, and the area of each peak in the chromatogram is proportional to its concentration.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase Preparation: A gradient elution is recommended to ensure the separation of a wide range of potential impurities with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine groups, leading to sharper peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm is a common choice for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone from each supplier.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main compound as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H and ¹³C NMR are essential for confirming the identity of the main compound and can help in identifying the structure of major impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample from each supplier in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to look for include the aromatic protons, the methylene protons adjacent to the piperazine and the benzophenone, the piperazine protons, and the methyl group protons.

    • Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon atoms and their chemical environments.

  • Data Analysis:

    • Compare the obtained spectra with a reference spectrum or with predicted chemical shifts.

    • Look for any unexpected signals, which may indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is invaluable for determining the molecular weights of impurities, which is a crucial step in their identification.

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Method: The same HPLC method as described in section 3.1 can be used.

  • MS Parameters:

    • Ionization Mode: Positive ESI is suitable for this compound due to the presence of the basic nitrogen atoms in the piperazine ring.

    • Mass Range: Scan a mass range that will encompass the expected molecular weight of the product (373.29 g/mol for C₁₉H₂₁BrN₂O) and potential impurities (e.g., 50-1000 m/z).

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • The molecular ion ([M+H]⁺) will provide the molecular weight of the impurity. This information, combined with knowledge of the synthetic route, can help in proposing the structure of the impurity.

Data Presentation and Interpretation

For a clear comparison, the data should be summarized in a well-structured table.

Table 1: Comparative Purity Analysis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone from Different Suppliers

SupplierHPLC Purity (%)Major Impurities (by LC-MS, m/z)NMR Confirmation
Supplier A 99.5375.27 ([M+H]⁺ of starting material)Conforms to structure
Supplier B 97.2291.15 ([M+H]⁺ of a by-product)Minor unidentified aromatic signals
Supplier C 98.8389.26 ([M+H]⁺ of an over-alkylated product)Conforms to structure with trace impurities

Interpretation of Results:

  • Supplier A: Demonstrates the highest purity with only a small amount of a likely starting material present. The NMR spectrum confirms the correct structure. This would be the recommended supplier for applications requiring high purity.

  • Supplier B: Shows a lower purity with a significant impurity. The presence of unidentified signals in the NMR spectrum warrants further investigation to identify the impurity's structure and potential impact. Caution is advised when using this material.

  • Supplier C: Offers good purity, with the main impurity likely being a related structure. For less sensitive applications, this supplier could be a viable option.

Conclusion and Recommendations

The purity of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone can vary significantly between suppliers. A comprehensive analytical approach combining HPLC, NMR, and LC-MS is crucial for making an informed sourcing decision.

Based on the hypothetical data presented, Supplier A would be the top recommendation. However, it is imperative for researchers to conduct their own in-house analysis as batch-to-batch variability can occur. This guide provides the necessary framework and protocols to perform such a critical evaluation, ensuring the quality and reliability of your research.

References

  • High-Performance Liquid Chromatography (HPLC)

    • Source: Journal of Chemical Educ
    • URL: [Link]

  • A Guide to Modern NMR for Organic Chemists.

    • Source: Wiley
    • URL: [Link]

  • Introduction to Mass Spectrometry.

    • Source: Michigan St
    • URL: [Link]

  • International Council for Harmonisation (ICH) Q2(R1) Validation of Analytical Procedures: Text and Methodology.

    • Source: European Medicines Agency
    • URL: [Link]

Validation

The Dichotomy of Discovery: A Comparative Guide to "In Vivo" versus "In Vitro" Efficacy of Benzophenone-Based Compounds

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic is fraught with challenges. A critical juncture in this path is the transi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic is fraught with challenges. A critical juncture in this path is the transition from in vitro to in vivo testing. This guide provides an in-depth technical comparison of the efficacy of benzophenone-based compounds in these two distinct experimental paradigms. By examining specific case studies and the underlying scientific principles, we aim to illuminate the complexities of this transition and provide actionable insights for more predictive preclinical research.

The "In Vitro" Promise: A World of Controlled Variables

In vitro studies, conducted in a controlled laboratory environment outside of a living organism, are the bedrock of early-stage drug discovery. They offer a rapid and cost-effective means to screen large libraries of compounds for biological activity. The primary advantage of in vitro assays lies in their simplicity and high degree of control, allowing for the precise measurement of a compound's effect on a specific molecular target or cellular process.

However, this reductionist approach is also its greatest limitation. The artificial environment of a cell culture dish cannot fully replicate the intricate and dynamic biological system of a whole organism. Factors such as metabolism, bioavailability, and the complex interplay of various cell types within the tumor microenvironment are absent, often leading to a significant disconnect between in vitro potency and in vivo efficacy.[1][2]

The "In Vivo" Reality: Navigating Biological Complexity

In vivo studies, conducted in living organisms, represent a crucial step in validating the therapeutic potential of a compound. These models, typically involving rodents, provide a more holistic picture of a drug's behavior, encompassing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the host's physiological systems.[1][2]

The transition to in vivo testing is often where promising candidates falter. A compound that exhibits potent cytotoxicity against cancer cells in a culture flask may prove ineffective in a living animal due to poor bioavailability, rapid metabolic clearance, or unforeseen toxicity.[1] Therefore, a thorough understanding of the factors that can lead to these discrepancies is paramount for successful drug development.

Case Study 1: Benzophenone-4,4'-O,O-bis-sulfamate (BENZOMATE) - A Tale of Two Environments

A compelling example of the in vitro versus in vivo dynamic can be seen with benzophenone-4,4'-O,O-bis-sulfamate, also known as BENZOMATE. This compound was developed as a non-steroidal inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[3]

"In Vitro" Efficacy of BENZOMATE

In a controlled laboratory setting, BENZOMATE demonstrated potent inhibition of STS activity.

Assay TypeCell Line/SystemConcentration% Inhibition
STS Activity AssayPlacental Microsomes10 µM>98%[3]
STS Activity AssayIntact MCF-7 Breast Cancer Cells0.1 µM>70%[3]

These results clearly established BENZOMATE as a powerful inhibitor of its target enzyme in a cellular context.

"In Vivo" Performance of BENZOMATE

When tested in a living organism (rats), BENZOMATE continued to show significant efficacy in inhibiting STS activity in the liver.

Animal ModelDoseTime Point% Inhibition of Liver STS Activity
Rats1 mg/kg24 hours84%[3]
Rats10 mg/kg24 hours93%[3]

In this case, the in vivo results largely corroborated the in vitro findings, demonstrating that BENZOMATE could effectively reach its target and exert its inhibitory effect in a whole-organism setting. This successful translation can be attributed to favorable pharmacokinetic properties of the compound, allowing it to maintain sufficient concentrations at the target site.

Signaling Pathway: The Role of Steroid Sulfatase in Cancer

The therapeutic rationale for inhibiting STS stems from its role in the production of active steroids that can fuel the growth of hormone-dependent cancers. STS catalyzes the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[4][5] These active steroids can then bind to their respective receptors, leading to the activation of downstream signaling pathways that promote cell proliferation and survival, such as the Wnt/β-catenin and integrin signaling pathways.[4][6]

STS_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) (Inactive) DHEAS->STS E1 Estrone (E1) (Active) STS->E1 DHEA DHEA (Active) STS->DHEA ER Estrogen Receptor (ER) E1->ER AR Androgen Receptor (AR) DHEA->AR Wnt Wnt/β-catenin Pathway ER->Wnt Integrin Integrin Signaling AR->Integrin Proliferation Cell Proliferation & Survival Wnt->Proliferation Integrin->Proliferation BENZOMATE BENZOMATE BENZOMATE->STS Inhibits

Caption: BENZOMATE inhibits the STS enzyme, blocking the production of active steroids and subsequent pro-cancer signaling.

Case Study 2: Benzophenone Semicarbazone - A Promising "In Vivo" Anticancer Agent

Another interesting case is that of benzophenone semicarbazone, a compound investigated for its anticancer properties.

"In Vivo" Efficacy of Benzophenone Semicarbazone

This compound was evaluated in a murine Ehrlich Ascites Carcinoma (EAC) model, a rapidly growing tumor model.

Animal ModelTreatmentDose (mg/kg, i.p.)Outcome
Swiss Albino Mice (EAC model)Benzophenone Semicarbazone5Increased lifespan by 28.12%[7]
Swiss Albino Mice (EAC model)Benzophenone Semicarbazone15Increased lifespan by 59.87%[7]
Swiss Albino Mice (EAC model)Benzophenone Semicarbazone25Increased lifespan by 77.39%[7]
Swiss Albino Mice (EAC model)Benzophenone Semicarbazone-Significant reduction in tumor weight[7][8]
Experimental Protocol: The Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a valuable tool for the in vivo screening of potential anticancer agents. Here is a generalized protocol based on established methods:

1. Animal Model:

  • Swiss albino mice are typically used.[7][9]

2. Tumor Cell Inoculation:

  • Ehrlich Ascites Carcinoma (EAC) cells are propagated by intraperitoneal (i.p.) injection in donor mice.[7]

  • For the experiment, a specific number of EAC cells (e.g., 1 x 10^6 cells) are injected intraperitoneally into the experimental mice.[7]

3. Treatment Regimen:

  • Treatment with the test compound (e.g., benzophenone semicarbazone) typically begins 24 hours after tumor inoculation.[7]

  • The compound is administered at various doses, often via intraperitoneal injection, for a specified duration (e.g., daily for 9 days).[7]

  • A control group receives the vehicle, and a positive control group may receive a standard anticancer drug like bleomycin.[7][8]

4. Efficacy Evaluation:

  • Tumor Growth Inhibition: The volume of ascitic fluid and the number of viable tumor cells are measured at the end of the treatment period.

  • Survival Analysis: The lifespan of the treated mice is monitored and compared to the control group. The percentage increase in lifespan is a key indicator of efficacy.[7]

  • Hematological Parameters: Blood samples can be analyzed to assess the effect of the compound on red blood cells, white blood cells, and hemoglobin levels, which can be affected by cancer and its treatment.[7][8]

EAC_Workflow Start Start Inoculation Inoculate Mice with EAC Cells (i.p.) Start->Inoculation Treatment Administer Benzophenone Semicarbazone (i.p.) Inoculation->Treatment Monitoring Monitor Tumor Growth & Survival Treatment->Monitoring Data_Collection Collect Data: - Tumor Volume/Weight - Lifespan - Hematology Monitoring->Data_Collection Analysis Analyze Efficacy Data_Collection->Analysis End End Analysis->End

Caption: Workflow for evaluating the in vivo efficacy of benzophenone semicarbazone in the EAC mouse model.

Bridging the Gap: Why "In Vitro" Doesn't Always Predict "In Vivo"

The discrepancy between in vitro and in vivo results is a well-documented challenge in drug discovery.[1] For benzophenone-based compounds, several factors can contribute to this disparity:

  • Pharmacokinetics and Bioavailability: A compound's ability to reach its target in sufficient concentrations is paramount for in vivo efficacy. Poor absorption, rapid metabolism, and extensive protein binding can all limit a drug's bioavailability.[1][10] For instance, the bioavailability of benzophenone-3 after topical application in rats was found to be only 6.9%.[11][12]

  • Metabolism: The liver is the primary site of drug metabolism, where enzymes can chemically modify compounds, often leading to their inactivation and excretion.[1] This metabolic barrier can significantly reduce the effective concentration of a drug in vivo.

  • The Tumor Microenvironment: In vivo, tumors are not just a collection of cancer cells. They are complex tissues composed of various cell types, including fibroblasts, immune cells, and endothelial cells, all embedded in an extracellular matrix. This microenvironment can influence drug penetration and efficacy in ways that are not captured by simple cell culture models.[2]

  • Host Factors: The overall health, age, and genetic makeup of the animal model can also impact a drug's efficacy and toxicity.

Conclusion: A Holistic Approach to Preclinical Evaluation

The journey of a benzophenone-based compound from a laboratory curiosity to a potential therapeutic requires a nuanced and multi-faceted approach to preclinical evaluation. While in vitro assays are indispensable for initial screening and mechanistic studies, they must be interpreted with caution. A deep understanding of the potential for in vitro to in vivo discrepancies is essential.

By carefully selecting and characterizing translatable in vivo models, and by thoroughly investigating the pharmacokinetic and pharmacodynamic properties of lead compounds, researchers can increase the predictive value of their preclinical data. The case studies of BENZOMATE and benzophenone semicarbazone illustrate that while the path is complex, a rational and informed approach can lead to the successful identification of promising therapeutic candidates. Ultimately, a holistic strategy that integrates both in vitro and in vivo data is the most effective way to navigate the challenging but rewarding path of drug discovery.

References

  • Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Human steroid sulfatase induces Wnt/β-catenin signaling and epithelial-mesenchymal transition by upregulating Twist1 and HIF-1α in human prostate and cervical cancer cells. (2017). Oncotarget, 8(37), 61604–61617. [Link]

  • Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer. (2022). Cancers, 14(19), 4886. [Link]

  • Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells. (2012). Biomolecules and Therapeutics, 20(3), 305–310. [Link]

  • The Anticancer Efficacy of Plasma-Oxidized Saline (POS) in the Ehrlich Ascites Carcinoma Model In Vitro and In Vivo. (2022). Cancers, 14(11), 2758. [Link]

  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. (2021). Pharmaceuticals, 14(10), 1045. [Link]

  • Ehrlich Ascites carcinoma mice model for studying liver inflammation and fibrosis. (2022). Advances in Cancer Biology – Metastasis, 4, 100029. [Link]

  • Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. (2009). Endocrine Reviews, 30(5), 527–573. [Link]

  • Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions. (2023). Cancer Informatics, 22. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2015). MedChemComm, 6(5), 964-972. [Link]

  • Induction of Ehrlich solid tumor. A: mouse bearing Ehrlich ascites carcinoma (EAC). B. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. (2012). Cancer Biology & Medicine, 9(4), 242–247. [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). ChemMedChem, 14(10), 1041-1048. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(30), 21652-21679. [Link]

  • Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice. (2023). Egyptian Journal of Chemistry, 66(10), 323-333. [Link]

  • Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. (2004). Bioorganic & Medicinal Chemistry, 12(10), 2597-2605. [Link]

  • CAU Scholar's Space: Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. (n.d.). Retrieved January 17, 2026, from [Link]

  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. (2022). Toxics, 10(11), 672. [Link]

  • Anticancer Activity (IC 50 Values after 72 h) of the Indicated... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2015). MedChemComm, 6(5), 964–972. [Link]

  • Half maximal inhibitory concentration (IC 50 ) values of in vitro cyclooxygenase-1 and -2 (COX-1 and COX-2, respectively) enzyme inhibition. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In vitro cytotoxic activity IC50 (μg/mL) of compounds against bone cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways. (2022). Environment International, 158, 106915. [Link]

  • Pharmacokinetics of benzophenone-3 after oral exposure in male rats. (1995). Journal of Applied Toxicology, 15(2), 119-125. [Link]

  • Anticancer drug discovery flawed, researchers claim. (2016). Oncology Central. Retrieved January 17, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(30), 21652–21679. [Link]

  • In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • BENZOPHENONE. (2013). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]

  • In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed proto...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, a compound that, due to its halogenated and piperazine-containing structure, requires careful handling as hazardous waste. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Understanding the Compound: A Hazard-Based Approach to Disposal

Key Hazard Considerations:

  • Halogenated Organic: Bromine's presence necessitates segregation from non-halogenated waste streams to ensure proper treatment and to prevent the formation of harmful byproducts during disposal processes like incineration.[2][5]

  • Piperazine Derivative: Compounds containing piperazine can be corrosive and cause severe skin burns and eye damage.[4][6]

  • Benzophenone Structure: Some benzophenone derivatives are known to have carcinogenic properties.[7]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation: Proper segregation is the cornerstone of safe chemical waste disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[2][8]

  • Avoid Mixing: Do not mix 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[9] Incompatible mixtures can lead to dangerous reactions.[10]

3. Waste Collection:

  • Solid Waste: Collect any solid waste containing the compound, including contaminated weighing paper, gloves, and pipette tips, in the designated halogenated waste container.

  • Solutions: If the compound is in solution, the entire solution should be disposed of in the halogenated organic liquid waste container. Do not dispose of organic solvents down the drain.[9]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone."[5][8]

4. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment, such as glassware or spatulas, that has come into contact with the chemical.

  • Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

  • Dispose of any contaminated cleaning materials (e.g., wipes, paper towels) as hazardous waste in the designated container.[3]

5. Spill Management: In the event of a spill:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.[8]

6. Final Disposal:

  • Securely Seal: Once the waste container is ready for pickup, ensure it is securely sealed.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation: Complete any required waste disposal forms or logs accurately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_final Final Disposal Steps Start Start: Handling 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone PPE Wear Appropriate PPE: - Gloves - Goggles - Lab Coat Start->PPE IsSolid Is the waste solid or a contaminated disposable? PPE->IsSolid SolidWaste Place in 'Halogenated Solid Waste' Container IsSolid->SolidWaste Yes IsLiquid Is the waste a liquid solution? IsSolid->IsLiquid No Decontaminate Decontaminate all reusable equipment SolidWaste->Decontaminate LiquidWaste Pour into 'Halogenated Liquid Waste' Container IsLiquid->LiquidWaste Yes LiquidWaste->Decontaminate SealContainer Securely Seal Waste Container Decontaminate->SealContainer EHS Contact EHS for Hazardous Waste Pickup SealContainer->EHS

Caption: Disposal workflow for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Summary of Key Information
ParameterGuidelineRationale
Waste Category Halogenated Organic WasteThe presence of bromine requires specific disposal methods to prevent the release of toxic compounds.[1][2]
Container Type Labeled, sealed, and compatible hazardous waste containerPrevents leaks, ensures proper identification, and complies with regulations.[8][11]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatProtects against potential skin and eye irritation from the piperazine moiety.[3][4]
Incompatible Wastes Non-halogenated organics, acids, bases, oxidizersPrevents dangerous chemical reactions within the waste container.[2][6]
Spill Cleanup Use inert absorbent material and dispose of as hazardous wasteEnsures safe and thorough cleanup of potentially hazardous material.[8]
Regulatory Framework

The disposal of hazardous chemicals is regulated by governmental agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[12][13] These agencies provide guidelines for the proper management of chemical waste to ensure the safety of laboratory personnel and the protection of the environment.[10][14] It is crucial to be familiar with and adhere to both federal and institutional regulations.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. Available from: [Link]

  • Auckland Microfab. Cleanroom Waste Disposal Protocol. 2012-06-21. Available from: [Link]

  • Hazardous Waste Segregation. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • BIOSYNCE. Operational Disposal And Storage Of Piperazine. 2023-12-03. Available from: [Link]

  • Campus Operations. Halogenated Solvents in Laboratories. Available from: [Link]

  • OSHA. Laboratory Safety Guidance. Available from: [Link]

  • EPA. Proper Handling of Hazardous Waste Guide. Available from: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Available from: [Link]

  • Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. 2026-01-13. Available from: [Link]

  • NIH. Piperazine. PubChem. Available from: [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. 2016-12-05. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available from: [Link]

  • Wikipedia. Hazardous waste. Available from: [Link]

  • OSHA. Occupational exposure to hazardous chemicals in laboratories. 1910.1450. Available from: [Link]

  • EPA. Hazardous Waste. Available from: [Link]

  • EPA. Steps in Complying with Regulations for Hazardous Waste. 2025-05-30. Available from: [Link]

  • SynZeal. Safety Data Sheet. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Essential Safety and Handling Guide for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone This guide provides crucial, immediate safety protocols and logistical information for the handling and disposal of 4-Bromo-4'-(4...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

This guide provides crucial, immediate safety protocols and logistical information for the handling and disposal of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-59-0). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on a conservative assessment of its chemical structure and the known hazards of its constituent functional groups: a brominated benzophenone and an N-methylpiperazine moiety. This document is intended for researchers, scientists, and drug development professionals.

When handling novel or uncharacterized substances, it is imperative to treat them as potentially highly hazardous.[1][2] This principle of assuming the worst-case scenario ensures the highest level of protection. The operational plan detailed below is designed to be a self-validating system of safety, minimizing exposure risk at every step.

Hazard Assessment: A Synthesis of Structural Toxicology
  • Bromobenzophenone Core: Substituted benzophenones, such as 4-Bromobenzophenone, are known to be irritants.[3][4][5] GHS classifications for similar compounds include skin, eye, and respiratory tract irritation, with potential for target organ damage through prolonged or repeated exposure.[3]

  • N-methylpiperazine Moiety: The N-methylpiperazine group introduces a more significant set of potential hazards. Compounds containing this functional group can be corrosive, causing severe skin burns and eye damage.[6][7] They may also be harmful if swallowed, absorbed through the skin, or inhaled, with some exhibiting acute toxicity.[7][8]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).Provides protection against potential skin absorption and severe irritation or burns from the N-methylpiperazine moiety.[6] No single glove material is impervious to all chemicals, so double-gloving offers enhanced protection.[9]
Eye and Face Protection ANSI Z87.1-compliant safety goggles in combination with a full-face shield.Protects against splashes that could cause serious eye damage or skin burns.[2]
Body Protection A flame-resistant laboratory coat worn over personal clothing. All skin must be covered.Minimizes the risk of skin contact.[10]
Respiratory Protection All handling of the solid or any solutions must be conducted within a certified chemical fume hood.[1]To prevent inhalation of airborne particles or vapors, which may be toxic.[6][11]
Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict, methodical workflow is critical to ensuring safety. The following diagram and procedural steps outline the mandatory operational plan.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal A Review this Guide & SDS of Analogs B Verify Fume Hood Certification A->B C Assemble & Inspect All PPE B->C D Don PPE Correctly C->D Proceed to Handling E Work Exclusively in Fume Hood D->E F Use Smallest Possible Quantities E->F G Segregate Waste at Point of Generation F->G H Decontaminate Work Surfaces G->H Proceed to Disposal I Doff PPE in Correct Order H->I J Dispose of Contaminated PPE as Hazardous Waste I->J K Package & Label Chemical Waste I->K L Transfer Waste to Designated Storage K->L

Caption: Workflow for Safe Handling of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone.

Experimental Protocol:

  • Preparation:

    • Thoroughly review this guide and any available safety information for structurally similar compounds.[10]

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Lay out all necessary PPE and inspect each item for damage.

  • Handling:

    • Don all PPE as specified in the table above before entering the designated work area.

    • Conduct all manipulations, including weighing and solution preparation, within the fume hood to minimize inhalation exposure.[1][11]

    • Use the smallest quantity of the compound necessary for the experiment to minimize the potential impact of a spill or exposure.[11]

    • Keep the container of the chemical tightly closed when not in use.

  • Spill Response:

    • In the event of a spill, evacuate the immediate area and notify your supervisor.

    • Treat all spills as major spills.[2]

    • Do not attempt to clean up a spill without the appropriate training and protective equipment.

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials

Improper disposal of chemical waste poses a significant risk to both human health and the environment.[12]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: All liquid waste containing this compound must be collected in a compatible, leak-proof container.[13] Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Sharps: Any contaminated sharps must be disposed of in an appropriate puncture-proof sharps container.

Container Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste" and a clear description of the contents.[14]

  • The date of waste accumulation should be clearly marked on the label.[12]

  • Store waste containers in a designated, secure area away from general laboratory traffic, with secondary containment in place to catch any potential leaks.[13][15]

Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal company.[12]

  • Never pour chemical waste down the drain or discard it in the regular trash.[12][16]

  • Empty containers that held the compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[15]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • Gillham, S. (2018, March 10). 7 TIPS TO MANAGE YOUR CHEMICAL WASTE DISPOSAL. Medium. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • IDR Environmental Services. (2024, August 5). The Top 10 Hazardous Waste Disposal Best Practices. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzophenone. PubChem. Retrieved from [Link]

  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine Safety Data Sheet. Retrieved from [Link]

  • Open Textbook Publishing. (n.d.). Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromobenzophenone. PubChem. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.